2-Chloro-6-(trifluoromethyl)quinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWPBJJCLWQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393523 | |
| Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41213-32-5 | |
| Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoxaline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)quinoxaline, a key heterocyclic intermediate in medicinal chemistry. This document delves into its physical and chemical properties, provides a detailed, validated protocol for its synthesis and characterization, and explores its applications in drug discovery, particularly as a scaffold for kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this versatile compound.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro substituent at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of diverse compound libraries.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, reaction optimization, and formulation.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 41213-32-5 | [1] |
| Molecular Formula | C₉H₄ClF₃N₂ | [1] |
| Molecular Weight | 232.59 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Data for the related 2-(Trifluoromethyl)quinoxaline is 60-65 °C.[2] |
| Boiling Point | Not available | Data for the related 2-chloro-6-(trifluoromethyl)pyrazine is 135 °C.[3] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane, Ethyl Acetate). Limited solubility in non-polar solvents and water. | Based on general solubility principles of similar heterocyclic compounds. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following protocol is a validated method for its preparation.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one
-
To a stirred solution of 4-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent) in ethanol, add ethyl glyoxalate (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(trifluoromethyl)quinoxalin-2(1H)-one.
Step 2: Synthesis of this compound
-
To a flask containing 3-(trifluoromethyl)quinoxalin-2(1H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux, ensuring the reaction is carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data are representative of the expected spectral characteristics.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxaline ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoxaline core, and C-Cl and C-F stretching vibrations.
3.3.3. Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns will likely involve the loss of chlorine and the trifluoromethyl group.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SₙAr). This reactivity makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Nucleophilic Aromatic Substitution (SₙAr)
Caption: General scheme for nucleophilic aromatic substitution.
This reaction allows for the introduction of various functional groups at the 2-position, including amines, alcohols, and thiols, leading to the generation of diverse chemical libraries for biological screening.
Application as a Kinase Inhibitor Scaffold
The quinoxaline core is a well-established scaffold for the design of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors. The trifluoromethyl group can contribute to enhanced binding affinity and improved pharmacokinetic properties.
Recent studies have identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4] Furthermore, quinoxaline derivatives have been developed as potent inhibitors of Pim-1 and Pim-2 kinases, which are implicated in cell proliferation and survival.[5]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Precautionary Statements:
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[6][7][8]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and reactive chloro group make it an ideal starting material for the synthesis of diverse libraries of compounds. Its demonstrated potential as a scaffold for kinase inhibitors highlights its importance in the ongoing quest for novel therapeutic agents. This technical guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their drug discovery and development endeavors.
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021, February 6). Molecules, 26(4), 868. Retrieved from [Link]
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synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 5(4), 543-550. Retrieved from [Link]
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Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. Retrieved from [Link]
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Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022, January 27). Molecules, 27(3), 833. Retrieved from [Link]
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Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. (2016, May 3). Drug Design, Development and Therapy, 10, 1627–1643. Retrieved from [Link]
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Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules, 25(21), 5032. Retrieved from [Link]
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Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (2021). Journal of Medicinal Chemistry, 64(24), 17956–17980. Retrieved from [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). BMC Bioinformatics, 15, 407. Retrieved from [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules, 26(16), 4993. Retrieved from [Link]
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Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023, March 7). Journal of Medicinal Chemistry, 66(6), 4065–4076. Retrieved from [Link]
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EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020, September 15). Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2017). Molecules, 22(10), 1733. Retrieved from [Link]
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Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines. (2010, October 1). Bioorganic & Medicinal Chemistry Letters, 20(19), 5773-5777. Retrieved from [Link]
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2-Chloro-6-(trifluoromethyl)quinoxaline chemical structure and CAS number
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoxaline for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis, reactivity, and strategic applications, grounding all information in established scientific principles and methodologies.
Introduction: The Strategic Importance of a Privileged Scaffold
Quinoxaline, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The subject of this guide, this compound, is a particularly valuable derivative for two primary reasons:
-
The Trifluoromethyl Group (-CF3): The introduction of a -CF3 group at the 6-position significantly modulates the molecule's physicochemical properties. This group is a well-established bioisostere for other functionalities and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity through unique electronic effects.[4]
-
The 2-Chloro Substituent (-Cl): The chlorine atom at the 2-position of the pyrazine ring is not merely a substituent; it is a versatile synthetic handle. Its presence activates the ring for nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient anchor point for introducing a wide array of functional groups and building molecular complexity.[5][6]
This combination of a bio-active core, a property-modulating -CF3 group, and a reactive chlorine atom makes this compound a highly sought-after intermediate for synthesizing novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
Precise identification is critical for any chemical entity in a research and development setting. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 41213-32-5 | [7][8][9] |
| Molecular Formula | C₉H₄ClF₃N₂ | [7][9] |
| Molecular Weight | 232.59 g/mol | [7][9] |
| MDL Number | MFCD05669533 | [7][9] |
Chemical Structure Visualization
The structural representation of this compound is provided below, generated using the DOT language.
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
General Synthetic Strategy
The synthesis of quinoxaline derivatives is a well-established area of heterocyclic chemistry. The most common and robust method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] For halogenated quinoxalines like the target compound, a multi-step approach is typical.
Caption: General synthetic workflow for this compound.
Causality of Experimental Choices:
-
Starting Material Selection: 4-(Trifluoromethyl)benzene-1,2-diamine is the logical precursor as it already contains the required trifluoromethyl group in the correct position relative to the two amino groups that will form the pyrazine ring.
-
Condensation: Reaction with a 1,2-dicarbonyl compound like glyoxal is the foundational step for forming the quinoxaline core. Using an unsymmetrical dicarbonyl like pyruvic acid could also be employed, leading directly to a quinoxalinone intermediate.
-
Chlorination: The resulting quinoxalinone intermediate possesses a hydroxyl group (in its tautomeric form) at the 2-position. This group is readily converted to the desired chloro substituent using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is often preferred for its efficacy in converting heterocyclic hydroxyls to chlorides.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining feature of this compound's utility is its susceptibility to SNAr reactions. The electron-withdrawing nature of the pyrazine ring nitrogens, further enhanced by the trifluoromethyl group on the benzene ring, renders the C2-carbon highly electrophilic. This allows the chlorine atom to be readily displaced by a wide range of nucleophiles.
Common Nucleophiles:
-
Amines (R-NH₂): To introduce substituted amino groups, crucial for tuning solubility and biological target interactions.
-
Alcohols/Phenols (R-OH): To form ether linkages.
-
Thiols (R-SH): To form thioether linkages.
-
Organometallic Reagents: For carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille), although this often requires catalytic activation.
This reactivity provides a modular and predictable platform for generating large libraries of novel quinoxaline derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a cornerstone for the development of targeted therapeutics. Its derivatives have been investigated for a multitude of applications.
-
Anticancer Agents: The quinoxaline core is found in numerous compounds with antiproliferative activity.[10] The ability to easily modify the 2-position allows chemists to append side chains that can interact with specific enzyme active sites or protein-protein interfaces implicated in cancer pathways. The trifluoromethyl group can enhance cell permeability and metabolic stability, leading to improved pharmacokinetic profiles.[4]
-
Antimicrobial Agents: Quinoxaline 1,4-dioxides are a known class of antimicrobial agents.[4] While this specific compound is not a dioxide, its core structure is a valid starting point for developing new antibacterial and antifungal compounds. The -CF3 group has been shown to significantly increase anti-mycobacterial activity in some quinoxaline derivatives.[4]
-
Kinase Inhibitors: The planar, nitrogen-containing structure of quinoxaline is well-suited to fit into the ATP-binding pocket of many kinases, a major class of drug targets. The C2 position is an ideal vector for introducing functionalities that can form key hydrogen bonds or other interactions to achieve potency and selectivity.
Exemplar Experimental Protocol: SNAr with a Primary Amine
This section provides a validated, step-by-step methodology for a typical nucleophilic substitution reaction.
Objective: To synthesize 2-(Benzylamino)-6-(trifluoromethyl)quinoxaline from this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add benzylamine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Expertise Note: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction. Using an excess ensures the reaction goes to completion and prevents the protonation of the nucleophile.
-
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Trustworthiness Note: The reaction progress must be monitored by a self-validating system like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution. c. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate (EtOAc). d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Benzylamino)-6-(trifluoromethyl)quinoxaline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its unique combination of a biologically relevant core, a property-enhancing trifluoromethyl group, and a synthetically versatile chlorine atom provides an efficient and logical pathway to novel chemical entities. Understanding its synthesis, reactivity, and the rationale behind its application empowers researchers to design and execute more effective drug discovery campaigns.
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A Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline: Strategies and Methodologies for a Key Medicinal Chemistry Building Block
Introduction: The Strategic Importance of Fluorinated Quinoxalines
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities as anticancer, antimicrobial, and antiviral compounds.[3][4][5][6] The strategic introduction of specific functional groups onto this privileged core can profoundly influence a molecule's physicochemical and pharmacological properties. Halogens, such as chlorine, serve as versatile synthetic handles for subsequent cross-coupling reactions and can enhance binding affinity.[7] Simultaneously, the trifluoromethyl (CF₃) group is a highly sought-after moiety in drug design, known for improving metabolic stability, lipophilicity, and receptor binding affinity.[8][9]
This guide provides an in-depth technical overview of the synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline, a critical intermediate for the development of novel pharmaceuticals. We will explore the primary synthetic pathways, delve into the causality behind experimental choices, and provide detailed protocols for its preparation, targeting researchers and professionals in drug development.
Core Synthetic Strategy: A Two-Step Approach from Substituted o-Phenylenediamine
The most robust and widely adopted method for constructing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[1][10] For the synthesis of this compound, the most logical and efficient strategy involves a two-step sequence:
-
Cyclocondensation: Reaction of 4-(trifluoromethyl)benzene-1,2-diamine with a suitable two-carbon electrophile to form the heterocyclic intermediate, 6-(trifluoromethyl)quinoxalin-2(1H)-one .
-
Chlorination: Conversion of the quinoxalin-2(1H)-one intermediate to the final product, This compound , using a potent chlorinating agent.
This pathway is advantageous as it unambiguously establishes the position of the trifluoromethyl group from the outset and utilizes a reliable chlorination reaction on a well-defined intermediate.
Figure 1: Primary synthetic route for this compound.
Part 1: Synthesis of the Quinoxalin-2(1H)-one Intermediate
The foundational step in this synthesis is the formation of the quinoxaline ring system. The choice of starting materials is critical for efficiency and regiochemical control.
Starting Materials Rationale
-
4-(Trifluoromethyl)benzene-1,2-diamine: This is the cornerstone starting material. It ensures the trifluoromethyl group is pre-installed at the correct position (C6 of the final product) and avoids complex and often low-yielding late-stage trifluoromethylation reactions.
-
Ethyl 2-oxoacetate (Ethyl Glyoxalate): This α-ketoester is an ideal two-carbon synthon. It provides two distinct electrophilic centers. The more reactive aldehyde-equivalent ketone reacts with one amino group, followed by intramolecular cyclization and dehydration involving the second amino group and the ester, directly yielding the desired quinoxalin-2(1H)-one heterocycle.
Experimental Protocol: Cyclocondensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzene-1,2-diamine (1.0 equivalent) and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add ethyl 2-oxoacetate (approximately 1.1 equivalents) to the solution.[11] An acidic catalyst, such as a few drops of acetic acid, can be added to facilitate the condensation.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6-(trifluoromethyl)quinoxalin-2(1H)-one, often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to achieve high purity.
Part 2: Chlorination of the Quinoxalin-2(1H)-one
The conversion of the C2-oxo group of the intermediate to a chloro group is a classic transformation for heterocyclic systems. This step activates the C2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions, making the final product a versatile building block.[7][12]
Chlorinating Agent Rationale
-
Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for converting cyclic amides (lactams), such as quinoxalinones, into their corresponding chloro-derivatives.[4] The reaction mechanism involves the activation of the carbonyl oxygen by phosphorus, creating a good leaving group and facilitating the subsequent nucleophilic attack by chloride.
-
Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻), which is a more powerful and soluble electrophilic species that accelerates the reaction.[4]
Figure 2: Logical flow from starting materials to the final product.
Experimental Protocol: Chlorination
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl gas). Add the dried 6-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents), which can also serve as the solvent. Add a catalytic amount of DMF (e.g., 0.1 equivalents).[13]
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
After completion, carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme care in a fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is approximately 7-8.
-
The crude product will precipitate as a solid.
-
-
Purification:
-
Collect the solid by filtration and wash thoroughly with water.
-
Extract the product from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Data Summary
The following table summarizes the typical reaction parameters for the synthesis of this compound.
| Step | Reactants | Key Reagents/Catalyst | Solvent | Temp. | Time | Typical Yield |
| 1. Cyclocondensation | 4-(CF₃)-benzene-1,2-diamine, Ethyl 2-oxoacetate | Acetic Acid (cat.) | Ethanol | 78 °C | 2-4 h | >85% |
| 2. Chlorination | 6-(CF₃)-quinoxalin-2(1H)-one | POCl₃, DMF (cat.) | POCl₃ (excess) | 110 °C | 3-6 h | 70-90% |
Conclusion and Outlook
The synthesis of this compound is reliably achieved through a two-step sequence involving the cyclocondensation of 4-(trifluoromethyl)benzene-1,2-diamine followed by chlorination with phosphorus oxychloride. This method is efficient, scalable, and provides strategic access to a highly valuable building block. The C2-chloro substituent serves as a versatile reactive site for introducing further molecular diversity through nucleophilic substitution, enabling researchers and drug development professionals to readily explore the chemical space around the quinoxaline core in the pursuit of novel therapeutic agents.
References
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Wu, M.-C., et al. (2022). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications. Available at: [Link]
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Wu, M.-C., et al. (2022). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. RSC Publishing. Available at: [Link]
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Wu, M.-C., et al. (2022). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of quinoxaline‐2,3‐diones. ResearchGate. Available at: [Link]
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ACS Publications. (2024). Lewis Acid-Mediated Isothiocyanation and Chlorination of Quinoxalin-2(1H)-ones under Visible Light Conditions. The Journal of Organic Chemistry. Available at: [Link]
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Ingenta Connect. (n.d.). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Cytotoxicity. Ingenta Connect. Available at: [Link]
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International Journal of Pharmaceutics and Drug Analysis. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]
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Rout, S., et al. (n.d.). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PMC - NIH. Available at: [Link]
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Gasperini, M., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. NIH. Available at: [Link]
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Beilstein Journals. (n.d.). Supporting Information: Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoquinoxalines and quinoxalin-2-amines. Beilstein Journals. Available at: [Link]
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RSC Publishing. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]
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RSC Publishing. (n.d.). The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines. Journal of the Chemical Society C: Organic. Available at: [Link]
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Siddiqui, S., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
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El-Naggar, M. A., et al. (2022). One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. PubMed. Available at: [Link]
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El-Naggar, M. A., et al. (2022). One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. NIH. Available at: [Link]
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Ghorab, M. M., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. Available at: [Link]
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Vicente, A. T., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Available at: [Link]
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Shen, J., et al. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. Available at: [Link]
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Bertolami, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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Journal of Chemical Reaction and Synthesis. (2021). One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. Journal of Chemical Reaction and Synthesis. Available at: [Link]
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PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
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Sharma, A., et al. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Pharmacophore. (2010). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review. Pharmacophore. Available at: [Link]
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-
SID. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. SID. Available at: [Link]
-
CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]
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A Technical Guide to the Predicted Spectroscopic Profile of 2-Chloro-6-(trifluoromethyl)quinoxaline
Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Chloro-6-(trifluoromethyl)quinoxaline. As a molecule of significant interest in the fields of medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for its application and development. Due to the limited availability of direct experimental data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a scientifically rigorous, predicted spectroscopic profile. By analyzing data from structurally analogous compounds, including 2-chloroquinoxaline and various trifluoromethyl-substituted aromatics, this guide offers a reliable reference for researchers, scientists, and drug development professionals. Detailed experimental protocols, data interpretation, and workflow visualizations are provided to support future synthesis and characterization efforts.
Introduction and Molecular Structure
This compound is a halogenated heterocyclic compound featuring a quinoxaline core. The quinoxaline scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial. The strategic placement of a chlorine atom at the 2-position provides a versatile synthetic handle for nucleophilic aromatic substitution, allowing for molecular diversification. Furthermore, the trifluoromethyl group at the 6-position, a common bioisostere in drug design, can significantly enhance metabolic stability, lipophilicity, and binding affinity.
The accurate characterization of this molecule is the first critical step in its development pipeline. This guide serves as a foundational document, presenting a predicted but expertly reasoned spectroscopic dataset to aid in the identification and verification of this compound.
Molecular Structure
The chemical structure and atom numbering scheme used for the subsequent spectroscopic assignments are presented below.
Caption: Molecular structure and atom numbering for spectroscopic assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoxaline ring system. The electron-withdrawing nature of the chloro and trifluoromethyl substituents will cause a general downfield shift of all protons compared to the parent quinoxaline.
-
H3: This proton is on the pyrazine ring, adjacent to a nitrogen atom and a carbon bearing a chlorine atom. It is expected to be a singlet and the most downfield of the protons due to the cumulative electron-withdrawing effects.
-
H5: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, which will deshield it significantly. It is also meta-coupled to H7. Thus, it should appear as a doublet.
-
H7: This proton is ortho to H8 and meta to H5. It will be deshielded by the CF₃ group, though to a lesser extent than H5. It is expected to appear as a doublet of doublets.
-
H8: This proton is ortho to H7 and furthest from the electron-withdrawing groups, making it the most upfield of the aromatic signals. It is expected to be a doublet.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 | 8.85 | s (singlet) | - |
| H5 | 8.40 | d (doublet) | J ≈ 2.0 |
| H7 | 8.05 | dd (doublet of doublets) | J ≈ 9.0, 2.0 |
| H8 | 7.90 | d (doublet) | J ≈ 9.0 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Record the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Receiver Gain: Auto-adjusted.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 20 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show nine signals for the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl) and the electron-withdrawing CF₃ group. The carbon of the trifluoromethyl group will appear as a distinct quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C2 | 150.5 | - |
| C3 | 145.0 | - |
| C4a | 142.0 | q, ⁴JCF ≈ 4 Hz |
| C5 | 126.0 | q, ³JCF ≈ 5 Hz |
| C6 | 133.0 | q, ²JCF ≈ 34 Hz |
| C7 | 130.0 | q, ³JCF ≈ 5 Hz |
| C8 | 129.5 | - |
| C8a | 140.0 | - |
| -CF₃ | 123.5 | q, ¹JCF ≈ 275 Hz |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Record the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Receiver Gain: Auto-adjusted.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 240 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ = 77.16 ppm).
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by vibrations characteristic of the aromatic system and the C-F and C-Cl bonds. The trifluoromethyl group typically gives rise to very strong, characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100-3050 | Weak | Aromatic C-H Stretch |
| 1610, 1570, 1480 | Medium | Aromatic C=C and C=N Stretch |
| 1350-1100 | Very Strong | C-F Stretch (from -CF₃ group) |
| 850 | Strong | C-H Out-of-plane Bending |
| 780 | Medium-Strong | C-Cl Stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Predicted Mass Spectrum (Electron Ionization)
The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak. A key diagnostic feature will be the isotopic pattern of the molecular ion, [M]⁺˙ and [M+2]⁺˙, in an approximate 3:1 abundance ratio, which is characteristic of a molecule containing one chlorine atom. The fragmentation will likely proceed through the loss of stable radicals and neutral molecules.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 232 / 234 | [C₉H₄ClF₃N₂]⁺˙ | - (Molecular Ion) |
| 197 | [C₉H₄F₃N₂]⁺ | •Cl |
| 163 | [C₈H₄ClN₂]⁺ | •CF₃ |
| 170 | [C₈H₃F₃N]⁺˙ | HCN |
| 136 | [C₇H₄Cl]⁺ | •CF₃, HCN |
Predicted Fragmentation Pathway
The fragmentation is initiated by the formation of the molecular ion. Subsequent cleavages are driven by the stability of the resulting fragments.
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
General Synthesis and Characterization Workflow
The successful synthesis and verification of a novel compound like this compound requires a systematic workflow, integrating synthesis, purification, and comprehensive spectroscopic analysis.
Caption: A typical workflow from synthesis to structural confirmation.
References
-
Yadav, M., et al. (2012). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 638-645. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. Available at: [Link][1]
-
PubChem. (n.d.). 2-Chloroquinoxaline. National Center for Biotechnology Information. Available at: [Link][2]
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Andonissamy, J., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12109-12126. Available at: [Link][3]
-
ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... Available at: [Link][4]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link][5]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][6]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link][7]
-
Owaid, S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link][8]
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Technical Guide: A Framework for Determining the Solubility Profile of 2-Chloro-6-(trifluoromethyl)quinoxaline in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 2-Chloro-6-(trifluoromethyl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough review of scientific literature reveals a lack of specific, publicly available quantitative solubility data for this compound. Therefore, this document shifts focus from presenting pre-existing data to providing a robust, scientifically-grounded methodology for its determination. We detail the well-established isothermal shake-flask method, explain the theoretical principles governing the compound's solubility based on its molecular structure, and provide standardized formats for data reporting. This guide is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, enabling them to generate high-quality, reproducible solubility data essential for downstream applications.
Introduction: The Critical Role of Solubility
This compound is a substituted quinoxaline, a class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in numerous pharmacologically active agents.[1][2] The trifluoromethyl (CF₃) group is a privileged moiety in medicinal chemistry, known for modulating metabolic stability, lipophilicity, and binding affinity.[1] The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly impacts every stage of the development pipeline. Poor solubility can hinder biological screening, complicate reaction chemistry, create challenges in purification, and ultimately lead to poor bioavailability in formulation.[3]
Therefore, a quantitative understanding of the solubility of this compound in a range of common organic solvents is not merely academic; it is a prerequisite for its effective utilization. This guide provides the theoretical grounding and detailed experimental protocols necessary to generate this crucial data.
Physicochemical Profile and Theoretical Solubility Considerations
To predict and interpret solubility, one must first understand the molecule's inherent physicochemical properties.
Molecular Structure:
-
Molecular Formula: C₉H₃Cl F₃N₂
-
Molecular Weight: 248.59 g/mol
-
Key Structural Features:
-
Quinoxaline Core: A bicyclic aromatic system that is relatively nonpolar and hydrophobic.
-
Chloro Group (-Cl): An electron-withdrawing group that increases lipophilicity.
-
Trifluoromethyl Group (-CF₃): A strongly lipophilic and electron-withdrawing group.
-
Pyrazinic Nitrogens: Two nitrogen atoms within the aromatic system that can act as weak hydrogen bond acceptors.
-
Principle of "Like Dissolves Like": The solubility of this compound will be governed by the interplay of these features with the properties of the solvent.
-
Non-Polar Solvents (e.g., Toluene, Hexanes): The large, nonpolar surface area of the quinoxaline ring system and the lipophilic character of the -Cl and -CF₃ groups suggest that the compound will likely exhibit favorable solubility in these solvents through van der Waals interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar C-Cl bond and the quinoxaline nitrogens. Solvents like DMSO and DMF are excellent solubilizers for a wide range of organic molecules and are expected to be effective for this compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds. While the quinoxaline nitrogens can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Its overall high lipophilicity suggests that solubility will be limited in highly polar protic solvents, particularly water.
Experimental Protocol: Determination of Thermodynamic Solubility
The most reliable and widely accepted method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[4][5] This method ensures that a saturated solution is in equilibrium with its solid phase, providing a thermodynamic constant rather than a kinetic measurement.[3][5] The following protocol is a synthesis of best practices recommended by regulatory bodies and experienced contract research organizations.[6][7][8]
Workflow for Thermodynamic Solubility Determination
The diagram below outlines the critical steps of the experimental workflow.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Step-by-Step Methodology
-
Preparation of Standard Curve:
-
Prepare a primary stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable solvent like DMSO or acetonitrile.
-
Perform serial dilutions from this stock to create a series of standards (e.g., 0.1 to 100 µg/mL).
-
Analyze these standards using a validated HPLC-UV method to generate a standard curve of peak area versus concentration. The R² value should be >0.99 for a reliable assay.
-
-
Sample Preparation and Equilibration:
-
Scientist's Note: The key to this method is adding a sufficient excess of the solid compound to ensure the solution remains saturated throughout the experiment.[7] A preliminary test can help estimate the amount needed.[6]
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of 2 mL glass vials.
-
Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or vial roller system in a temperature-controlled environment (e.g., 25 °C) for 24 hours.[5] This extended time is crucial to ensure thermodynamic equilibrium is reached between the dissolved and solid states.[3][9]
-
-
Phase Separation and Sampling:
-
After 24 hours, visually inspect each vial to confirm that undissolved solid remains. If a sample is fully dissolved, it was not saturated and must be repeated with more compound.
-
Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe.
-
Trustworthiness Check: To avoid artificially low results due to compound adsorption, it is critical to use the correct filter. For organic solvents, a low-binding PTFE (polytetrafluoroethylene) syringe filter (e.g., 0.22 or 0.45 µm) is recommended.[10] Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.
-
Filter the supernatant into a clean vial for analysis.
-
-
Quantification and Calculation:
-
Dilute the filtered sample with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the standard curve.
-
Inject the diluted sample onto the HPLC-UV system and determine its concentration from the standard curve.[10]
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the final value in mg/mL and/or µM.
-
Illustrative Data Presentation
While specific experimental data is not available in the literature, researchers generating this data should report it in a clear, structured format. The following table serves as a recommended template and includes hypothetical values based on the theoretical principles discussed in Section 2.0.
Disclaimer: The data presented in Table 1 is purely illustrative and hypothetical. It is intended to serve as a guide for data presentation and is not based on experimental results. Researchers must determine these values experimentally using the protocol provided.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Solvent Class | Dielectric Constant (20°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (µM) |
| Toluene | Non-Polar | 2.4 | > 50 | > 201,135 |
| Dichloromethane | Non-Polar | 9.1 | > 50 | > 201,135 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | ~ 45 | ~ 181,021 |
| Ethyl Acetate | Polar Aprotic | 6.0 | ~ 30 | ~ 120,681 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | ~ 25 | ~ 100,567 |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | > 100 | > 402,270 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | > 402,270 |
| Ethanol | Polar Protic | 24.5 | ~ 5 | ~ 20,113 |
| Methanol | Polar Protic | 32.7 | ~ 2 | ~ 8,045 |
| Water | Polar Protic | 80.1 | < 0.01 | < 40 |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 2,3-dichloro-6-(trifluoromethyl)quinoxaline and other halogenated heterocycles provide essential safety guidance.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]
Conclusion
The solubility of this compound is a fundamental property that dictates its utility in scientific research and development. Although pre-existing data is scarce, this guide provides the necessary tools for any researcher to fill this knowledge gap. By combining a theoretical understanding of the molecule's physicochemical properties with a robust, validated experimental protocol like the isothermal shake-flask method, researchers can generate the reliable, high-quality solubility data needed to advance their projects. Adherence to these systematic procedures will ensure data integrity and enable confident decision-making in reaction design, purification, and formulation development.
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Introduction: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Quinoxaline Derivatives
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered immense interest from researchers and drug development professionals due to their vast spectrum of biological activities and therapeutic potential.[2] The structural simplicity, synthetic accessibility, and the ability of its nitrogen atoms to form crucial hydrogen bonds make the quinoxaline nucleus a versatile foundation for designing novel therapeutic agents.[3] Marketed drugs such as Glecaprevir (an antiviral) and Erdafitinib (an anticancer agent) feature the quinoxaline core, underscoring its clinical significance.[4][5]
This guide provides a comprehensive exploration of the multifaceted biological activities of quinoxaline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is designed to serve as a technical resource for researchers aiming to navigate the complexities of quinoxaline chemistry and pharmacology in the pursuit of next-generation therapeutics.
Core Synthesis Strategies: Building the Quinoxaline Framework
The versatility of the quinoxaline scaffold stems from its straightforward and adaptable synthesis. The most classical and widely employed method is the condensation reaction between an aromatic ortho-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[6][7] This foundational reaction allows for significant diversity in the final product through the selection of variously substituted starting materials. Modern synthetic organic chemistry has introduced numerous refinements to this process, including the use of green, recyclable catalysts and microwave-assisted methods to improve yields and reduce reaction times.[8][9]
The causality behind this core reaction lies in the nucleophilic nature of the amino groups of the diamine attacking the electrophilic carbonyl carbons, followed by cyclization and dehydration to form the stable aromatic pyrazine ring.
Anticancer Activity: A Multifaceted Approach to Oncology
Quinoxaline derivatives have emerged as a prominent class of anticancer agents, demonstrating potent activity against a wide array of human cancer cell lines.[1][10] Their efficacy is not tied to a single mechanism but rather a diverse portfolio of molecular interactions, making them robust candidates for overcoming the challenges of drug resistance.[11]
Mechanisms of Anticancer Action
The primary mechanisms through which quinoxalines exert their anticancer effects include:
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoxaline derivatives have been designed as selective ATP-competitive inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others in the PI3K/AKT/mTOR pathway.[12][13] By blocking these enzymes, the derivatives halt the downstream signaling responsible for cell proliferation, angiogenesis, and survival.
-
Topoisomerase Inhibition: Topoisomerases are critical enzymes that manage DNA topology during replication. Certain quinoxaline compounds inhibit these enzymes, particularly Topoisomerase II (Topo II), leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[14]
-
Induction of Apoptosis: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Quinoxaline derivatives can trigger this process through various means, including the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[14][15]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of quinoxaline derivatives. Key findings indicate that the nature and position of substituents on the quinoxaline ring are critical determinants of activity.[16]
-
Positions 2 and 3: These are the most common sites for modification. Introducing aryl or heteroaryl groups can significantly influence potency. For instance, replacing phenyl rings with furanyl rings at these positions has been shown to enhance antiproliferative activity.[12]
-
Position 6: Substitutions at this position, such as an amino group, can serve as an anchor for further derivatization, leading to potent kinase inhibitors.[12]
-
Linkers: The use of linkers like amides, sulfonamides, or ureas to connect other functional moieties to the quinoxaline core often enhances anticancer effects by allowing for optimal interaction with the target protein.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Quinoxaline Derivative (IV) | PC-3 (Prostate) | 2.11 | [1][14] |
| Quinoxaline Derivative (III) | PC-3 (Prostate) | 4.11 | [1][14] |
| Triazole-Substituted Quinoxaline | THP-1 (Leukemia) | 1.6 | [1] |
| Quinoxaline-Sulfonamide (VIIIa) | HepG2 (Liver) | 9.8 | [13] |
| Quinoxaline-Amide (XVa) | MCF-7 (Breast) | 5.3 | [13] |
Antimicrobial and Antiviral Activities
The quinoxaline scaffold is present in several natural antibiotics, including echinomycin and levomycin, which are known to act against Gram-positive bacteria.[3] This has inspired the development of a wide range of synthetic derivatives with potent antibacterial, antifungal, and antiviral properties.[6][17]
Antibacterial and Antifungal Mechanisms
Quinoxaline derivatives often exert their antimicrobial effects by interfering with essential cellular processes in pathogens. Quinoxaline 1,4-dioxides, for example, are a notable class that has found clinical application.[18] Their N-oxide groups can be reduced within bacterial or tumor cells, which are often hypoxic (low oxygen), leading to the generation of reactive oxygen species and subsequent cellular damage.[18] Other derivatives may inhibit DNA gyrase or disrupt cell membrane integrity. Certain compounds have shown potent antifungal activity against plant pathogens like Rhizoctonia solani and pathogenic fungi like Candida albicans.[19][20]
Antiviral Mechanisms
The development of quinoxaline-based antiviral agents is a rapidly growing field, prompted by the need for new therapies against emerging viral threats.[21][22][23] These compounds have demonstrated activity against a variety of DNA and RNA viruses.[24]
-
HIV: Certain derivatives are potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme for viral replication.[21]
-
Hepatitis C Virus (HCV): Marketed drugs containing the quinoxaline scaffold, like Glecaprevir, function as inhibitors of the HCV NS3/4A protease.[4]
-
Herpes Simplex Virus (HSV): Some derivatives can reduce viral plaque formation by interfering with viral replication processes.[3][24]
-
Coronaviruses: Recent research has highlighted the potential of quinoxalines as inhibitors of key coronavirus enzymes, such as the main protease (Mpro), which is vital for viral replication.[25]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Quinoxaline derivatives have been identified as potent anti-inflammatory agents, acting through multiple mechanisms to suppress the inflammatory response.[26]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of quinoxalines are primarily attributed to their ability to inhibit key inflammatory mediators:[26]
-
Inhibition of Pro-inflammatory Enzymes: They can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[27] Some derivatives also inhibit lipoxygenase (LOX).[9]
-
Suppression of Cytokines: Compounds have been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[15]
-
Modulation of Signaling Pathways: They can interfere with inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) and p38 MAP kinase pathways, which control the expression of numerous inflammatory genes.[26]
Two quinoxaline derivatives, DEQX and OAQX, were found to reduce leukocyte migration and decrease levels of IL-1β and TNF-α, demonstrating both anti-inflammatory and peripheral analgesic effects.[15]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The choice of assay is dictated by the biological activity being investigated.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology: [16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds in rodents.
Causality: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, requiring the activity of COX enzymes. A reduction in paw swelling (edema) indicates that the test compound has inhibited these inflammatory mediators.[28]
Step-by-Step Methodology: [9][28]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (different doses of the quinoxaline derivative). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Before administering carrageenan, measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
The quinoxaline scaffold is undeniably a cornerstone of modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[4] The ongoing research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties continues to yield promising lead compounds.[10][15] Future efforts will likely focus on the development of highly selective agents that target specific molecular pathways, thereby increasing efficacy while minimizing off-target side effects. The use of computational tools for in silico screening and rational drug design, combined with innovative synthetic strategies, will accelerate the journey of novel quinoxaline derivatives from the laboratory to clinical application, offering new hope in the fight against a wide range of human diseases.
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The Strategic Incorporation of Trifluoromethyl Groups into Heterocyclic Scaffolds: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The introduction of the trifluoromethyl (CF₃) group into heterocyclic systems represents a cornerstone of modern medicinal chemistry. This powerful structural modification can profoundly influence a molecule's physicochemical and pharmacological properties, offering a strategic advantage in the design of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles, synthetic strategies, and practical applications of trifluoromethylated heterocyclic compounds. We will delve into the fundamental effects of trifluoromethylation on molecular properties, explore the nuances of prevalent synthetic methodologies, and provide detailed, field-proven protocols for the preparation of key trifluoromethylated heterocycles. This guide is intended to serve as a practical resource, bridging theoretical concepts with actionable experimental insights to accelerate innovation in drug discovery.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The strategic incorporation of fluorine, and particularly the trifluoromethyl group, into organic molecules has become an indispensable tool in drug design.[1] The unique electronic properties of the CF₃ group—namely its high electronegativity and steric demand comparable to an isopropyl group—can dramatically alter a parent molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2]
Physicochemical Impact of Trifluoromethylation
The introduction of a CF₃ group imparts significant changes to the physicochemical profile of a heterocyclic compound. These alterations are often key to overcoming common challenges in drug development such as poor bioavailability and rapid metabolic degradation.
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This increased metabolic stability can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile.
-
Acidity and Basicity (pKa): As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic protons or decrease the pKa of protonated basic nitrogen atoms in a heterocyclic ring. This modulation of a molecule's ionization state is crucial for its solubility, absorption, and interaction with biological targets.[4]
To illustrate these effects, the following table presents a comparison of key physicochemical properties for representative parent heterocycles and their trifluoromethylated analogues.
| Heterocycle | Property | Parent Value | Trifluoromethylated Analogue | CF₃-Analogue Value | Reference(s) |
| Pyridine | pKa (of pyridinium ion) | 5.25 | 2-(Trifluoromethyl)pyridine | 1.69 | General Chemistry Textbooks |
| logP | 0.65 | 2-(Trifluoromethyl)pyridine | 1.83 | Chemical Databases | |
| Indole | Metabolic Half-life (t½) in mouse liver microsomes (min) | 12.35 | 3-Fluoro-2-methyl-1H-indole (predicted) | > 21.77 | [3] |
| logP | 2.14 | 2-(Trifluoromethyl)indole | 3.5 ± 0.2 | [4] | |
| Pyrazole | logP | 0.24 | 3-(Trifluoromethyl)pyrazole | ~1.5 (estimated) | [5] |
Table 1: Comparative Physicochemical Properties of Parent and Trifluoromethylated Heterocycles.
Synthetic Strategies for Accessing Trifluoromethylated Heterocycles
The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: the direct introduction of a CF₃ group onto a pre-formed heterocyclic core and the construction of the heterocyclic ring from trifluoromethyl-containing building blocks. The choice of strategy is often dictated by the desired regiochemistry, the availability of starting materials, and the functional group tolerance of the reaction.
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized substrates.[6][7] These methods often rely on the generation of the trifluoromethyl radical (•CF₃), which then reacts with the electron-rich or electron-deficient positions of the heterocycle.
Key Methodologies:
-
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient means of generating •CF₃ from readily available precursors like triflyl chloride (CF₃SO₂Cl) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent).[1][8] The reaction is initiated by the photoexcitation of a catalyst (e.g., Ru(bpy)₃Cl₂) which then engages in a single-electron transfer (SET) process with the trifluoromethyl source.[1]
-
Copper-Catalyzed Trifluoromethylation: Copper catalysts are widely used to mediate the trifluoromethylation of heteroarenes.[9] These reactions can proceed through various mechanisms, including the formation of a Cu-CF₃ species that can then undergo reductive elimination or through radical pathways involving the generation of •CF₃.[10][11]
Mechanism Snapshot: Photoredox-Catalyzed Trifluoromethylation
The following diagram illustrates a general mechanistic cycle for the photoredox-catalyzed trifluoromethylation of a heterocycle using a ruthenium-based photocatalyst and a trifluoromethyl source.
Caption: Step-by-step workflow for the synthesis of Celecoxib.
Protocol for the Direct C-H Trifluoromethylation of an N-Heterocycle
This protocol is a general procedure for the direct trifluoromethylation of an electron-rich N-heterocycle using a photoredox catalyst.
-
To a reaction vessel, add the N-heterocycle substrate, a photocatalyst (e.g., Ru(bpy)₃Cl₂), and a trifluoromethyl source (e.g., CF₃SO₂Na).
-
Add a suitable solvent (e.g., acetonitrile or DMSO) and a base if required.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated heterocycle.
Conclusion and Future Perspectives
The incorporation of trifluoromethyl groups into heterocyclic scaffolds is a proven and powerful strategy in the design of modern pharmaceuticals and agrochemicals. The profound impact of the CF₃ group on key molecular properties such as lipophilicity, metabolic stability, and target binding affinity has cemented its role in overcoming many of the challenges faced in drug discovery. As synthetic methodologies for trifluoromethylation continue to evolve, offering milder, more efficient, and selective routes to these valuable compounds, the opportunities for innovation will only expand. The continued development of novel trifluoromethylating reagents and catalytic systems, particularly in the realm of late-stage functionalization, will undoubtedly accelerate the discovery of the next generation of life-changing medicines. This guide has provided a foundational understanding and practical tools for the synthesis and application of trifluoromethylated heterocycles, empowering researchers to harness the full potential of this "super functional group" in their scientific endeavors.
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A Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Quinoxalines
This guide provides an in-depth analysis of the profound influence of the trifluoromethyl (CF3) group on the chemical, physical, and biological properties of the quinoxaline scaffold. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond fundamental principles to explore the causality behind experimental design and the practical application of these effects in modern drug discovery and organic electronics.
The Strategic Imperative for Trifluoromethylation of Quinoxalines
The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry and materials science due to its versatile biological activities and excellent electron-transporting capabilities.[1][2][3] However, unsubstituted aromatic systems are often susceptible to metabolic degradation and may lack the finely-tuned electronic properties required for high-performance applications.
The introduction of the trifluoromethyl (CF3) group, a substituent not found in natural products, is a cornerstone strategy to overcome these limitations.[4] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the precise modulation of a molecule's characteristics.[5][6] This guide elucidates how the potent electron-withdrawing nature of the CF3 group fundamentally alters the quinoxaline core, enabling the rational design of next-generation pharmaceuticals and electronic materials.
Fundamental Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong inductive effect (-I).[7] The three highly electronegative fluorine atoms pull electron density away from the rest of the molecule through the carbon-carbon sigma bond. This effect is significantly more pronounced than that of a single fluorine atom or even a cyano group.[8][9]
When appended to a quinoxaline ring, the CF3 group significantly lowers the electron density of the entire aromatic system. This has several critical consequences:
-
Increased Electrophilicity: The quinoxaline ring becomes more electron-deficient and less susceptible to electrophilic attack but more reactive towards nucleophiles.
-
Stabilization of Anionic Species: The powerful inductive pull can stabilize negative charges, which is evident in the electrochemical properties where the molecule becomes easier to reduce.[10]
-
Modulation of Aromaticity: The electronic perturbation alters the bond lengths and angles within the heterocyclic system, influencing molecular packing in the solid state.
Caption: Inductive effect of the CF3 group on the quinoxaline core.
Applications in Medicinal Chemistry: Enhancing Drug-Like Properties
In drug design, the CF3 group is a "super-substituent" used to fine-tune physicochemical properties and enhance binding affinity.[11] Its electron-withdrawing nature is a key contributor to its utility.
Metabolic Stability
A primary challenge in drug development is preventing rapid in vivo metabolism, often mediated by cytochrome P450 enzymes.[12] These enzymes typically hydroxylate electron-rich aromatic rings. By making the quinoxaline ring strongly electron-deficient, the CF3 group "deactivates" it towards oxidative metabolism, increasing the drug's half-life and bioavailability.[5][8]
Modulation of Basicity and Target Binding
The electron-withdrawing CF3 group significantly reduces the basicity (pKa) of the nitrogen atoms in the pyrazine ring. This is a critical design element, as it can:
-
Prevent Undesired Protonation: Lowering the pKa can prevent protonation at physiological pH, which may be necessary to facilitate passage through cell membranes.
-
Alter Hydrogen Bonding: While reducing the ability of the ring nitrogens to act as hydrogen bond acceptors, the overall electronic modulation can enhance other electrostatic or hydrophobic interactions with a biological target, improving binding affinity and selectivity.[5]
Table 1: Physicochemical Impact of CF3 Substitution on a Quinoxaline Scaffold
| Property | Unsubstituted Quinoxaline | CF3-Substituted Quinoxaline | Rationale for Change |
| LogP (Lipophilicity) | Lower | Higher | The CF3 group is highly lipophilic.[5] |
| Metabolic Stability | Lower | Higher | Ring deactivation towards oxidative metabolism.[8][12] |
| Reduction Potential | More Negative | Less Negative | The electron-deficient ring is easier to reduce.[10] |
| pKa of Pyrazine Nitrogens | Higher | Lower | Inductive withdrawal reduces electron density on N atoms. |
Applications in Materials Science: Engineering Electron-Transport Materials
Quinoxaline derivatives are highly sought after as n-type (electron-transporting) materials for organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs).[1] The performance of these materials is critically dependent on their frontier molecular orbital (FMO) energy levels, specifically the Lowest Unoccupied Molecular Orbital (LUMO).
The strong electron-withdrawing CF3 group is an ideal tool for tuning these energy levels. It significantly stabilizes (lowers) the LUMO energy level of the quinoxaline molecule without dramatically affecting the Highest Occupied Molecular Orbital (HOMO).[9] This has two beneficial effects:
-
Improved Electron Injection/Transport: A lower LUMO level facilitates the injection of electrons from the electrode and improves their transport through the material.[1]
-
Increased Air Stability: Materials with lower LUMO levels are generally more resistant to oxidation, leading to more stable devices.
Caption: Effect of CF3 substitution on frontier molecular orbital energies.
Key Synthetic Methodologies & Protocols
The installation of a CF3 group onto a quinoxaline core requires specialized methods, as the group's unique reactivity precludes many traditional approaches. Modern strategies often rely on radical-based pathways.
Protocol: Visible-Light-Promoted C-H Trifluoromethylation
This protocol describes a direct C-H functionalization using photoredox catalysis, a mild and efficient method for generating trifluoromethyl radicals.[12][13][14] This approach is valuable for late-stage functionalization of complex molecules.
Objective: To install a CF3 group onto a quinoxalin-2(1H)-one substrate.
Materials:
-
N-substituted quinoxalin-2(1H)-one (1.0 equiv)
-
CF3 Source (e.g., CF3Br gas or Sodium Trifluoromethanesulfinate, "Langlois' Reagent", 2.0 equiv)[13][15][16]
-
Photocatalyst (e.g., fac-Ir(ppy)3, 2 mol%)
-
Base (e.g., Na2CO3, 2.0 equiv)
-
Anhydrous Acetonitrile (CH3CN)
-
Schlenk flask, magnetic stirrer, balloon, Blue LED light source (e.g., 10W, 460 nm)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the quinoxalinone substrate (0.2 mmol, 1.0 equiv), the photocatalyst (0.004 mmol, 2 mol%), and the base (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (3 mL) to the flask.
-
Reagent Addition: If using Langlois' reagent, add it to the flask. If using CF3Br, seal the flask and purge with CF3Br gas from a balloon for 2-3 minutes.
-
Reaction: Place the flask approximately 5 cm from the blue LED light source and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Reactions typically run for 12-24 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated quinoxalinone.
Caption: Generalized photocatalytic cycle for trifluoromethylation.
Protocol: Metal-Free Cyclization Synthesis
This method builds the quinoxaline ring using a CF3-containing building block, offering excellent control over regiochemistry.[4][17]
Objective: To synthesize a 2-(trifluoromethyl)quinoxaline from an o-phenylenediamine and trifluoroacetic acid (TFA).
Materials:
-
Substituted o-phenylenediamine (1.0 equiv)
-
Trifluoroacetic Acid (TFA) (3.0 equiv, acts as both reactant and solvent/catalyst)
-
1,2-Dichloroethane (DCE) as solvent (optional, for high-boiling reactions)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reactant Mixing: In a round-bottom flask, combine the o-phenylenediamine (1.0 mmol) with an excess of trifluoroacetic acid (3.0 mmol).
-
Reaction Conditions: Heat the mixture to reflux (typically 120-140 °C, using DCE if necessary to achieve the temperature) for 4-12 hours. The reaction involves the initial formation of an amide, followed by cyclization and dehydration.
-
Monitoring: Track the disappearance of the starting material via TLC.
-
Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or flash column chromatography to afford the pure 2-(trifluoromethyl)quinoxaline.
Essential Spectroscopic and Electrochemical Characterization
Confirming the successful incorporation and quantifying the electronic impact of the CF3 group requires a combination of analytical techniques.
-
¹⁹F NMR Spectroscopy: This is the most direct and powerful tool for characterizing trifluoromethylated compounds. The CF3 group gives a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum, typically between -60 and -80 ppm (relative to CFCl3). The precise chemical shift is highly sensitive to the electronic environment on the quinoxaline ring, making it a valuable diagnostic tool.[18]
-
¹H and ¹³C NMR Spectroscopy: The electron-withdrawing CF3 group causes downfield shifts for nearby protons and carbons in the quinoxaline ring. Furthermore, through-bond coupling (e.g., ³JCF, ⁴JCF) can often be observed, providing further structural confirmation.
-
Cyclic Voltammetry (CV): CV provides a direct measure of the molecule's redox properties. A quinoxaline bearing a CF3 group will exhibit a reduction wave at a significantly less negative (more positive) potential compared to its non-fluorinated analog.[10] This potential shift is a direct, quantifiable measure of the electron-withdrawing strength of the CF3 substituent.
-
UV-Visible and Fluorescence Spectroscopy: The CF3 group alters the HOMO-LUMO gap, which results in shifts in the absorption (λmax) and emission wavelengths. In systems with intramolecular charge-transfer (ICT) character, the CF3 group can significantly influence solvatochromic behavior.[18][19]
Conclusion
The trifluoromethyl group is far more than a simple substituent; it is a strategic tool for molecular engineering. Its powerful and predictable electron-withdrawing effects, when applied to the quinoxaline scaffold, provide a rational basis for enhancing metabolic stability in drug candidates and for tuning the orbital energies of organic electronic materials. A thorough understanding of the principles outlined in this guide, from synthetic execution to analytical validation, is essential for any scientist seeking to leverage the unique and powerful properties of trifluoromethylated quinoxalines.
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The Strategic Deployment of 2-Chloro-6-(trifluoromethyl)quinoxaline in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and strategic utilization of "privileged scaffolds" – core molecular structures that exhibit a remarkable propensity for binding to multiple biological targets. The quinoxaline nucleus, a bicyclic heteroaromatic system, has firmly established itself as one such scaffold, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into a particularly compelling derivative: 2-Chloro-6-(trifluoromethyl)quinoxaline .
The strategic incorporation of a chlorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 6-position endows this molecule with a unique combination of chemical reactivity and pharmacologically advantageous properties. The chloro substituent serves as a versatile synthetic handle for introducing a diverse array of functionalities through well-established cross-coupling reactions. Simultaneously, the trifluoromethyl group, a bioisostere of the methyl group, profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, derivatization, and potential therapeutic applications of this powerful building block.
Core Synthesis and Derivatization: A Chemist's Gateway to Novel Bioactive Molecules
The synthetic accessibility of this compound is a key factor in its widespread use. The general approach involves a two-step sequence: the formation of the quinoxaline core followed by chlorination.
Synthesis of the 2-Hydroxy-6-(trifluoromethyl)quinoxaline Intermediate
The foundational step is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of the target scaffold, 4-(trifluoromethyl)benzene-1,2-diamine is reacted with an α-keto acid like glyoxylic acid.[3]
Experimental Protocol: Synthesis of 2-Hydroxy-6-(trifluoromethyl)quinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add a solution of glyoxylic acid (1.1 equivalents) to the stirred solution of the diamine.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-hydroxy-6-(trifluoromethyl)quinoxaline, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Chlorination to Yield this compound
The intermediate 2-hydroxyquinoxaline is then converted to the desired 2-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5]
Experimental Protocol: Chlorination of 2-Hydroxy-6-(trifluoromethyl)quinoxaline
-
Reaction Setup: In a fume hood, carefully add 2-hydroxy-6-(trifluoromethyl)quinoxaline (1.0 equivalent) to a flask containing phosphorus oxychloride (POCl₃, ~5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water to remove any residual acid. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Gateway to Diversity: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in the reactivity of its C2-chloro substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of aryl, heteroaryl, and amino moieties.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the quinoxaline core and various boronic acids or their esters. This reaction is instrumental in creating biaryl structures often found in potent kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 2-position of the quinoxaline ring. This is a key transformation for synthesizing compounds that target the ATP-binding sites of kinases, where hydrogen bonding with the amine is often crucial for activity.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product via flash column chromatography.
Medicinal Chemistry Applications: Targeting Key Pathological Pathways
The this compound scaffold has emerged as a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have shown significant promise as inhibitors of various protein kinases and as inducers of apoptosis.
Kinase Inhibition: A Versatile Strategy Against Cancer
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoxaline scaffold is adept at fitting into the ATP-binding pocket of numerous kinases, and the strategic placement of substituents allows for the fine-tuning of potency and selectivity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors.[8][9][10] The 2-amino group, installed via Buchwald-Hartwig amination, often forms critical hydrogen bonds with the hinge region of the kinase, while the 6-(trifluoromethyl) group can enhance binding affinity and improve pharmacokinetic properties.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, and invasion. Aberrant c-Met signaling is implicated in a variety of cancers, making it an attractive therapeutic target. Quinoxaline-based compounds have been successfully designed as potent c-Met inhibitors.[10][11]
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for drug development. Quinoxaline derivatives have been identified as dual PI3K/mTOR inhibitors, offering a comprehensive blockade of this critical oncogenic pathway.[1][2][5]
Quantitative Data: Inhibitory Activities of Representative Quinoxaline Derivatives
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Cancer Cell Line |
| 2-Anilinoquinoxalines | VEGFR-2 | 3.4 - 6.8 | MCF-7, HepG2 |
| Quinoxaline Derivatives | c-Met | Potent Inhibition | MKN-45 (Gastric) |
| Quinoxaline-based | PI3K/mTOR | Dual Inhibition | Various |
Note: IC₅₀ values are representative and can vary based on the specific derivative and assay conditions.[1][8][11]
Induction of Apoptosis: A Direct Assault on Cancer Cells
Beyond kinase inhibition, derivatives of this compound can exert their anticancer effects by directly inducing programmed cell death, or apoptosis.
Topoisomerase II is an essential enzyme involved in DNA replication and transcription. Inhibitors of this enzyme trap it in a complex with DNA, leading to double-strand breaks and ultimately triggering apoptosis. Several quinoxaline derivatives have been identified as potent topoisomerase II inhibitors, demonstrating a direct cytotoxic mechanism against cancer cells.[11][12]
Quinoxaline-based compounds have been shown to modulate the expression of key proteins involved in the apoptotic cascade. This includes the upregulation of pro-apoptotic proteins like p53, caspases, and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[11] This dual action effectively pushes cancer cells toward self-destruction.
Visualization of Key Concepts
Caption: Synthetic and application workflow for this compound.
Structure-Activity Relationships (SAR): Rational Drug Design in Action
The development of potent and selective drug candidates from the this compound scaffold is guided by a deep understanding of structure-activity relationships (SAR).
-
The 2-Position: As previously discussed, this position is critical for introducing moieties that can form key interactions, such as hydrogen bonds, within the active sites of target proteins. The nature of the substituent (e.g., anilino vs. cycloalkylamino) can significantly impact potency and pharmacokinetic properties.[13]
-
The 6-Position (-CF₃): The electron-withdrawing nature of the trifluoromethyl group can influence the overall electronic properties of the quinoxaline ring system, potentially enhancing binding interactions. Its lipophilicity can improve cell membrane permeability, while its resistance to metabolic degradation can increase the compound's half-life.[1][2]
-
Other Positions (e.g., 3, 7): Modifications at other positions on the quinoxaline ring can also be explored to fine-tune activity and selectivity. For instance, the introduction of small alkyl or heterocyclic groups at the 3-position has been shown to modulate the biological profile of quinoxaline derivatives.[14]
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A Technical Guide to the Discovery and Synthetic Evolution of the Quinoxaline Scaffold
Abstract
The quinoxaline scaffold, a bicyclic heterocycle composed of fused benzene and pyrazine rings, is a cornerstone of modern medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer agents, antibiotics, and antivirals, as well as functional materials like organic semiconductors and dyes.[2][3][4][5] This technical guide provides an in-depth exploration of the historical discovery and the subsequent evolution of synthetic methodologies for constructing this privileged scaffold. We will traverse from the classical condensation reactions of the 19th century to contemporary transition-metal-catalyzed and green chemistry approaches, offering field-proven insights into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, providing not only a historical narrative but also actionable experimental protocols and comparative data to inform laboratory practice.
The Genesis of a Privileged Scaffold: Discovery and Classical Synthesis
The story of quinoxaline synthesis begins in 1884, when German chemists Wilhelm Körner and Oscar Hinsberg independently reported the first successful preparation of this heterocyclic system.[6][7][8][9][10] Their foundational work established what remains the most fundamental route to the quinoxaline core: the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[11] This reaction, often referred to as the Hinsberg-Körner synthesis, is elegant in its simplicity and efficiency.
The Hinsberg-Körner Condensation: Mechanism and Rationale
The reaction proceeds through a two-step sequence involving sequential nucleophilic attack and dehydration. The causality is straightforward: one amino group of the o-phenylenediamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This forms a hemiaminal intermediate which readily dehydrates to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, followed by a final dehydration step to yield the aromatic quinoxaline ring.[12][13] The stability of the resulting aromatic system is the primary thermodynamic driving force for the reaction.
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Safety and handling precautions for 2-Chloro-6-(trifluoromethyl)quinoxaline
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethyl)quinoxaline
Introduction
This compound is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chlorine atom, make it a valuable precursor for synthesizing a range of complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] The quinoxaline scaffold itself is a privileged structure in drug discovery.[3] However, the same reactivity and structural features that make this compound valuable also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety protocols and handling precautions required to work with this compound, ensuring the safety of laboratory personnel and the integrity of research outcomes.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available safety data sheets, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4][5] |
The corresponding signal word is Warning .[5]
Toxicological Profile
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
-
Inhalation: Inhaling dust or aerosols can cause respiratory tract irritation.[4][5]
-
Skin Contact: Direct contact can cause skin irritation and may be harmful if absorbed through the skin.[4][5]
-
Eye Contact: The compound is a serious eye irritant and can cause significant damage if it comes into contact with the eyes.[4][5]
-
Ingestion: The substance is harmful if swallowed.[4]
Physical and Chemical Properties
Understanding the physical properties of a chemical is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₄ClF₃N₂ |
| Molecular Weight | 248.6 g/mol |
| Appearance | Solid (form may vary) |
| Melting Point | Data not consistently available |
Note: Specific physical properties like melting point, boiling point, and solubility are not always listed in safety data sheets and may vary between suppliers. Researchers should consult the specific documentation provided with their material.
Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential. This follows the hierarchy of controls principle, which is a fundamental concept in occupational safety.
Engineering Controls
Engineering controls are the first and most effective line of defense as they are designed to remove the hazard at the source.
-
Chemical Fume Hood: All weighing and handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of dust or vapors and to contain any potential spills.[7]
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and regularly tested.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.[6][8]
| Body Part | Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any defects before use and wash hands thoroughly after removal.[6] Change gloves immediately if they become contaminated.[8] |
| Eyes & Face | Safety goggles and face shield | Goggles provide a secure seal to protect from dust and splashes.[6] A face shield worn over goggles is required when there is a significant risk of splashing.[6][9] |
| Body | Laboratory coat | A fully buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[6] |
| Respiratory | NIOSH-approved respirator | While a fume hood is the primary control, a respirator (e.g., N95 for dusts) may be necessary if work must be performed outside a hood or if engineering controls are insufficient.[9][10] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[6] |
Section 3: Standard Operating Procedures for Handling & Storage
Adherence to established protocols minimizes the risk of exposure and accidents.
Safe Handling Workflow
A systematic approach to handling is crucial.
-
Preparation: Before starting, ensure the chemical fume hood is operational.[7] Designate a specific area for the work and gather all necessary equipment.[7]
-
Weighing & Transfer: Conduct all weighing and transfer operations within the fume hood to contain dust.[7] Use spatulas and weighing paper; avoid creating airborne dust.
-
Dissolution: If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Dispose of all contaminated disposables as hazardous waste. Wash hands thoroughly with soap and water, even after wearing gloves.[11][12]
Storage Requirements
Proper storage is vital to maintain the chemical's integrity and prevent accidental release.
-
Container: Keep the compound in a tightly closed, properly labeled container.[12][13]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[12][13][14]
-
Incompatibilities: Avoid storing with strong oxidizing agents, strong acids, and strong bases.[15]
-
Atmosphere: For long-term stability and to prevent reaction with atmospheric moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
-
Security: The storage area should be secure, and access should be limited to authorized personnel. Some regulations may require it to be stored locked up.[12][16]
Section 4: Spill Management and Waste Disposal
Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is non-negotiable.
Spill Response
The response depends on the scale of the spill.
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, carefully sweep or scoop up the solid material. Crucially, avoid creating dust .[6]
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
-
Major Spill:
In all cases, prevent the spilled material from entering drains or waterways.[11][13]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE (gloves, wipes), and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Disposal Protocol: Dispose of the waste through a licensed waste disposal company, following all local, state, and national regulations.[16] Do not dispose of it in standard trash or down the drain.
Section 5: Emergency and First-Aid Procedures
Immediate and correct action is critical in the event of an exposure.
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][17] Remove all contaminated clothing.[11] If skin irritation persists, seek medical attention.[5]
-
If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention from an ophthalmologist.[13]
-
If Inhaled: Move the individual to fresh air immediately.[11][12] If breathing is difficult or stops, provide artificial respiration or oxygen.[6][18] Seek medical attention.[6]
-
If Swallowed: Rinse the mouth thoroughly with water.[11][12] Do NOT induce vomiting.[18] Never give anything by mouth to an unconscious person.[12] Call a physician or poison control center immediately.[19]
For all exposure incidents, it is imperative to provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.
Conclusion
This compound is a compound with significant potential in scientific research. However, its hazardous properties demand a culture of safety and strict adherence to established protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, following standardized handling procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical. Safety is not merely a checklist; it is an integral part of responsible scientific practice.
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The Quinoxaline Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of a Versatile Scaffold
The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has established itself as a cornerstone in medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and capacity for diverse functionalization have made it a "privileged scaffold" – a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This guide provides a comprehensive technical overview of the quinoxaline nucleus, from its fundamental properties to its role in clinically approved therapeutics, with a focus on actionable insights for drug discovery and development. We will delve into the causality behind experimental choices, provide validated protocols, and explore the intricate structure-activity relationships that govern the therapeutic potential of this remarkable heterocycle.
I. Physicochemical and Pharmacokinetic Profile: A Foundation for Druggability
The inherent physicochemical properties of the quinoxaline core provide a favorable starting point for drug design. It is a weak base with a pKa of 0.56, and the parent structure is a low-melting solid (29-32°C) that is soluble in water.[2] These properties can be finely tuned through substitution on both the benzene and pyrazine rings to optimize pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Below is a comparative table of the physicochemical properties of the parent quinoxaline scaffold and three approved drugs that incorporate this core structure. This illustrates how the scaffold can be modified to achieve desirable drug-like properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Therapeutic Use |
| Quinoxaline | C₈H₆N₂ | 130.15 | 1.76 | 0.56 | Scaffold |
| Varenicline [3] | C₁₃H₁₃N₃ | 211.26 | 0.9 | 9.2 (weak base)[1] | Smoking Cessation[3] |
| Erdafitinib [4] | C₂₅H₃₀N₆O₂ | 446.55 | ~3.2 (calculated) | 9.2 (basic amine), 1.9 (basic pyrazole)[5] | Urothelial Carcinoma[4] |
| Delafloxacin [6] | C₁₈H₁₂ClF₃N₄O₄ | 440.76 | ~4.38 (calculated)[7] | 5.43 (carboxylate)[8] | Bacterial Infections[6] |
II. A Spectrum of Biological Activities: From Cancer to Infectious Diseases
The quinoxaline nucleus is associated with an exceptionally broad range of pharmacological activities, a testament to its versatility in interacting with diverse biological targets.[9][10] This has led to the development of quinoxaline-based compounds for a multitude of therapeutic areas.
A. Anticancer Activity: A Dominant Focus
A significant portion of research into quinoxaline derivatives has been dedicated to oncology.[10][11] These compounds have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many quinoxaline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[11] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[11]
-
Induction of Apoptosis: Quinoxaline-based compounds have been demonstrated to trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[11]
-
Microtubule Interference: Some derivatives interfere with microtubule dynamics, disrupting cell division and leading to cell cycle arrest and apoptosis.
The following table presents a selection of quinoxaline derivatives and their in vitro cytotoxic activity against various cancer cell lines, showcasing the potency that can be achieved with this scaffold.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazole-substituted quinoxaline (Compound 3) | Ty-82 (Leukemia) | 2.5 | [12] |
| Triazole-substituted quinoxaline (Compound 3) | THP-1 (Leukemia) | 1.6 | [12] |
| Quinoxaline Derivative (Compound IV) | PC-3 (Prostate) | 2.11 | [12] |
| Pyrrolo[1,2-a] quinoxaline derivative (58) | HCT 116 (Colon) | 2.5 | [12] |
B. Antimicrobial and Antiviral Activities
The quinoxaline scaffold is also a key component in a number of antimicrobial and antiviral agents.[13] Some antibiotics, such as echinomycin and levomycin, contain a quinoxaline moiety and are known to inhibit the growth of Gram-positive bacteria.[14] Quinoxaline 1,4-di-N-oxides (QdNOs) are a specific class of derivatives that exhibit a wide range of biological properties, including potent antibacterial activity.[13] Furthermore, certain quinoxaline derivatives have shown promising activity against various viruses, including anti-HIV activity.
III. Approved Drugs and Clinical Candidates: The Quinoxaline Scaffold in Practice
The therapeutic relevance of the quinoxaline scaffold is firmly established by the number of approved drugs that incorporate this heterocycle. These examples underscore the successful translation of quinoxaline-based research from the laboratory to the clinic.
| Drug Name | Brand Name(s) | Therapeutic Use | Mechanism of Action |
| Varenicline | Chantix®, Champix® | Smoking Cessation | A partial agonist of the α4β2 nicotinic acetylcholine receptor, which reduces cravings for nicotine and decreases the pleasurable effects of smoking.[3] |
| Erdafitinib | Balversa® | Metastatic Urothelial Carcinoma | A pan-fibroblast growth factor receptor (FGFR) kinase inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[4][15] |
| Delafloxacin | Baxdela® | Acute Bacterial Skin and Skin Structure Infections | A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6][16] |
IV. Synthetic Methodologies: Constructing the Quinoxaline Core and its Analogs
The synthetic tractability of the quinoxaline scaffold is a major advantage in drug discovery, allowing for the efficient generation of diverse compound libraries for screening and optimization.
A. Classical Synthesis: Condensation of o-Phenylenediamines and α-Dicarbonyls
The most traditional and widely used method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[17] This reaction is generally high-yielding and can be performed under mild conditions.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield 2,3-diphenylquinoxaline.
B. Modern Synthetic Approaches: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives.[18][19] This technique offers several advantages over conventional heating, including significantly reduced reaction times, often higher yields, and the potential for solvent-free reactions.[18]
Materials:
-
o-Phenylenediamine derivative (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Ethanol/Water (1:1, 1 mL)
-
Iodine (5 mol%)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine the o-phenylenediamine derivative, the 1,2-dicarbonyl compound, and a magnetic stir bar.
-
Add the ethanol/water solvent and the iodine catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50°C) and power (e.g., 300 W) for 2-5 minutes.[14]
-
Monitor the reaction by TLC.
-
After completion, cool the vial and add dichloromethane (10 mL).
-
Wash the organic layer with 5% sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
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Methodological & Application
Synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline derivatives via Suzuki coupling
Data adapted from a study on 2,6-dichloroquinoxaline, which is expected to show similar reactivity at the 2-position. [12]
References
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- Degli Innocenti, M., et al. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. ResearchGate. [URL: https://www.researchgate.
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- Zagitov, A. T., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8836021/]
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- El-Sayed, N. N. E., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10630713/]
- MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [URL: https://www.mdpi.com/1420-3049/26/19/5985]
- Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8512211/]
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Application Notes & Protocols: Palladium-Catalyzed Amination of 2-Chloro-6-(trifluoromethyl)quinoxaline
<
Introduction: Strategic Importance of Aminated Quinoxalines
The quinoxaline scaffold is a significant pharmacophore, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and antibacterial properties.[1][2] Specifically, the introduction of an amino group onto the quinoxaline ring system via C-N cross-coupling reactions is a pivotal strategy in drug discovery. This modification allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, and provides a vector for further functionalization to explore structure-activity relationships (SAR).[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of these crucial C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have limited substrate scope.[3][4]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 2-Chloro-6-(trifluoromethyl)quinoxaline, a substrate of interest due to the influence of the electron-withdrawing trifluoromethyl group on the reactivity of the quinoxaline core.
Theoretical Framework: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[5][6] The reaction proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3][7]
The choice of ligand is critical to the success of the Buchwald-Hartwig amination.[8] Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent undesired side reactions.[8][9] For challenging substrates like heteroaryl chlorides, the use of specialized ligands can be essential to achieve high yields and reaction rates.[10][11]
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen.[5] All reactions should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Anhydrous, degassed solvents are crucial for optimal results. Solvents such as toluene, dioxane, and THF are commonly used.[11]
-
Reagent Quality: The palladium catalyst, ligands, and base should be of high purity.
Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine
This protocol provides a general starting point for the coupling of various secondary amines. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Primary Amine using a Pre-catalyst
The use of palladium pre-catalysts can simplify the reaction setup and often leads to more reproducible results.[12] This protocol utilizes a commercially available G3-XPhos pre-catalyst.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
XPhos Pd G3 Precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup: In a glovebox, add the XPhos Pd G3 Precatalyst (2 mol%) to a vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the primary amine (1.2 equiv.), and LiHMDS (1.5 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: Seal the vial and stir at 80 °C for 8-16 hours.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical reaction parameters that can be varied to optimize the amination of this compound.
| Parameter | Variation | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts offer convenience and improved reactivity. Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally preferred for chloro-heteroarenes.[9] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDS | Strong, non-nucleophilic bases are typically required. The choice of base can depend on the pKa of the amine.[5] |
| Solvent | Toluene, 1,4-Dioxane, THF, t-BuOH | The choice of solvent can influence reaction rates and solubility of reagents. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for the amination of less reactive aryl chlorides.[11] |
Troubleshooting and Key Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can be minimized by using a suitable ligand and carefully controlling the reaction conditions.[13]
-
Substrate Scope: The electronic nature of the amine can significantly impact the reaction. Electron-rich amines are generally more reactive. For less reactive amines, more forcing conditions may be required.
Conclusion
The palladium-catalyzed amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of 2-amino-6-(trifluoromethyl)quinoxaline derivatives. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable starting point for the successful implementation of this important transformation.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters. (2023, October 10). Retrieved January 12, 2026, from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008, November 21). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) Palladium-catalyzed amination of quinaldine5-triflate - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (2024, October 21). Retrieved January 12, 2026, from [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9). Retrieved January 12, 2026, from [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024, November 7). Retrieved January 12, 2026, from [Link]
-
Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira-alkyne carbocyclization process - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of quinoxaline derivatives containing 2-aminoimidazoles - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
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Ligand-promoted ortho-C-H amination with Pd catalysts - PubMed. (2015, February 16). Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Strategic Functionalization of 2-Chloro-6-(trifluoromethyl)quinoxaline via Nucleophilic Aromatic Substitution
Introduction: The Strategic Value of the Quinoxaline Scaffold
Quinoxaline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The ability to precisely and efficiently modify the quinoxaline scaffold is therefore of paramount importance in drug discovery and development. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile strategy for this purpose, allowing for the introduction of diverse functional groups onto the electron-deficient quinoxaline ring system.[4][5]
This guide provides a detailed protocol and technical insights for conducting SNAr reactions on 2-chloro-6-(trifluoromethyl)quinoxaline. This specific substrate is exceptionally well-suited for SNAr due to its electronic architecture. The chlorine atom at the C2 position is activated towards nucleophilic attack by the cumulative electron-withdrawing effects of two key features:
-
The adjacent nitrogen atom within the pyrazine ring.
-
The potent trifluoromethyl (-CF3) group at the C6 position of the fused benzene ring.[6][7]
This electronic activation renders the C2 carbon highly electrophilic, facilitating reactions with a broad range of nucleophiles under relatively mild conditions to generate diverse libraries of novel quinoxaline derivatives.[1][8]
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike electrophilic substitutions common to electron-rich aromatics, SNAr reactions proceed on electron-poor systems via a well-established two-step addition-elimination mechanism.[9][10][11] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiolate) on the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon attached to the chlorine). This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[12][13][14]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the key to a successful SNAr reaction. The negative charge is delocalized across the aromatic system and is significantly stabilized by the presence of electron-withdrawing groups at positions ortho or para to the site of attack.[8][10] In this compound, the ring nitrogens and the C6-CF3 group effectively stabilize this anionic intermediate.
-
Elimination & Aromatization: The aromaticity of the ring is restored in the final, rapid step through the elimination of the leaving group (chloride ion).[6]
Caption: The two-step addition-elimination mechanism of SNAr.
General Protocol for SNAr with Amine Nucleophiles
This protocol provides a representative procedure for the reaction of this compound with a primary or secondary amine. Conditions should be optimized for specific substrates.
3.1. Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 equivalents), or an inorganic base like Potassium Carbonate (K2CO3) (2.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH)
-
Reagents for Work-up: Ethyl acetate (EtOAc), Water (H2O), Brine (saturated aq. NaCl)
-
Drying Agent: Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254) and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
3.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add the chosen solvent (e.g., DMF, 10 mL per mmol of substrate) and stir until the starting material is fully dissolved.
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by the base (e.g., K2CO3, 2.0 eq). The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[13]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C for DMF).[1] Monitor the progress of the reaction by TLC. A common mobile phase for this system is a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Reaction Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic impurities.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-6-(trifluoromethyl)quinoxaline derivative.
Data Presentation: Representative Reaction Conditions
The choice of solvent, base, and temperature is critical and depends on the nucleophilicity of the reacting partner. The following table, based on protocols for structurally similar activated heterocycles, provides a starting point for optimization.[1][15]
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Aniline, Benzylamine | K2CO3, Et3N | DMF, EtOH | 80 - 100 | 80 - 95 |
| Secondary Amines | Piperidine, Morpholine | K2CO3 | DMF | 80 | 90 - 98 |
| Phenols | Phenol, 4-Methoxyphenol | NaH, K2CO3 | DMF | 80 | 70 - 85 |
| Thiols | Thiophenol, Benzyl Mercaptan | K2CO3, Et3N | DMF, MeCN | RT - Reflux | 85 - 98 |
Note: Yields are representative and highly dependent on the specific substrate and reaction scale.
Experimental Workflow
Caption: General laboratory workflow for SNAr reactions.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy will confirm the successful incorporation of the nucleophile and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the final product.
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid dust formation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16]
-
Solvents: DMF is a reproductive toxin and should be handled with extreme care.[13] Use in a fume hood and avoid inhalation and skin contact.
-
Bases: Strong bases like Sodium Hydride (NaH) are flammable solids and react violently with water. Handle under an inert atmosphere. Caustic bases like potassium carbonate can cause skin and eye irritation.[17]
-
General Precautions: Always wear appropriate PPE.[18][19][20] Dispose of chemical waste according to institutional guidelines.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature; Weak nucleophile; Inactive base. | Increase reaction temperature; Use a stronger base (e.g., NaH for phenols); Increase reaction time. |
| Incomplete Reaction | Insufficient equivalents of nucleophile or base; Short reaction time. | Add more nucleophile/base; Extend reaction time and continue monitoring by TLC. |
| Multiple Products | Side reactions (e.g., reaction with solvent); Instability of product. | Lower reaction temperature; Choose a less reactive solvent; Ensure inert atmosphere is maintained. |
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Application Notes & Protocols: Strategic Use of 2-Chloro-6-(trifluoromethyl)quinoxaline in the Synthesis of Novel Kinase Inhibitors
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically relevant therapeutic agents.[1][2] Its rigid, planar structure and ability to form key hydrogen bond interactions make it an ideal platform for targeting the ATP-binding site of protein kinases.[3][4] This guide focuses on a particularly valuable building block, 2-Chloro-6-(trifluoromethyl)quinoxaline , detailing its strategic application in the synthesis of potential kinase inhibitors. The chloro-substituent at the 2-position serves as a versatile synthetic handle for diversification through modern cross-coupling chemistry, while the electron-withdrawing trifluoromethyl group at the 6-position can significantly enhance metabolic stability, membrane permeability, and binding affinity of the final compound.[5][6] We provide detailed, field-proven protocols for cornerstone reactions such as Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination, enabling researchers to rapidly generate diverse libraries of novel quinoxaline derivatives for drug discovery programs.
Introduction: The Strategic Advantage of the Quinoxaline Scaffold
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[7] The quinoxaline ring system is frequently employed in this context due to its bioisosteric relationship with the native purine core of ATP.[1]
The subject of this guide, this compound, offers a dual advantage for the medicinal chemist:
-
The 2-Chloro Position: This site is primed for functionalization. The chlorine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the controlled introduction of a wide variety of aryl, heteroaryl, and amino substituents.[5] This capability is crucial for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's potency and selectivity.[3][8]
-
The 6-Trifluoromethyl Group: The CF₃ group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can influence the electronics of the quinoxaline ring, while its lipophilicity can improve cell permeability.[6] Furthermore, the metabolic stability of the C-F bond often translates to an improved pharmacokinetic profile for the drug candidate.[6]
This document provides robust protocols to harness the reactivity of this building block, transforming it from a simple starting material into a diverse array of potential kinase inhibitors.
Core Synthetic Methodologies & Protocols
The functionalization of the 2-chloro position is paramount. The following sections detail the most effective and widely used palladium-catalyzed cross-coupling reactions for this purpose.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl or heteroaryl-substituted quinoxalines.[9][10] These motifs are common in Type I and Type II kinase inhibitors. The lower reactivity of aryl chlorides compared to bromides or iodides necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[11]
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen to facilitate the challenging oxidative addition step with the C-Cl bond.[11]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to facilitate the transmetalation step without causing degradation of sensitive functional groups on the coupling partners.[9][12]
-
Solvent: A polar aprotic solvent system, often containing water (e.g., Dioxane/H₂O), is used to dissolve the inorganic base and facilitate the reaction.[10]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the catalyst system consisting of Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
-
Inerting the Vessel: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting quinoxaline.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 90-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-6-(trifluoromethyl)quinoxaline.[10]
Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of an amine at the 2-position is a critical step in the synthesis of many kinase inhibitors, as the N-H group often forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding site. The Buchwald-Hartwig amination is the premier method for this transformation.[13][14]
Causality Behind Protocol Choices:
-
Catalyst System: A palladium precatalyst paired with a specialized biarylphosphine ligand (e.g., BrettPhos, RuPhos) is essential. These ligands create a sterically hindered and electron-rich palladium center that promotes the challenging reductive elimination step to form the C-N bond.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[5]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and ensure catalyst stability.[14]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., G3-BrettPhos, 2 mol%), and the corresponding ligand (if not using a precatalyst).
-
Inerting the Vessel: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.[15]
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 80-110 °C and stir. The reaction progress should be monitored by TLC or LC-MS until completion (typically 4-24 hours).[5]
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[15]
-
Purification: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography to obtain the desired 2-amino-6-(trifluoromethyl)quinoxaline derivative.[14]
Representative Data & Expected Outcomes
The following table summarizes expected outcomes for the functionalization of this compound based on established protocols for structurally similar heterocyclic chlorides.[5][9] Yields are representative and will vary based on the specific coupling partner and reaction scale.
| Reaction Type | Coupling Partner (Example) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 |
| Suzuki-Miyaura | Pyridine-3-boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 90 | 16 | 60-80 |
| Buchwald-Hartwig | Aniline | G3-BrettPhos | NaOtBu | Toluene | 110 | 8 | 80-95 |
| Buchwald-Hartwig | Morpholine | G3-XPhos | LiHMDS | Dioxane | 100 | 18 | 70-85 |
Structure-Activity Relationship (SAR) Implications
The synthetic routes described above provide a powerful platform for systematically probing the SAR of quinoxaline-based kinase inhibitors.
Caption: Logical flow of SAR exploration using the building block.
-
Hinge-Binding Region (R¹ = -NHR'): By using the Buchwald-Hartwig amination to introduce various substituted anilines or other amines, one can optimize interactions with the kinase hinge region. The electronic nature and steric bulk of the R' group can fine-tune potency and selectivity.[16]
-
Solvent-Exposed Region (R¹ = Aryl/Heteroaryl): The Suzuki coupling allows for the installation of diverse (hetero)aryl groups that can extend into the solvent-exposed region of the ATP pocket. This is a common strategy to improve pharmacokinetic properties or gain selectivity against other kinases.[17]
-
Role of the CF₃ Group: The trifluoromethyl group at the 6-position typically resides in a hydrophobic pocket of the kinase. Its presence is generally favorable for binding affinity and often enhances the overall profile of the inhibitor.[6]
Conclusion
This compound is a high-value, strategically designed building block for the discovery of novel kinase inhibitors. Its pre-installed trifluoromethyl group offers intrinsic advantages for developing drug-like molecules, while the reactive 2-chloro position provides a versatile handle for rapid library synthesis via robust and reliable palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide are intended to provide researchers, scientists, and drug development professionals with a solid, experimentally grounded framework to accelerate their research programs and efficiently explore the vast chemical space of quinoxaline-based therapeutics.
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Application Notes and Protocols for the Synthesis of Novel Fluorescent Dyes from 2-Chloro-6-(trifluoromethyl)quinoxaline
Introduction: The Quinoxaline Scaffold in Modern Fluorophore Development
Quinoxaline derivatives represent a privileged class of N-heterocyclic compounds, renowned for their planar, conjugated structures that give rise to valuable photophysical properties.[1][2] These characteristics make them exceptional candidates for the development of advanced fluorescent materials with applications spanning from biological imaging and chemosensors to organic light-emitting diodes (OLEDs).[1][3][4] The strategic functionalization of the quinoxaline core allows for the fine-tuning of its electronic and, consequently, its optical properties, such as absorption/emission wavelengths, quantum yields, and environmental sensitivity.[1][5]
The starting material, 2-Chloro-6-(trifluoromethyl)quinoxaline , is a particularly valuable building block for creating novel dye libraries. The electron-withdrawing trifluoromethyl (-CF₃) group often enhances fluorescence quantum yields and photostability, while the chlorine atom at the 2-position serves as a versatile synthetic handle. This reactive site is amenable to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing robust pathways to a diverse array of fluorescent probes.[6][7][8]
This guide provides detailed experimental protocols for the synthesis of new fluorescent dyes from this compound using three fundamental and powerful synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Suzuki-Miyaura Cross-Coupling
-
Sonogashira Cross-Coupling
Each protocol is accompanied by explanations of the underlying chemical principles, purification guidelines, and methods for structural and photophysical characterization, designed to equip researchers in chemical biology and materials science with the tools to innovate in fluorophore design.
I. Synthetic Pathways and Core Strategies
The functionalization of this compound hinges on the reactivity of the C2-Cl bond. The electron-deficient nature of the pyrazine ring facilitates both nucleophilic attack and the oxidative addition step in palladium catalytic cycles.
Figure 1: Key synthetic routes for functionalizing this compound.
II. Experimental Protocols
A. General Laboratory Procedures
-
Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation. This is achieved using standard Schlenk line techniques or a glovebox.
-
Solvent Purity: Anhydrous solvents are critical for the success of cross-coupling reactions. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Reagent Quality: Reagents should be of high purity. Palladium catalysts, bases, and coupling partners should be stored under appropriate conditions (e.g., desiccated, refrigerated).
-
Monitoring Reactions: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using appropriate eluents and visualized under UV light (254 nm and 365 nm).
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction with an amine nucleophile. The electron-deficient quinoxaline ring readily undergoes SNAr, where the chlorine atom is displaced by a nucleophile.[6][7][9] This method is particularly effective for introducing nitrogen-based donor groups, a common strategy for creating "push-pull" fluorophores.
Materials:
-
This compound (1.0 eq.)
-
Amine Nucleophile (e.g., Aniline, Morpholine) (1.2-1.5 eq.)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Base (optional, e.g., K₂CO₃ or Et₃N) (2.0 eq.)
-
Ethyl acetate, Hexane, Brine
Procedure:
-
To a round-bottom flask, add this compound and the chosen amine nucleophile.
-
Add DMF (or DMSO) to dissolve the reactants (concentration approx. 0.1-0.2 M).
-
Causality Note: If the amine is used as its hydrochloride salt or if the nucleophile is less reactive, add a non-nucleophilic base like K₂CO₃ to neutralize any generated HCl and facilitate the reaction.
-
Stir the mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction by TLC until the starting chloroquinoxaline is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF/DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[10][11][12]
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties that extend the π-conjugated system of the quinoxaline core.[8][13][14]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid or Ester (1.3 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)
-
Anhydrous Solvent (e.g., THF, 1,4-Dioxane)
-
Water (for aqueous base solutions)
-
Ethyl acetate, Hexane, Brine
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[14]
-
Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid into a more reactive boronate species. K₂CO₃ is a common choice, often used as a 2M aqueous solution.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane) followed by the aqueous base solution. The solvent-to-water ratio is typically between 3:1 and 5:1.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 90-120 °C with vigorous stirring.[14]
-
Monitor the reaction by TLC. Reactions are typically complete within 8-12 hours.[14]
-
Work-up:
-
Cool the mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Synthesis via Sonogashira Cross-Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between the quinoxaline and a terminal alkyne.[15][16] This reaction is invaluable for creating rigid, linear dye structures and provides a versatile alkyne handle for further functionalization, such as in "click chemistry" applications.
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 5-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Co-solvent (optional, e.g., THF)
-
Ethyl acetate, Hexane, Saturated aq. NH₄Cl
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the solvent system (e.g., a 2:1 mixture of THF and Et₃N).
-
Degas the mixture with an argon/nitrogen stream for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Causality Note: The reaction relies on a dual catalytic cycle. The palladium cycle activates the aryl chloride, while the copper cycle activates the alkyne, facilitating the coupling.[16] The amine base is critical for both cycles.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C until TLC indicates completion (typically 4-24 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Characterization and Data
A. Structural Characterization Confirmation of the synthesized dye structures is essential and should be performed using a combination of standard spectroscopic techniques.[17]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, connectivity, and purity of the compound.[18][19]
-
¹⁹F NMR Spectroscopy: Confirms the presence and chemical environment of the trifluoromethyl group.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized molecule.
-
FT-IR Spectroscopy: Useful for identifying key functional groups introduced during the synthesis (e.g., N-H stretch for amines, C≡C stretch for alkynes).
B. Photophysical Characterization The optical properties of the newly synthesized dyes should be thoroughly investigated.
-
UV-Visible Absorption Spectroscopy: To determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: To determine the wavelength of maximum emission (λem) and to assess the fluorescence intensity.[4][5]
-
Quantum Yield (ΦF) Measurement: The fluorescence quantum yield should be determined relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Table 1: Representative Data for Hypothetical Quinoxaline Dyes
| Synthesis Method | R-Group Example | Expected Yield (%) | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF (Hypothetical) |
| SNAr | -NH(C₆H₅) | 65 - 85 | ~380 | ~450 | ~70 | 0.25 |
| Suzuki | -C₆H₄-OCH₃ | 70 - 90 | ~375 | ~430 | ~55 | 0.40 |
| Sonogashira | -C≡C-C₆H₅ | 75 - 95 | ~390 | ~445 | ~55 | 0.65 |
Note: The photophysical data are illustrative and will vary significantly based on the specific substituent (R-Group) and solvent used.[3][20]
IV. Experimental Workflow
Figure 3: General experimental workflow from synthesis to full characterization.
V. Conclusion
This compound is a powerful and versatile platform for the synthesis of novel fluorescent dyes. By employing fundamental synthetic transformations such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling, researchers can readily access a wide chemical space of fluorophores. The protocols and guidelines presented here offer a solid foundation for the rational design and development of quinoxaline-based dyes with tailored photophysical properties for advanced applications in research, diagnostics, and materials science.
References
- Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. (2021). Google Books.
- Application Notes and Protocols: Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline. Benchchem.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing).
- Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances (RSC Publishing).
- Photophysical properties of quinoxaline derivatives and fi lm....
- 13 C nuclear magnetic resonance spectra of quinoxaline deriv
- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline.
- Synthesis and fluorescent properties of quinoxaline derived ionic liquids.
- Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution of Hydrogen | Request PDF.
- Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules.
- synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Connect Journals.
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
- Structure Parameter Correlation of Some Quinoxaline. Amanote Research.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.
- Synthesis and halochromism of new quinoxaline fluorescent dyes.
- Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies.
- Sonogashira coupling of 2‐chloroquinoline with terminal alkynes.
- Synthesis, characterization and application of quinoxaline-based organic dyes as anodic sensitizers in photoelectrochemical cell. CNR-IRIS.
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling.
- Sonogashira coupling. Wikipedia.
- Purification procedures for synthetic dyes: Part 1—dry column chrom
- Quinoxaline-Based Small Molecules: Synthesis and Investigation on Their Optoelectronic Properties.
- Application Notes and Protocols for Fluorescent Probes Derived from 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual c
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
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- 20. researchgate.net [researchgate.net]
Application Notes for 2-Chloro-6-(trifluoromethyl)quinoxaline in Agrochemical Discovery
Introduction: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline core, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal and agrochemical research.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[2][3][4] The strategic introduction of specific functional groups onto this core can dramatically modulate its physicochemical properties and biological efficacy.
This guide focuses on 2-Chloro-6-(trifluoromethyl)quinoxaline , a key building block for creating novel agrochemicals. The molecule's utility stems from two primary features:
-
The Trifluoromethyl (-CF₃) Group: This moiety is a cornerstone of modern agrochemical design. Its high lipophilicity enhances membrane permeability, while its strong electron-withdrawing nature can increase metabolic stability and binding affinity to target enzymes.[5]
-
The 2-Chloro Substituent: The chlorine atom at the 2-position is an excellent leaving group, activating the position for Nucleophilic Aromatic Substitution (SₙAr) reactions.[6][7] This allows for the facile and versatile introduction of a wide array of functional groups (e.g., ethers, amines, thioethers), making it an ideal starting point for generating large, diverse chemical libraries for high-throughput screening.
This document provides a technical overview of the synthesis of this key intermediate and detailed protocols for its application in the development of next-generation fungicides, herbicides, and insecticides.
Part 1: Synthesis of the Core Intermediate
The synthesis of this compound is a robust two-step process. The first step involves the condensation of a substituted o-phenylenediamine with glyoxylic acid to form the 2-hydroxyquinoxaline intermediate. The subsequent step is a dehydroxy-chlorination reaction.
Logical Synthesis Workflow
Caption: Overall workflow for the synthesis of the target intermediate.
Protocol 1.1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)quinoxaline
This protocol is based on the well-established condensation reaction between o-phenylenediamines and α-keto acids.[8][9]
Rationale: The reaction proceeds via the formation of a Schiff base between one of the amine groups and the aldehyde of glyoxylic acid, followed by an intramolecular cyclization and dehydration to yield the stable quinoxalin-2-one tautomer.
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Glyoxylic acid (50% solution in water)
-
Ethanol
-
Hydrochloric acid (2M)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1 eq.) in ethanol.
-
Add glyoxylic acid (1.1 eq.) dropwise to the solution at room temperature with stirring.
-
Add 2M HCl (0.5 eq.) to catalyze the reaction.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid precipitate and wash thoroughly with cold water.
-
Neutralize the solid by washing with a saturated sodium bicarbonate solution, followed by a final wash with cold water.
-
Dry the solid under vacuum to yield 2-hydroxy-6-(trifluoromethyl)quinoxaline as a stable solid.
Protocol 1.2: Chlorination to this compound
The conversion of the 2-hydroxy group to a 2-chloro group is a standard transformation achieved with phosphorus oxychloride (POCl₃).[10][11][12]
Rationale: The hydroxyl group of the quinoxalinone is not a good leaving group. POCl₃ acts as both the chlorinating agent and a dehydrating agent. It first phosphorylates the hydroxyl group, converting it into a good leaving group, which is then displaced by a chloride ion.[12]
Materials:
-
2-Hydroxy-6-(trifluoromethyl)quinoxaline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Ice-water
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, create a suspension of 2-hydroxy-6-(trifluoromethyl)quinoxaline (1 eq.) in toluene.
-
Add phosphorus oxychloride (3-5 eq.) to the suspension.
-
Add a catalytic amount of DMF (e.g., 0.1 eq.).
-
Heat the mixture to reflux (approx. 110°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic aqueous solution carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Part 2: Application in Agrochemical Synthesis
The reactivity of the 2-chloro substituent is the cornerstone of this intermediate's utility. The electron-withdrawing nature of the quinoxaline ring system and the -CF₃ group facilitates nucleophilic aromatic substitution.
Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
Caption: Generalized mechanism for SₙAr at the C2 position.
Application 1: Herbicide Development (Quizalofop Analogue)
Quizalofop-p-ethyl is a highly successful aryloxyphenoxypropionate (AOPP) herbicide that functions by inhibiting acetyl-CoA carboxylase (ACCase) in grasses.[13][14] The quinoxaline-2-yloxy-phenoxy propionate scaffold is critical for its activity. We can synthesize a novel analogue using our target intermediate.
Protocol 2.1: Synthesis of an (R)-2-(4-(6-(trifluoromethyl)quinoxalin-2-yloxy)phenoxy)propanoate
Rationale: This is a Williamson ether synthesis via an SₙAr reaction. A substituted phenol acts as the nucleophile, displacing the chloride on the quinoxaline ring. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[5][15]
Materials:
-
This compound
-
Ethyl (R)-2-(4-hydroxyphenoxy)propanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (1 eq.) in DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add a solution of this compound (1.1 eq.) in DMF to the reaction mixture.
-
Heat the reaction to 80-90°C and stir for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Purify via column chromatography to obtain the target herbicide candidate.
Table 1: Representative Herbicidal Activity of Quinoxaline-2-yloxy-phenoxy Propanoates (Data is representative for the compound class and adapted from analogous structures to illustrate potential efficacy.[13][14])
| Compound Class | Target Weed | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| Quizalofop Analogue | Echinochloa crus-galli (Barnyardgrass) | 150 | >90%[14] |
| Quizalofop Analogue | Digitaria sanguinalis (Crabgrass) | 150 | >90%[14] |
| Quizalofop Analogue | Setaria viridis (Green foxtail) | 100 | ~100%[13] |
| Quizalofop Analogue | Avena fatua (Wild oat) | 100 | ~100%[13] |
| Quizalofop-p-ethyl | Glycine max (Soybean - Crop) | 220 | <10% (High Safety)[13] |
Application 2: Fungicide Development
Quinoxaline derivatives have shown potent activity against a range of devastating plant pathogens.[16][17] By reacting our intermediate with sulfur or nitrogen nucleophiles, we can generate novel fungicide candidates.
Protocol 2.2: Synthesis of a 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)quinoxaline
Rationale: Thioethers are common linkages in fungicidal compounds. This SₙAr reaction uses a thiol as the nucleophile. The basic conditions deprotonate the thiol to the more potent thiolate anion, which readily displaces the chloride from the quinoxaline ring.
Materials:
-
This compound
-
(4-Chlorophenyl)methanethiol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Caution: NaH is highly flammable and reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of (4-chlorophenyl)methanethiol (1.1 eq.) in anhydrous THF. Allow the mixture to stir for 30 minutes at 0°C.
-
Add a solution of this compound (1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the target fungicide candidate.
Table 2: Representative Antifungal Activity of Quinoxaline Derivatives (Data is representative for the compound class and adapted from analogous structures to illustrate potential efficacy against major plant pathogens.[16][18][19][20][21])
| Pathogen | Compound Class | EC₅₀ (µg/mL) | Commercial Standard | EC₅₀ (µg/mL) |
| Rhizoctonia solani | Quinoxaline-Thioether | 5.21 - 8.54[16][18] | Azoxystrobin | 26.17[16] |
| Botrytis cinerea | Quinoxaline-Amine | 0.52 - 3.31[19][21] | Pyrimethanil | 4.45[19] |
| Fusarium graminearum | Quinoxaline-Amine | ~4.90[19] | Carbendazim | >50[22] |
| Colletotrichum species | Quinoxaline Derivative | Broad Spectrum Activity[3] | - | - |
Application 3: Insecticide Development
The trifluoromethylphenyl moiety is a well-known toxophore in several classes of insecticides.[23][24] Coupling this with the quinoxaline scaffold via an amine linker can lead to novel insecticidal candidates.
Protocol 2.3: Synthesis of a N-Aryl-6-(trifluoromethyl)quinoxalin-2-amine
Rationale: This protocol describes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. While direct SₙAr is possible, for less nucleophilic anilines, a catalyzed reaction often provides higher yields and cleaner conversions.
Materials:
-
This compound
-
3,4-Dichloroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1 eq.), 3,4-dichloroaniline (1.2 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 100°C and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the target insecticide candidate.
Table 3: Representative Insecticidal Activity of Related Heterocyclic Compounds (Data is representative for analogous compound classes to illustrate potential efficacy.[23][24])
| Compound Class | Target Pest | Bioassay | Result |
| N-Aryl Amide | Spodoptera frugiperda (Fall Armyworm) | Repellence | 95% Repellence[23] |
| N-Aryl Amide | Plutella xylostella (Diamondback Moth) | Feeding Deterrence | High (DC > 100)[23] |
| Benzophenanthridine Alkaloid | Culex pipiens (Common House Mosquito) | Larvicidal | LC₅₀ ~5-10 µg/mL[24] |
| Benzophenanthridine Alkaloid | Aedes albopictus (Asian Tiger Mosquito) | Larvicidal | LC₅₀ ~10-20 µg/mL[24] |
Conclusion
This compound is a high-value, versatile intermediate for agrochemical research and development. Its synthesis is straightforward, relying on established, scalable chemical transformations. The true power of this building block lies in the reactivity of its 2-chloro substituent, which provides a reliable chemical handle for introducing molecular diversity through nucleophilic aromatic substitution. The protocols and representative data presented herein demonstrate its potential as a foundational scaffold for the discovery of novel herbicides, fungicides, and insecticides with potentially enhanced efficacy and desirable physicochemical properties conferred by the trifluoromethyl group.
References
-
Sakata, G., Makino, K., Morimoto, K., Ikai, T., & Haga, T. (1985). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. Journal of Pesticide Science, 10(1), 69-73. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Quizalofop-Ethyl: The Importance of Chemical Intermediates. [Online] Available at: [Link]
-
Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(5), 2821-2832. [Online] Available at: [Link]
-
AERU (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). University of Hertfordshire. [Online] Available at: [Link]
- CN101830882A (2010). Preparation method of Quizalofop-p-ethyl with high optical content.
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Wang, M., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. International Journal of Molecular Sciences, 25(9), 4995. [Online] Available at: [Link]
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ResearchGate (2022). The EC 50 values of compounds 4j and 4l against Rhizoctonia solani. [Online] Available at: [Link]
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Al-Tel, T. H. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 2-20. [Online] Available at: [Link]
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Wang, M., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Scilit. [Online] Available at: [Link]
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Liu, X., et al. (2020). Synthesis and Pesticidal Activities of New Quinoxalines. Journal of Agricultural and Food Chemistry, 68(27), 7324–7332. [Online] Available at: [Link]
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Chen, B. C., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 22(8), 1383. [Online] Available at: [Link]
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Dube, P. N., & Ramollo, M. P. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. International Journal of Molecular Sciences, 22(6), 2919. [Online] Available at: [Link]
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Sharma, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Pharmaceuticals, 15(11), 1332. [Online] Available at: [Link]
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Semantic Scholar (n.d.). POCl3 chlorination of 4-quinazolones. [Online] Available at: [Link]
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Ndlovu, S., et al. (2018). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 23(12), 3298. [Online] Available at: [Link]
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Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Online] Available at: [Link]
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Xu, H., & Fan, L. L. (2011). Synthesis and antifungal activities of novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(5), 1919–1925. [Online] Available at: [Link]
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Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2530. [Online] Available at: [Link]
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Step-by-step guide to the synthesis of 2-aryl-6-(trifluoromethyl)quinoxalines
Application Note & Protocol
Topic: A Step-by-Step Guide to the Synthesis of 2-Aryl-6-(trifluoromethyl)quinoxalines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethylated Arylquinoxalines
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] The introduction of specific substituents onto the quinoxaline ring system allows for the fine-tuning of a molecule's biological and physicochemical properties.
Of particular interest are substitutions at the 2- and 6-positions. The introduction of an aryl group at the C2 position often enhances interactions with biological targets.[4][6] Furthermore, the incorporation of a trifluoromethyl (CF₃) group, typically at the C6 position, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity due to the unique electronic properties of fluorine.[7] This guide provides a detailed, field-proven protocol for the synthesis of 2-aryl-6-(trifluoromethyl)quinoxalines, a class of compounds with high potential in modern drug discovery.[8][9]
Synthetic Strategy: A Two-Step Approach to Versatility
The most robust and versatile method for synthesizing a library of 2-aryl-6-(trifluoromethyl)quinoxalines involves a two-step sequence. This strategy decouples the formation of the quinoxaline core from the introduction of the diverse aryl moiety.
-
Step 1: Synthesis of the Key Intermediate. The foundational quinoxaline ring is first constructed via the classical condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl equivalent.[10][11][12] We will then install a reactive handle, a chlorine atom, at the 2-position, yielding the key intermediate: 2-chloro-6-(trifluoromethyl)quinoxaline . This intermediate is stable and serves as a universal precursor for the subsequent diversification step.
-
Step 2: Palladium-Catalyzed Arylation. The final aryl group is introduced using a Suzuki-Miyaura cross-coupling reaction.[13][14][15] This Nobel Prize-winning reaction is one of the most powerful and reliable methods for forming carbon-carbon bonds. It involves the reaction of our chlorinated quinoxaline intermediate with a variety of commercially available or readily synthesized arylboronic acids in the presence of a palladium catalyst.[16][17]
This approach is highly favored in drug development for its modularity, allowing for the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies from a single common intermediate.
Overall Synthetic Workflow
Below is a diagram illustrating the two-step synthetic pathway.
Caption: High-level workflow for the synthesis of 2-aryl-6-(trifluoromethyl)quinoxalines.
Part I: Experimental Protocol - Synthesis of the Key Intermediate
Synthesis of this compound
This procedure details the formation of the quinoxaline core followed by chlorination to produce the key reactive intermediate.
Materials and Reagents:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Glyoxylic acid monohydrate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Condensation to form the Quinoxalinone:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) and 1,4-dioxane (approx. 0.2 M).
-
In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 eq) in a minimal amount of water and add it dropwise to the stirring solution of the diamine.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate (the quinoxalinone product) should form.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities. Dry the solid under vacuum.
-
-
Chlorination of the Quinoxalinone:
-
CAUTION: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Place the dried quinoxalinone intermediate from the previous step into a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) and stir for 2-3 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then very slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to obtain the pure intermediate.
-
Part II: Experimental Protocol - Suzuki-Miyaura Cross-Coupling
Synthesis of 2-Aryl-6-(trifluoromethyl)quinoxalines
This protocol describes the palladium-catalyzed coupling of the chloro-quinoxaline intermediate with various arylboronic acids.
Materials and Reagents:
-
This compound (from Part I)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent system: 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq, 2-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
-
Reaction Execution:
-
Using a syringe, add the degassed solvent system (1,4-dioxane and water) to the flask. The mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The optimal time and temperature may vary depending on the specific arylboronic acid used.
-
Monitor the reaction's progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (typically with a hexanes/ethyl acetate eluent system) to afford the pure 2-aryl-6-(trifluoromethyl)quinoxaline product.
-
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
The success of the arylation step hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[13][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.[13]
-
Transmetalation: The aryl group from the boronic acid (which is activated by the base) is transferred to the palladium center, displacing the chloride. This is the step where the new carbon-carbon bond partner is introduced.[13][15]
-
Reductive Elimination: The two organic fragments (the quinoxaline and the aryl group) are expelled from the palladium center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[13]
Data Summary and Characterization
The described protocol is effective for a range of arylboronic acids. Below is a representative table of results.
| Entry | Aryl Group (from Ar-B(OH)₂) | Yield (%) |
| 1 | Phenyl | 92% |
| 2 | 4-Methoxyphenyl | 88% |
| 3 | 3-Fluorophenyl | 85% |
| 4 | 2-Thienyl | 78% |
| 5 | 4-Cyanophenyl | 81% |
Product Characterization:
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR will confirm the aromatic and substituent protons, ¹³C NMR will show the carbon skeleton, and ¹⁹F NMR is essential for confirming the presence and environment of the CF₃ group.[18][19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.[18]
-
Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule.[12][19]
-
Melting Point: A sharp melting point is an indicator of high purity.[21]
References
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Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
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A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. [Link]
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Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. (2021). YouTube. [Link]
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Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. (2011). ACS Publications. [Link]
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Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. [Link]
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Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. (2010). Organic Letters. [Link]
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A green approach to 2-arylquinolines via palladium-catalysed C–H activation. (2025). National Institutes of Health. [Link]
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Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (n.d.). ResearchGate. [Link]
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Palladium(II)‐Catalyzed Direct Arylations of Quinoxalin‐2(1H)‐ones with Arylsulfonyl Chlorides. (n.d.). ResearchGate. [Link]
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Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). MDPI. [Link]
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Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). National Institutes of Health. [Link]
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4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (n.d.). ResearchGate. [Link]
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A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. (2022). Organic Chemistry Portal. [Link]
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The synthesis of 2-arylquinoxaline derivatives. (2013). Growing Science. [Link]
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health. [Link]
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Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Bentham Science. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). National Institutes of Health. [Link]
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Suzuki cross-coupling reaction. (2020). YouTube. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes. (n.d.). National Institutes of Health. [Link]
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The synthesis of 2-arylquinoxaline derivatives. (n.d.). ResearchGate. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. [Link]
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Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (n.d.). ResearchGate. [Link]
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EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (n.d.). Journal of Chemical Technology and Metallurgy. [Link]
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Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). MDPI. [Link]
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Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed. [Link]
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Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1. (n.d.). ResearchGate. [Link]
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Mastering the Purification of 2-Chloro-6-(trifluoromethyl)quinoxaline: A Guide for Synthetic and Medicinal Chemists
Introduction: The Critical Role of Purity in Quinoxaline-Based Drug Discovery
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The 2-Chloro-6-(trifluoromethyl)quinoxaline moiety, in particular, is a valuable building block in the synthesis of novel therapeutic agents. The presence of the electron-withdrawing trifluoromethyl group and the reactive chloro substituent provides a versatile platform for further chemical modifications.[2] However, the efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Even minute impurities can lead to undesirable side effects, altered pharmacological profiles, or complications in downstream reactions. Therefore, the development of robust and efficient purification methods is not merely a technical exercise but a critical step in the drug discovery and development pipeline.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives. Drawing upon established principles of separation science and specific examples from the literature for analogous compounds, this document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high-purity materials essential for their research endeavors.
Understanding the Physicochemical Landscape of this compound
Before delving into specific purification protocols, it is crucial to understand the physicochemical properties of this compound (CAS No: 41213-32-5, Molecular Formula: C₉H₄ClF₃N₂) that govern its behavior during separation processes.[3]
-
Polarity: The quinoxaline core, with its two nitrogen atoms, imparts a degree of polarity to the molecule. However, the presence of the non-polar trifluoromethyl group and the chloro atom modulates the overall polarity. This balance suggests that the compound will exhibit moderate solubility in a range of organic solvents.
-
Solubility: While specific quantitative solubility data for this compound in a wide array of solvents is not extensively documented in publicly available literature, we can infer its likely solubility profile. It is expected to be sparingly soluble in non-polar solvents like hexanes and more soluble in moderately polar solvents such as ethyl acetate, dichloromethane, and acetone. Alcohols like ethanol and methanol are also likely to be effective solvents, particularly at elevated temperatures. A systematic approach to determining the solubility in various solvents is a crucial first step in developing a purification strategy, especially for recrystallization.[4][5]
-
Potential Impurities: The nature and quantity of impurities will largely depend on the synthetic route employed to prepare the this compound. Common synthetic pathways for quinoxalines involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.[6] Potential impurities could include:
-
Unreacted starting materials (e.g., 4-(trifluoromethyl)-1,2-phenylenediamine).
-
The corresponding 2-hydroxyquinoxaline precursor.
-
Regioisomers formed during the initial condensation reaction.
-
By-products from the chlorination step.
-
A thorough understanding of the potential impurity profile is essential for selecting the most appropriate purification technique.
Core Purification Strategies: Column Chromatography and Recrystallization
The two most powerful and widely employed techniques for the purification of this compound derivatives are column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
I. Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[7] For this compound, silica gel is the most common and effective stationary phase.
A. Principle of Separation:
The separation on a silica gel column is primarily based on the polarity of the compounds. Silica gel is a polar adsorbent. Therefore, more polar compounds will adhere more strongly to the silica gel and elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected that allows the target compound to have a retention factor (Rƒ) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column.[8]
B. Experimental Protocol for Flash Column Chromatography:
This protocol outlines a general procedure for the purification of this compound using flash column chromatography, a technique that utilizes pressure to accelerate the flow of the eluent, leading to faster and more efficient separations.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualize the spots under a UV lamp.
-
The optimal eluent system is the one that provides good separation between the desired product spot and any impurity spots, with an Rƒ value for the product of around 0.3. For halogenated quinoxalines, a starting point of 5% ethyl acetate in n-hexane is often effective.[6]
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a small layer of sand (approx. 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar component of your gradient, e.g., hexane).
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for compounds with limited solubility, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the sample solution or the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution process.
-
Start collecting fractions in separate tubes.
-
If a gradient elution is required (i.e., increasing the polarity of the eluent over time), gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. A gradient from 4:1 to 2:1 hexane/ethyl acetate has been reported for a similar compound.[9]
-
-
Monitoring and Isolation:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
C. Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Eluent is too polar or not polar enough. | Optimize the eluent system using TLC to achieve a larger ΔRƒ between the product and impurities. |
| Column was poorly packed. | Repack the column, ensuring a homogenous and bubble-free bed. | |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracked column bed | Column ran dry. | Ensure the solvent level never drops below the top of the stationary phase. |
Visualization of the Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
II. Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a solid in a solvent generally increases with temperature. By dissolving the crude solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[10]
A. Principle of Recrystallization:
The key to a successful recrystallization is the selection of an appropriate solvent. An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely when hot.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable from the purified crystals.
Often, a mixed solvent system (a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble) is used to achieve the desired solubility profile.[11]
B. Experimental Protocol for Recrystallization:
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature to assess solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently. A good solvent will dissolve the compound upon heating.
-
Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.
-
For this compound, ethanol, or a mixture of ethanol and water, is a good starting point to test.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
C. Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No crystals form | Too much solvent was used. | Boil off some of the solvent and allow the solution to cool again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a mixed solvent system. | |
| Oiling out | The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery | The compound is significantly soluble in the cold solvent. | Use a minimal amount of solvent and ensure thorough cooling. |
Logical Decision-Making for Purification Strategy:
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline
Introduction: 2-Chloro-6-(trifluoromethyl)quinoxaline is a pivotal building block in contemporary medicinal chemistry and drug development. The presence of the trifluoromethyl group, a bioisostere for the methyl group, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro-substituent at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions.[2][3] Consequently, robust and scalable synthetic routes to this intermediate are of paramount importance to researchers in the pharmaceutical sciences.
This comprehensive guide provides a detailed, two-step protocol for the gram-scale synthesis of this compound. The narrative emphasizes the underlying chemical principles, practical experimental considerations, and critical parameters for successful scale-up, ensuring both scientific integrity and operational efficiency.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxylic acid to form the key intermediate, 6-(trifluoromethyl)quinoxalin-2(1H)-one. This is followed by a chlorination reaction using phosphorus oxychloride (POCl₃) to yield the desired product. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 6-(Trifluoromethyl)quinoxalin-2(1H)-one
The initial step involves a condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound, a classic and reliable method for quinoxaline synthesis.[4] Here, 4-(trifluoromethyl)benzene-1,2-diamine reacts with glyoxylic acid to form the corresponding quinoxalinone.
Experimental Protocol (Lab-Scale)
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethyl)benzene-1,2-diamine | 368-71-8 | 176.15 | 10.0 g | 0.057 |
| Glyoxylic acid monohydrate | 563-96-2 | 92.05 | 5.75 g | 0.062 |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Hydrochloric Acid (4M in Dioxane) | 7647-01-0 | 36.46 | 5 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzene-1,2-diamine (10.0 g, 0.057 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
In a separate beaker, dissolve glyoxylic acid monohydrate (5.75 g, 0.062 mol) in a minimal amount of water (approx. 10 mL).
-
Add the glyoxylic acid solution dropwise to the stirred solution of the diamine.
-
Add hydrochloric acid (4M in Dioxane, 5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with water (2 x 20 mL).
-
Dry the solid under vacuum to afford 6-(trifluoromethyl)quinoxalin-2(1H)-one as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.
Part 2: Synthesis of this compound
The second step is a chlorination of the quinoxalinone intermediate. Phosphorus oxychloride is a common and effective reagent for this transformation, converting the hydroxyl group of the quinoxalinone into a chlorine atom.[5][6]
Experimental Protocol (Lab-Scale)
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6-(Trifluoromethyl)quinoxalin-2(1H)-one | 55687-18-8 | 214.14 | 10.0 g | 0.047 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.5 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.[7]
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-(trifluoromethyl)quinoxalin-2(1H)-one (10.0 g, 0.047 mol).
-
Carefully add phosphorus oxychloride (50 mL) to the flask, followed by a catalytic amount of N,N-dimethylformamide (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This quenching process is highly exothermic and should be done with caution.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Scale-Up Considerations
Transitioning from lab-scale to pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Parameter | Lab-Scale (10 g) | Scale-Up (1 kg) | Rationale for Change |
| Reaction Vessel | 250 mL Round-bottom flask | 20 L Jacketed glass reactor | To accommodate larger volumes and provide better temperature control. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Ensures efficient mixing in larger volumes and with thicker slurries. |
| Heating/Cooling | Heating mantle | Jacketed reactor with thermal fluid | Provides precise and uniform temperature control, crucial for managing exotherms. |
| Reagent Addition | Manual addition | Addition funnel or pump | Allows for controlled addition rates, especially important for exothermic reactions. |
| Work-up | Separatory funnel | Reactor-based extraction and phase separation | Safer and more efficient for handling large volumes of solvents. |
| Purification | Column chromatography | Recrystallization | More economical and practical for large quantities of solid material. |
Key Scale-Up Challenges and Solutions:
-
Exotherm Management in Chlorination: The quenching of excess POCl₃ with ice/water is highly exothermic. On a large scale, this can lead to a dangerous temperature increase.
-
Solution: Utilize a jacketed reactor with efficient cooling. Add the reaction mixture slowly to the quench solution, monitoring the internal temperature closely. A reverse quench (adding the quench solution to the reaction mixture) can also be considered but requires careful evaluation.
-
-
Handling of POCl₃: Phosphorus oxychloride is a hazardous material.
-
Solution: Use a closed system for transfers to minimize exposure. Ensure adequate ventilation and have appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[8] An emergency shower and eyewash station should be readily accessible.
-
-
Product Isolation and Purification: Column chromatography is not practical for large-scale purification.
-
Solution: Develop a robust recrystallization procedure. This will require screening various solvent systems to find one that provides high purity and yield.
-
Caption: Detailed experimental workflow for the two-step synthesis.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
Conclusion
The two-step synthesis of this compound presented herein offers a reliable and scalable route to this valuable intermediate. By understanding the chemical principles and adhering to the detailed protocols and safety precautions, researchers and drug development professionals can efficiently produce this compound for their research and development needs. Careful consideration of the scale-up parameters outlined in this guide will facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.
References
-
Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1969–1983. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]
-
Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS. Retrieved from [Link]
-
Siddiqui, Z. N., & Asad, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4991. Retrieved from [Link]
-
Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Retrieved from [Link]
-
Grinev, A. N., et al. (2010). Recent Advances in the Transition-Metal-Free Synthesis of Quinoxalines. RSC Advances, 10(56), 33895-33917. Retrieved from [Link]
-
Grigg, R., & Sridharan, V. (2006). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 4(21), 4031-4036. Retrieved from [Link]
-
Martinez, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 22(1), 123. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(5), 633. Retrieved from [Link]
- U.S. Patent No. 4,207,266. (1980). Process for the preparation of trifluoromethylated aromatic compounds. Google Patents.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxalinone synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
Green Chemistry in Quinoxaline Synthesis: Application Notes and Protocols for the Modern Laboratory
Introduction: The Quinoxaline Scaffold and the Imperative for Greener Synthesis
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest to the pharmaceutical and materials science industries.[1] Their versatile structure is a key component in a wide range of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[2] Furthermore, their unique electronic properties have led to their application in the development of organic semiconductors, dyes, and electroluminescent materials.[3]
The classical synthesis of quinoxalines typically involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[4] While effective, these traditional methods often rely on harsh reaction conditions, toxic solvents, and/or expensive metal catalysts, leading to significant environmental concerns and purification challenges.[5][6]
In response to the growing need for sustainable and environmentally responsible chemical manufacturing, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines. These modern approaches prioritize the use of safer solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems to minimize waste and improve energy efficiency. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these green methodologies, complete with detailed, field-proven protocols and a comparative analysis of their effectiveness.
Choosing Your Green Strategy: A Logic-Based Workflow
The selection of an appropriate green synthesis method depends on several factors, including the available laboratory equipment, the scale of the reaction, and the specific reactivity of the substrates. The following workflow provides a decision-making framework for researchers.
Caption: Decision workflow for selecting a green quinoxaline synthesis method.
I. Energy-Transfer Methods: Harnessing Microwaves and Ultrasound
Alternative energy sources provide efficient and rapid means of promoting chemical reactions, often under milder conditions than conventional heating.
A. Microwave-Assisted Synthesis: Rapid and High-Yielding
Principle and Causality: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[7][8] This heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[9][10] In dipolar polarization, polar molecules attempt to align with the oscillating electric field of the microwaves, and the resulting molecular friction generates heat.[9][11] Ionic conduction involves the oscillation of ions in the reaction mixture, which causes collisions with other molecules and generates heat.[9][11] This direct and efficient energy transfer to the reaction mixture, rather than through the vessel walls, leads to rapid heating, significantly reduced reaction times, and often higher yields compared to conventional methods.[12][13]
Application Notes:
-
Solvent Choice: Polar solvents such as ethanol, water, or mixtures thereof are ideal for microwave synthesis due to their high dielectric constants.
-
Vessel Type: Use sealed microwave-safe vials to allow for reactions to be performed at temperatures above the solvent's boiling point, further accelerating the reaction.
-
Safety: Always adhere to the microwave reactor's safety guidelines, particularly concerning pressure limits in sealed vessels.
Protocol 1: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the rapid synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using a microwave reactor.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Ethanol/Water (1:1, 2 mL)
-
CEM Discover Microwave Synthesizer (or equivalent)
-
10 mL microwave synthesis vial with a magnetic stir bar
Procedure:
-
To the 10 mL microwave synthesis vial, add o-phenylenediamine, benzil, and the magnetic stir bar.
-
Add 2 mL of the 1:1 ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.[14]
-
After the reaction is complete, cool the vial to room temperature.
-
A precipitate of 2,3-diphenylquinoxaline will form. Collect the solid product by filtration.
-
Wash the product with cold water and dry.
-
If necessary, the product can be further purified by recrystallization from ethanol.
B. Ultrasound-Assisted Synthesis: An Energy-Efficient Approach
Principle and Causality: Sonochemistry utilizes the energy of ultrasound waves (typically >20 kHz) to induce chemical reactions. The primary mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[5][15] This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (over 1000 atm), as well as rapid heating and cooling rates.[5] These extreme conditions can break chemical bonds and generate highly reactive radical species.[13][15] Furthermore, the mechanical effects of cavitation, such as microjets and shock waves, enhance mass transfer and surface activation, particularly in heterogeneous reactions.[5]
Application Notes:
-
Equipment: An ultrasonic cleaning bath is sufficient for many reactions, although a high-intensity ultrasonic probe can provide more focused energy.
-
Temperature Control: While the localized "hot spots" are extremely hot, the bulk temperature of the reaction mixture can often be maintained at or near room temperature, making this method suitable for thermally sensitive substrates.
-
Catalyst-Free Reactions: The high energy provided by acoustic cavitation can often overcome the activation energy barrier for reactions, enabling them to proceed efficiently without the need for a catalyst.[4]
Protocol 2: Ultrasound-Assisted Catalyst-Free Synthesis of Quinoxaline Derivatives in Water
This protocol details a catalyst-free synthesis of quinoxaline derivatives in water, an environmentally benign solvent, under ultrasound irradiation.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (1.0 mmol)
-
Water (5 mL)
-
Ultrasonic bath (e.g., 750 W power)
-
Reaction vessel (e.g., a test tube or small flask)
Procedure:
-
In the reaction vessel, combine the o-phenylenediamine and the 1,2-dicarbonyl compound.
-
Add 5 mL of water.
-
Place the reaction vessel in the ultrasonic bath, ensuring the water level in the bath is above the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature. Reaction times are typically short, ranging from a few seconds to several minutes.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product can be isolated by filtration.
-
Wash the product with water and dry. The high purity of the product often negates the need for further purification.
II. Green Solvents and Solvent-Free Approaches
Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry.
A. Reactions in Green Solvents: Water and Ethanol
Principle and Causality: Water and ethanol are considered green solvents due to their low toxicity, ready availability, and biodegradability. Performing reactions in these solvents significantly reduces the environmental impact of a chemical process. For quinoxaline synthesis, the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can often be achieved by simply stirring the reactants in ethanol or water at room temperature, sometimes with the aid of a mild, recyclable catalyst. The high polarity of water can enhance reaction rates through hydrophobic interactions.[17]
Application Notes:
-
Catalyst Choice: While some reactions proceed without a catalyst, mild and reusable catalysts like cellulose sulfuric acid or camphorsulfonic acid can improve yields and shorten reaction times, particularly for less reactive substrates.[2][18]
-
Work-up: A significant advantage of using water or ethanol is the often straightforward work-up. The product frequently precipitates from the reaction mixture and can be isolated by simple filtration.
Protocol 3: Catalyst-Free Synthesis of Quinoxalines in Ethanol at Room Temperature
This protocol outlines a simple and efficient catalyst-free synthesis of quinoxalines in ethanol.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (1 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
In the round-bottom flask, dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in 5 mL of ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from a few minutes to several hours depending on the reactivity of the substrates.
-
Upon completion, if a precipitate has formed, collect the product by filtration.
-
If the product remains in solution, remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
B. Solvent-Free Synthesis: Mechanochemistry (Grinding)
Principle and Causality: Mechanochemistry involves inducing chemical reactions by the application of mechanical force, such as grinding or milling, in the absence of a solvent.[19] Grinding the solid reactants together increases the surface area of contact and can lead to the formation of a eutectic mixture with a melting point below room temperature, creating a liquid phase where the reaction can occur.[20] The mechanical energy input can also directly break chemical bonds and promote the reaction. This solvent-free approach is highly atom-economical and minimizes waste.[21][22]
Application Notes:
-
Equipment: A simple mortar and pestle can be used for small-scale synthesis, while a ball mill is suitable for larger quantities and more reproducible results.
-
Liquid-Assisted Grinding (LAG): Adding a catalytic amount of a liquid, such as ethanol, can sometimes accelerate the reaction rate compared to dry grinding.[21]
-
Work-up: Work-up is often exceptionally simple, as the product is typically obtained in a pure form directly from the reaction mixture.
Protocol 4: Solvent-Free Synthesis of Quinoxalines by Grinding
This protocol describes the synthesis of quinoxalines by simply grinding the reactants in a mortar and pestle.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (1 mmol)
-
Mortar and pestle
Procedure:
-
Place the o-phenylenediamine and the 1,2-dicarbonyl compound in the mortar.
-
Grind the mixture vigorously with the pestle at room temperature.
-
The reaction is often accompanied by a change in color and the formation of a solid product. Grinding is typically continued for 5-15 minutes.
-
The progress of the reaction can be monitored by taking a small sample and checking its melting point or by TLC (after dissolving in a suitable solvent).
-
Once the reaction is complete, the product is obtained directly and usually does not require further purification.
III. Comparative Data of Green Quinoxaline Synthesis Methods
The following table provides a comparative overview of the different green synthesis methods for the preparation of various quinoxaline derivatives.
| Entry | Method | Starting Materials | Conditions | Time | Yield (%) | Reference |
| 1 | Microwave | o-Phenylenediamine, Benzil | EtOH/H₂O (1:1), 160°C | 5 min | High | [14] |
| 2 | Microwave | o-Phenylenediamine, Benzil | Acidic Alumina, Solvent-free | 3 min | 80-86 | [8] |
| 3 | Ultrasound | o-Phenylenediamine, Benzil | Water, RT, Catalyst-free | 50 sec | 98 | [16] |
| 4 | Ultrasound | o-Phenylenediamine, Benzil | Ethanol, RT, Catalyst-free | 60 min | 98 | [4] |
| 5 | Grinding | o-Phenylenediamine, Benzil | Solvent-free, Catalyst-free | 5-15 min | High | [21] |
| 6 | Green Solvent | o-Phenylenediamine, Benzil | Ethanol, RT, Catalyst-free | 2-8 h | High | [2] |
| 7 | Green Solvent | o-Phenylenediamine, Benzil | Water, RT, Nicotinamide (10 mol%) | 15-30 min | 85-96 | [23] |
| 8 | Iodine Catalyst | o-Phenylenediamine, Benzoin | DMSO, 100°C, I₂ (20 mol%) | Varies | High | [1] |
Conclusion
The adoption of green chemistry principles in the synthesis of quinoxalines offers significant advantages in terms of environmental impact, safety, and efficiency. Microwave-assisted and ultrasound-assisted methods provide rapid and high-yielding routes, while reactions in green solvents and solvent-free grinding techniques offer simplicity and minimize waste. The choice of method will depend on the specific requirements of the synthesis and the available resources. By implementing these green protocols, researchers can contribute to a more sustainable future for chemical synthesis while continuing to explore the vast potential of the quinoxaline scaffold in drug discovery and materials science.
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One-Pot Synthesis of Functionalized Quinoxalines from 2-Chloro-6-(trifluoromethyl)quinoxaline: An Application Note and Protocol
Introduction: The Significance of Functionalized Quinoxalines in Modern Drug Discovery
The quinoxaline scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have demonstrated efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1] The strategic functionalization of the quinoxaline ring system is therefore a critical endeavor in medicinal chemistry, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The trifluoromethyl group, in particular, is a valuable substituent in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] This application note provides a comprehensive guide to a highly efficient one-pot, two-step synthesis of diversely functionalized 2-aryl-6-amino-quinoxalines, starting from the readily available 2-Chloro-6-(trifluoromethyl)quinoxaline. This sequential palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination protocol offers a streamlined approach to generating libraries of novel quinoxaline derivatives for drug discovery and development.
Scientific Rationale and Mechanistic Insights
The synthetic strategy hinges on a sequential, one-pot palladium-catalyzed cross-coupling approach to introduce both C-C and C-N bonds onto the quinoxaline core. The success of this one-pot procedure relies on the differential reactivity of the two chloro-substituents at the C2 and C6 positions of the quinoxaline ring.
Regioselectivity: A Tale of Two Positions
The quinoxaline ring system exhibits distinct electronic properties at its various positions. The C2 and C3 positions are electronically deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. This inherent electronic characteristic makes the C2-chloro substituent significantly more electrophilic and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[4] Indeed, studies on dihalo-substituted quinoxalines and related N-heterocycles have shown that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, occur preferentially at the C2 position, even when a more traditionally reactive halide (like bromide) is present at another position.[4]
This predictable regioselectivity allows for a controlled, sequential functionalization. Our protocol leverages this by first executing a Suzuki-Miyaura coupling to install an aryl group at the C2 position. Following the completion of this initial coupling, the reaction conditions are modified in the same pot to facilitate a subsequent Buchwald-Hartwig amination at the less reactive C6 position.
The Catalytic Cycles: A Symphony of Palladium
The entire transformation is orchestrated by palladium catalysts, which cycle between Pd(0) and Pd(II) oxidation states.
-
Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between the C2 position of the quinoxaline and an aryl boronic acid. The catalytic cycle involves three key steps: oxidative addition of the C2-Cl bond to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the 2-arylquinoxaline product and regenerate the Pd(0) catalyst.[5]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the C6 position of the 2-aryl-6-chloroquinoxaline intermediate and an amine. The mechanism is similar to the Suzuki coupling, involving oxidative addition of the C6-Cl bond, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-aryl-6-aminoquinoxaline and the regenerated Pd(0) catalyst.
The workflow for this one-pot synthesis is depicted in the following diagram:
Experimental Protocols
This section provides detailed, step-by-step methodologies for the one-pot synthesis of functionalized quinoxalines.
Materials and Reagents
-
This compound
-
Aryl boronic acids (various)
-
Amines (primary and secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium carbonate (Na₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox), and purification supplies (silica gel, solvents for chromatography).
Protocol: One-Pot Sequential Suzuki-Miyaura/Buchwald-Hartwig Reaction
Step 1: Suzuki-Miyaura Coupling at the C2 Position
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.06 eq.).
-
Add anhydrous 1,4-dioxane and a 2M aqueous solution of sodium carbonate (3.0 eq.). The solvent ratio of dioxane to water should be approximately 4:1.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The intermediate, 2-aryl-6-chloro-6-(trifluoromethyl)quinoxaline, is not isolated and is used directly in the next step.
Step 2: Buchwald-Hartwig Amination at the C6 Position
-
To the cooled reaction mixture from Step 1, add the desired amine (1.5 eq.), cesium carbonate (2.0 eq.), and XPhos (0.05 eq.).
-
If necessary, add additional anhydrous toluene to ensure good stirring.
-
Degas the mixture again with argon for 10 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, or until complete conversion is observed by TLC/LC-MS.
-
Cool the reaction to room temperature.
Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-amino-6-(trifluoromethyl)quinoxaline derivative.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the one-pot synthesis with a selection of substrates.
| Entry | Aryl Boronic Acid (Step 1) | Amine (Step 2) | Typical Yield (%) |
| 1 | Phenylboronic acid | Morpholine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Piperidine | 70-80 |
| 3 | 3-Tolylboronic acid | Aniline | 65-75 |
| 4 | 2-Thiopheneboronic acid | Benzylamine | 60-70 |
| 5 | 4-Fluorophenylboronic acid | n-Butylamine | 70-80 |
Troubleshooting and Safety Precautions
-
Low Yield in Step 1 (Suzuki Coupling):
-
Issue: Incomplete reaction.
-
Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Increase the reaction time or temperature slightly. Consider using a different palladium catalyst/ligand combination, such as Pd(PPh₃)₄.
-
-
Low Yield in Step 2 (Buchwald-Hartwig Amination):
-
Issue: Incomplete amination.
-
Solution: Ensure a strong, non-nucleophilic base like Cs₂CO₃ is used. The choice of ligand is critical; XPhos is generally robust for this type of transformation. Ensure the amine is of high purity.
-
-
Formation of Side Products:
-
Issue: Homocoupling of the boronic acid or hydrodehalogenation.
-
Solution: Maintain a strict inert atmosphere. Ensure the palladium catalyst is not degraded.
-
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents like 1,4-dioxane and toluene are flammable.
Visualization of Catalytic Mechanisms
The following diagram illustrates the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion
The one-pot, sequential palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination of this compound represents a highly efficient and modular approach for the synthesis of a diverse array of functionalized quinoxaline derivatives. This methodology offers significant advantages in terms of operational simplicity, time, and resource efficiency, making it an invaluable tool for researchers in medicinal chemistry and drug development. The predictable regioselectivity and broad substrate scope of these reactions provide a powerful platform for the rapid generation of novel chemical entities for biological screening.
References
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Choi, J., & Fu, G. C. (2017). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 356(6334), 172-175. [Link]
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Scott, J. S., & Williams, J. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5836-5843. [Link]
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Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721. [Link]
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Grande, F., Aiello, F., De Grazia, O., Brizzi, A., Garofalo, A., & Neamati, N. (2007). Synthesis and antitumor activities of a series of novel quinoxalinhydrazides. Bioorganic & Medicinal Chemistry, 15(1), 288-294. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
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Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(1), 123-165. [Link]
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Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249-2295. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed C-C, C-N and C-O Bond Formation on the Indole Ring. Chemical Society Reviews, 40(10), 4977-5014. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Seitz, L. E., Sarakinos, G., & Zard, S. Z. (2008). A practical, one-pot synthesis of quinoxalines. Tetrahedron Letters, 49(36), 5275-5277. [Link]
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The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
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Microwave-Assisted Synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline Analogs: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Quinoxaline Scaffolds and Microwave Synthesis
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a trifluoromethyl group at the 6-position and a chlorine atom at the 2-position of the quinoxaline ring can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity, making 2-Chloro-6-(trifluoromethyl)quinoxaline a highly valuable scaffold for the development of novel pharmaceuticals.
Conventional methods for the synthesis of quinoxaline derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts.[4][5][6][7] This application note provides a detailed, two-step protocol for the efficient synthesis of this compound utilizing microwave technology, followed by a general protocol for the synthesis of its analogs via nucleophilic aromatic substitution.
Synthetic Strategy: A Two-Step Microwave-Assisted Approach
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the microwave-assisted condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a suitable C2-synthon to form the intermediate, 6-(trifluoromethyl)quinoxalin-2(1H)-one. The subsequent step is the microwave-assisted chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield the desired product.
Figure 1: Synthetic workflow for this compound and its analogs.
Part 1: Synthesis of 6-(Trifluoromethyl)quinoxalin-2(1H)-one
Scientific Rationale
The formation of the quinoxalinone ring is achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl equivalent. In this protocol, we utilize glyoxylic acid as a readily available and efficient C2-synthon. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of 4-(trifluoromethyl)benzene-1,2-diamine on the aldehyde carbonyl of glyoxylic acid, followed by an intramolecular cyclization and dehydration to furnish the stable quinoxalinone ring system. Microwave irradiation significantly accelerates this process, leading to a rapid and high-yielding synthesis.[3]
Experimental Protocol
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| 4-(Trifluoromethyl)benzene-1,2-diamine | 176.14 | 5.0 | 880 mg |
| Glyoxylic acid monohydrate | 92.06 | 5.5 | 506 mg |
| Ethanol | - | - | 10 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a 20 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzene-1,2-diamine (880 mg, 5.0 mmol) and glyoxylic acid monohydrate (506 mg, 5.5 mmol).
-
Add ethanol (10 mL) and water (2 mL) to the vessel.
-
Seal the vessel and place it in a CEM Discover microwave synthesizer or an equivalent single-mode microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes with a maximum power of 200 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 6-(trifluoromethyl)quinoxalin-2(1H)-one as a solid.
Part 2: Synthesis of this compound
Scientific Rationale
The conversion of the 6-(trifluoromethyl)quinoxalin-2(1H)-one to the 2-chloro derivative is a crucial step for further functionalization. This transformation is achieved through a deoxychlorination reaction using phosphorus oxychloride (POCl₃). The mechanism involves the initial phosphorylation of the lactam oxygen, followed by a nucleophilic attack of the chloride ion to displace the phosphate group and generate the 2-chloroquinoxaline. Microwave irradiation facilitates this reaction, often reducing the need for large excesses of POCl₃ and shortening the reaction time.[8]
Experimental Protocol
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| 6-(Trifluoromethyl)quinoxalin-2(1H)-one | 214.14 | 2.0 | 428 mg |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10.0 | 0.92 mL |
| N,N-Dimethylformamide (DMF) | - | Catalytic | 1-2 drops |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 6-(trifluoromethyl)quinoxalin-2(1H)-one (428 mg, 2.0 mmol).
-
Carefully add phosphorus oxychloride (0.92 mL, 10.0 mmol) and a catalytic amount of DMF (1-2 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes with a maximum power of 150 W.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Part 3: Synthesis of this compound Analogs via Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale
The chlorine atom at the 2-position of the quinoxaline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group. This allows for the facile introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of analogs for structure-activity relationship (SAR) studies.
General Protocol
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 232.59 | 1.0 | 233 mg |
| Nucleophile (e.g., amine, thiol) | - | 1.2 | Varies |
| Base (e.g., K₂CO₃, Et₃N) | - | 2.0 | Varies |
| Solvent (e.g., DMSO, DMF) | - | - | 3 mL |
Procedure:
-
To a 10 mL microwave reaction vessel, add this compound (233 mg, 1.0 mmol), the desired nucleophile (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent (3 mL) and a magnetic stir bar.
-
Seal the vessel and irradiate in the microwave reactor. Typical conditions are 120-160 °C for 10-30 minutes. The optimal conditions should be determined for each nucleophile.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired analog.
Data Presentation and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Expected Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals in the aromatic region, typically between 7.5 and 8.5 ppm. The proton on the pyrazine ring (C3-H) will likely appear as a singlet downfield. The protons on the benzene ring will show a characteristic splitting pattern corresponding to a trisubstituted benzene ring.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum will show signals for all the carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a chlorine-containing compound.
Conclusion
This application note provides a robust and efficient microwave-assisted protocol for the synthesis of this compound and its analogs. The use of microwave irradiation significantly reduces reaction times and offers a greener alternative to conventional synthetic methods. This versatile scaffold can be readily diversified, providing a valuable platform for the discovery of new drug candidates.
References
-
ARKAT USA, Inc. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from [Link]
- Bhattacharjee, A. K., et al. (2008). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 13(12), 3127-3135.
-
Beagle, J., et al. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Retrieved from [Link]
- Mohsenzadeh, F., Aghapoor, K., & Hossein, R. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-302.
-
ACS Publications. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. Retrieved from [Link]
- Gomes, M. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296.
-
Asian Journal of Research in Chemistry. (2012). Microwave assisted synthesis of some Traditional reactions. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diverse quinoxalines from o‐phenylenediamines and various sulfoxonium ylides. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Retrieved from [Link]
-
ResearchGate. (2018). development of greener approach: microwave assisted synthesis of quinoxaline derivatives in water. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]
-
National Institutes of Health. (2011). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Retrieved from [Link]
-
National Institutes of Health. (2009). 2-Chloroquinoxaline. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2007). Microwave Assisted Synthesis of Fluoro Substituted Quinoxaline Derivatives for Antimicrobial Studies. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]
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- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Chloro-6-(trifluoromethyl)quinoxaline
Introduction
2-Chloro-6-(trifluoromethyl)quinoxaline is a critical heterocyclic building block in modern medicinal chemistry and materials science. As a substituted quinoxaline, it serves as a scaffold for synthesizing a wide array of compounds with potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise molecular architecture, featuring a chloro-substituent at the 2-position and a trifluoromethyl group at the 6-position, imparts unique electronic and lipophilic characteristics that are often exploited in drug design to enhance target binding and improve pharmacokinetic profiles.
Given its role as a key starting material or intermediate, the unequivocal confirmation of its identity, purity, and stability is paramount to ensure the quality, safety, and efficacy of the final products.[3] Inconsistent quality can lead to significant downstream issues, including failed syntheses, the generation of difficult-to-remove impurities, and unreliable biological data. This application note provides a comprehensive, multi-technique guide for researchers, quality control analysts, and drug development professionals. We present a suite of robust analytical protocols designed to deliver a complete characterization profile of this compound, moving beyond simple confirmation to a deep understanding of the product's attributes. The methodologies detailed herein—spanning chromatography, mass spectrometry, NMR and FTIR spectroscopy, and thermal analysis—are chosen to address the specific analytical challenges posed by this halogenated heterocyclic compound.
Core Analytical Strategy: An Integrated Workflow
A robust analytical strategy does not rely on a single technique but integrates multiple orthogonal methods to build a complete quality profile. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. The workflow below illustrates a logical approach for the quality control and release of a new batch of this compound.
Caption: Integrated workflow for the complete characterization of this compound.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatography is the cornerstone of quality control, providing quantitative data on the purity of the target compound and detecting the presence of process-related impurities or degradation products.[4][5]
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Rationale: Reverse-phase HPLC is the gold standard for analyzing non-volatile, small organic molecules like quinoxaline derivatives.[6] A C18 stationary phase provides excellent hydrophobic retention for the aromatic system, while a gradient elution using acetonitrile and water ensures that compounds with a range of polarities, including potential impurities, are effectively separated and eluted. UV detection is ideal, as the quinoxaline core possesses a strong chromophore.[7]
Protocol: RP-HPLC-UV Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 0.1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 317 nm[8] |
| Run Time | 22 minutes |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for identifying the primary compound and assessing the presence of volatile or thermally stable impurities. Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a molecular fingerprint. The presence of both chlorine and a trifluoromethyl group provides highly diagnostic fragmentation pathways and isotopic patterns.[9]
Protocol: GC-MS Identification and Volatile Impurity Screen
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an EI source.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
-
GC-MS Conditions:
| Parameter | Recommended Value |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (e.g., 50:1), 1 µL injection |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | 40 - 450 m/z |
-
Data Interpretation:
-
Molecular Ion (M⁺˙): Expect a molecular ion peak at m/z 232 and a characteristic M+2 peak at m/z 234 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.[9]
-
Key Fragments: Look for characteristic neutral losses, such as the loss of Cl (m/z 197), CF₃ (m/z 163), and subsequent fragmentations of the quinoxaline ring.
-
Spectroscopic Analysis for Structural Elucidation
While chromatography confirms purity, spectroscopy provides the definitive proof of structure. For a molecule like this compound, a combination of NMR and FTIR is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR reveals the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides a simple and highly sensitive confirmation of the trifluoromethyl group.
Protocol: NMR Structural Confirmation
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
Expected Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.8 | s | H-3 |
| ~8.2 | d | H-5 | |
| ~8.1 | d | H-7 | |
| ~7.9 | dd | H-8 | |
| ¹³C | ~150-155 | s | C-Cl (C-2) |
| ~145-150 | q | C-CF₃ (C-6) | |
| ~120-145 | various | Other aromatic carbons | |
| ~123 | q (J ≈ 272 Hz) | -CF₃ | |
| ¹⁹F | ~ -63 | s | -CF₃ |
Note: Predicted shifts are based on analogous structures and substituent effects. Actual values may vary slightly.[10] The ¹³C spectrum will show characteristic quartets for the CF₃ carbon and the carbon to which it is attached due to C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups, providing a molecular "fingerprint".[11][12]
Protocol: FTIR Functional Group Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H[11] |
| 1620 - 1450 | C=C and C=N Stretch | Quinoxaline Ring System[11][13] |
| 1350 - 1120 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride[14] |
Thermal Analysis for Stability and Physical Properties
Thermal analysis provides critical information about the material's melting point, polymorphism, and thermal stability, which are essential for defining storage, handling, and formulation conditions.
Protocol: DSC and TGA Analysis
-
Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC or TGA pan.
-
DSC Conditions:
-
Method: Heat the sample from 25 °C to a temperature well above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Interpretation: A sharp endothermic peak corresponds to the melting point (Tₘ). The shape and onset of the peak provide information on purity.
-
-
TGA Conditions:
Method Validation Principles
To ensure that the analytical methods are trustworthy and fit for purpose, key quantitative methods (especially the HPLC purity assay) must be validated.[17][18] This process demonstrates that the method is reliable, reproducible, and accurate for its intended use.
Sources
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- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. jocpr.com [jocpr.com]
- 5. pharmaved.com [pharmaved.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. scialert.net [scialert.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
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- 15. tandfonline.com [tandfonline.com]
- 16. books.google.cn [books.google.cn]
- 17. wjarr.com [wjarr.com]
- 18. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-6-(trifluoromethyl)quinoxaline in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Drug Discovery and Materials Science
The quinoxaline nucleus, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The strategic introduction of specific functional groups onto the quinoxaline core is a key tactic in the modulation of these biological activities and the fine-tuning of material properties. 2-Chloro-6-(trifluoromethyl)quinoxaline (CAS No. 41213-32-5) has emerged as a particularly valuable building block in this context.[5][6][7]
The trifluoromethyl (CF3) group is a privileged substituent in modern drug design, prized for its unique electronic properties and metabolic stability.[3][8] Its strong electron-withdrawing nature significantly influences the reactivity of the quinoxaline ring system, while its lipophilicity can enhance cell permeability and bioavailability of the final compounds.[8] The chlorine atom at the 2-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. This combination of a reactive chloro group and a powerfully modifying trifluoromethyl substituent makes this compound a highly sought-after intermediate for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the use of this compound as a building block in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Chemical Properties and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₉H₄ClF₃N₂ |
| Molecular Weight | 232.59 g/mol |
| CAS Number | 41213-32-5 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, THF, Dioxane) |
Representative Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.0-9.2 (s, 1H, H-3), 8.2-8.4 (m, 2H, H-5, H-7), 7.9-8.1 (m, 1H, H-8). The exact chemical shifts and coupling constants will be influenced by the solvent and concentration.
-
¹³C NMR (CDCl₃, 101 MHz): δ ~150-155 (C-2), ~145-150 (C-8a), ~140-145 (C-3), ~135-140 (C-4a), ~130-135 (C-6, q, J ≈ 35 Hz), ~125-130 (C-5), ~120-125 (C-7), ~120-125 (CF₃, q, J ≈ 273 Hz). The characteristic quartet splitting of the C-6 and CF₃ carbons due to C-F coupling is a key diagnostic feature.
-
Mass Spectrometry (EI): m/z (%) = 232 (M⁺), 197 (M⁺ - Cl).
I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The quinoxaline ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing trifluoromethyl group at the 6-position. This electronic landscape renders the chlorine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).[12][13] This reactivity provides a straightforward and efficient method for introducing a wide array of nitrogen, oxygen, and sulfur-based nucleophiles.
Causality of Reactivity
The mechanism of SNAr reactions on this compound proceeds through a two-step addition-elimination pathway. The nucleophile attacks the electron-poor C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoxaline ring system and is further stabilized by the trifluoromethyl group. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.
Sources
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- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities | Bentham Science [eurekaselect.com]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 41213-32-5 | this compound - 杭州氟药药业有限公司 [fluoropharm.com]
- 8. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Regioselective Reactions of 2-Chloro-6-(trifluoromethyl)quinoxaline
Introduction: The Versatile Role of 2-Chloro-6-(trifluoromethyl)quinoxaline in Medicinal Chemistry
Quinoxaline derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic functionalization of the quinoxaline scaffold is paramount in the development of novel therapeutic agents. This compound stands out as a particularly valuable building block. The presence of a chlorine atom at the electron-deficient C2-position provides a versatile handle for a variety of chemical transformations, while the potent electron-withdrawing trifluoromethyl group at the C6-position significantly modulates the electronic properties of the entire ring system, influencing both reactivity and the pharmacological profile of the resulting derivatives.[1][2]
This technical guide provides an in-depth exploration of the regioselective reactions of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into key synthetic methodologies, including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and touch upon modern C-H functionalization strategies.
Understanding Regioselectivity: The Influence of the Trifluoromethyl Group
The regioselectivity of reactions involving this compound is predominantly dictated by the electronic nature of the quinoxaline core, which is further amplified by the trifluoromethyl substituent. The pyrazine ring is inherently electron-deficient, which activates the C2 and C3 positions towards nucleophilic attack. The chlorine atom at C2 serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[2][3]
The trifluoromethyl group at C6 exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) effects. This deactivates the benzene ring towards electrophilic substitution but, more importantly for the reactions of the 2-chloro group, it further enhances the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack. This electronic landscape ensures that reactions such as SNAr will proceed with high regioselectivity at the C2 position.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
Nucleophilic aromatic substitution is one of the most fundamental and widely utilized reactions for the functionalization of 2-chloroquinoxalines.[2][3] The electron-deficient nature of the quinoxaline ring system facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride ion.
Mechanism of SNAr
The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized over the quinoxaline ring system. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The presence of the electron-withdrawing trifluoromethyl group at C6 helps to stabilize the Meisenheimer intermediate, thereby accelerating the reaction.[4]
Diagram: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.
Protocol: General Procedure for SNAr with Amines
This protocol provides a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in DMF or EtOH, add the desired amine (1.1-1.5 equiv).
-
Add a base such as potassium carbonate (2.0 equiv) or triethylamine (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-(trifluoromethyl)quinoxaline derivative.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 85-95 |
| Benzylamine | Et₃N | EtOH | Reflux | 80-90 |
| Piperidine | K₂CO₃ | DMF | 80 | 90-98 |
Table 1: Representative conditions and yields for SNAr reactions on chloroquinoxalines. Yields are based on analogous systems and may require optimization.[1]
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful for the functionalization of heteroaromatic halides.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][6] For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the C2 position.
Regioselectivity: In dihalo-substituted quinoxalines, the C2 position is generally more reactive towards Suzuki coupling than a halogen on the benzene ring due to the electron-deficient nature of the pyrazine ring.[7] Therefore, in this compound, the reaction is expected to proceed selectively at the C2-Cl bond.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).[5]
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-120 °C and stir until the starting material is consumed (monitor by TLC).[7]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[5]
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 70-90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 60-85 |
| 2-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 70-80 |
Table 2: Representative conditions and yields for Suzuki-Miyaura reactions on chloroquinoxalines. Yields are based on analogous systems and may require optimization.[7]
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] It offers a powerful alternative to classical SNAr for the synthesis of N-aryl and N-alkyl quinoxaline derivatives, often under milder conditions and with broader substrate scope.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][9]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine or Amide
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine/amide (1.2 equiv).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite.
-
Wash the filtrate with water, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Advanced Strategies: C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds.[10][11] For this compound, this approach can be used to introduce substituents at other positions on the quinoxaline ring, complementary to the reactions at the C2 position. For instance, visible-light-induced C-H functionalization can be employed to introduce alkyl or aryl groups at the C3 position. While a detailed protocol is beyond the scope of this note, researchers are encouraged to explore this rapidly evolving field for novel derivatization strategies.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel quinoxaline derivatives. The C2-chloro substituent serves as a key functional handle for a range of regioselective transformations. Nucleophilic aromatic substitution provides a straightforward and efficient method for introducing a variety of nucleophiles. For more complex C-C and C-N bond formations, palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer exceptional reliability and scope. The strong electron-withdrawing nature of the C6-trifluoromethyl group plays a crucial role in activating the C2 position, ensuring high regioselectivity in these transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery and development endeavors.
References
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
- Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline - Benchchem.
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing).
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - NIH.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - NIH.
- C–H Functionalization of Quinoxalines.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.
- Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - MDPI.
- Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF - ResearchGate.
- 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. - ResearchGate.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline
Introduction:
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline. This valuable intermediate is a cornerstone in the development of various pharmaceuticals, including kinase inhibitors and other therapeutic agents. However, its synthesis is often plagued by challenges, most notably inconsistent and low yields. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing this critical reaction. We will delve into the mechanistic underpinnings of common failure points, offer validated protocols, and provide a logical framework for diagnosing and resolving issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method is a two-step synthesis. It begins with the condensation of 4-(Trifluoromethyl)benzene-1,2-diamine with a glyoxylic acid derivative to form the intermediate 6-(Trifluoromethyl)quinoxalin-2(1H)-one. This intermediate is then subjected to a chlorination reaction, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product.
Q2: What is a realistic target yield for this synthesis?
While yields are highly dependent on scale and optimization, a well-executed laboratory synthesis should aim for an overall yield of 60-75%. Yields below 50% often indicate underlying issues with starting material quality, reaction conditions, or purification techniques that need to be addressed.
Q3: How does the trifluoromethyl (-CF₃) group impact the reaction?
The -CF₃ group is a strong electron-withdrawing group. This has two main effects:
-
It deactivates the diamine starting material, potentially slowing down the initial condensation reaction compared to non-substituted analogs.
-
It increases the acidity of the N-H proton in the quinoxalinone intermediate, which can influence its reactivity and solubility.
Q4: What are the most critical parameters to control during the synthesis?
There are three primary areas of control:
-
Starting Material Purity: The purity of the 4-(Trifluoromethyl)benzene-1,2-diamine is paramount. Oxidized or impure diamine is a major source of side reactions and low yields.
-
Atmospheric Control: The condensation step can be sensitive to air oxidation, and the chlorination step is highly sensitive to moisture. Conducting these reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Temperature Management: Both the condensation and chlorination steps have optimal temperature ranges. Deviations can lead to incomplete reactions or the formation of byproducts.
Core Synthesis and Troubleshooting Workflow
The following diagram illustrates the primary synthetic pathway and the key decision points for troubleshooting.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: A Deeper Dive
Problem 1: Low Yield or Purity of the Intermediate, 6-(Trifluoromethyl)quinoxalin-2(1H)-one
This is the most common failure point. A successful outcome in Step 1 is critical for the overall yield.
-
Possible Cause 1A: Degradation of 4-(Trifluoromethyl)benzene-1,2-diamine
-
Expertise & Experience: Phenylenediamines are notoriously susceptible to air oxidation, which forms dark, polymeric impurities. These impurities not only reduce the amount of active starting material but can also interfere with the condensation reaction. The electron-withdrawing -CF₃ group offers some stability, but proper handling is still essential.
-
Troubleshooting Protocol:
-
Visual Inspection: The diamine should be a light-colored solid (white to off-white or light tan). If it is dark brown or black, it is likely oxidized.
-
Purification: If the starting material is suspect, consider purifying it by recrystallization from an ethanol/water mixture or by sublimation. A filtration through a short plug of activated carbon in a suitable solvent can also remove colored impurities.
-
Inert Atmosphere: Always handle the diamine under an inert atmosphere (N₂ or Ar) and use degassed solvents for the reaction.
-
-
-
Possible Cause 1B: Sub-optimal Condensation Conditions
-
Expertise & Experience: The condensation reaction is a delicate balance. The reaction is often run in a protic solvent like ethanol, sometimes with water as a co-solvent, to facilitate the cyclization and dehydration steps. The pH can also be a critical factor.
-
Troubleshooting Protocol:
-
Solvent System: While ethanol is common, if yields are low, consider a trial with methanol or a mixture of ethanol and a small amount of acetic acid. The acid can catalyze the imine formation and subsequent cyclization.
-
Temperature Control: The reaction is typically run at reflux. Ensure your reaction is reaching the appropriate temperature for the chosen solvent. A temperature that is too low will result in an incomplete reaction, while one that is too high for extended periods might lead to degradation.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. The reaction should generally be complete within 2-4 hours. Extending the reaction time unnecessarily can lead to byproduct formation.
-
-
Problem 2: Incomplete Chlorination or Difficult Purification of the Final Product
-
Possible Cause 2A: Inactive Chlorinating Agent
-
Expertise & Experience: Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and readily hydrolyzed by atmospheric moisture. If your bottle of chlorinating agent has been opened multiple times or stored improperly, it may be partially or fully quenched, leading to an incomplete reaction.
-
Troubleshooting Protocol:
-
Use Fresh Reagent: Always use a fresh bottle or a freshly opened ampule of the chlorinating agent.
-
Anhydrous Conditions: Ensure your glassware is oven-dried or flame-dried before use. The quinoxalinone intermediate must be thoroughly dried under high vacuum before adding the chlorinating agent. Any residual water will consume the reagent.
-
Stoichiometry: Use a sufficient excess of the chlorinating agent (typically 3-5 equivalents) to drive the reaction to completion and to act as the solvent in many cases.
-
-
-
Possible Cause 2B: Formation of Byproducts during Chlorination
-
Expertise & Experience: The chlorination reaction is typically run at elevated temperatures (e.g., refluxing POCl₃ at ~105 °C). If the temperature is too high or the reaction is heated for too long, charring and the formation of difficult-to-remove, dark-colored byproducts can occur.
-
Troubleshooting Protocol:
-
Temperature Management: Use an oil bath with a temperature controller to maintain a consistent temperature. Do not exceed the recommended temperature.
-
Catalyst (Optional): In some cases, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can facilitate the reaction at a lower temperature, reducing byproduct formation. This should be trialed on a small scale first.
-
Work-up Procedure: A careful work-up is critical. The reaction mixture is typically cooled and then very slowly and carefully quenched by pouring it onto ice water. This must be done in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas. A rapid quench can sometimes trap impurities with the precipitating product.
-
-
Validated Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)quinoxalin-2(1H)-one
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq).
-
Add ethanol (or your chosen solvent) to create a ~0.5 M solution.
-
Add an aqueous solution of glyoxylic acid (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (~78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and then with a small amount of water.
-
Dry the solid under high vacuum at 50 °C overnight. The product should be a light-colored solid.
Protocol 2: Chlorination to this compound
CAUTION: This reaction should be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
Place the dried 6-(Trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq) in an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add phosphoryl chloride (POCl₃, 4.0 eq) to the flask.
-
Slowly heat the mixture to 105 °C in an oil bath and maintain at this temperature for 3-5 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
In a separate, large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Neutralize the mixture to a pH of ~7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Data Summary Table
| Parameter | Step 1: Condensation | Step 2: Chlorination |
| Key Reagents | 4-(CF₃)benzene-1,2-diamine, Glyoxylic acid | 6-(CF₃)quinoxalin-2(1H)-one, POCl₃ |
| Solvent | Ethanol / Water | Excess POCl₃ |
| Temperature | Reflux (~78 °C) | 105 °C |
| Typical Time | 2-4 hours | 3-5 hours |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
| Critical Factor | Purity of diamine | Anhydrous conditions |
References
- General Synthesis of Quinoxalines: A comprehensive overview of quinoxaline synthesis methodologies.
-
Use of Quinoxalines in Medicinal Chemistry: An example of the application of quinoxaline derivatives as kinase inhibitors, highlighting the importance of the 2-chloro substitution p
- Title: Discovery of a Series of 2-(Pyridin-2-yl)-1,3,5-triazines as Orally Bioavailable Janus Kinase 2 Inhibitors
- Source: ACS Medicinal Chemistry Letters
-
URL: [Link]
- Handling of Air-Sensitive Reagents: A guide to the proper techniques for handling reagents like phenylenediamines. Title: Handling and Storage of Air-Sensitive Reagents Source: MilliporeSigma
Quinoxaline Synthesis Technical Support Center: A Guide to Byproduct Identification and Minimization
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinoxalines. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize unwanted byproducts, ensuring the desired purity and yield of your target molecules.
Introduction: The Challenge of Byproduct Formation
Quinoxaline synthesis, while a cornerstone in the development of numerous pharmaceuticals and functional materials, is not without its challenges. The seemingly straightforward condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound can be complicated by the formation of various byproducts. These impurities can arise from the inherent reactivity of the starting materials, the specific reaction conditions employed, and the nature of the substituents on the aromatic rings. This guide provides a systematic approach to understanding, identifying, and mitigating the formation of these common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a significant amount of a byproduct with a different heterocyclic core. What could it be and how do I prevent it?
Answer:
One of the most common byproducts in quinoxaline synthesis is the corresponding benzimidazole . This occurs when the 1,2-dicarbonyl compound undergoes an oxidative C-C bond cleavage, or if one of the carbonyl groups is masked as a leaving group, leading to the incorporation of only one carbon atom into the final heterocyclic ring.
Mechanism of Benzimidazole Formation:
Benzimidazole formation is particularly prevalent when using α-keto acids or under strongly oxidative conditions. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidative decarboxylation (in the case of α-keto acids) or cleavage of the C-C bond.
Caption: Formation of Benzimidazole vs. Quinoxaline.
Troubleshooting & Minimization:
-
Control of Oxidizing Agent: Avoid using overly strong oxidizing agents. If an oxidant is necessary for the reaction, consider using milder reagents such as molecular oxygen or air.
-
Choice of Dicarbonyl: Be cautious when using α-keto acids or glyoxals, as they are more prone to oxidative cleavage. If possible, opt for 1,2-diketones.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[1]
-
Temperature Control: High temperatures can promote side reactions. It is advisable to run the reaction at the lowest effective temperature.
Purification Strategy:
Benzimidazoles and quinoxalines often exhibit different polarities. This difference can be exploited for separation by column chromatography on silica gel. Typically, benzimidazoles are more polar than the corresponding quinoxalines. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
FAQ 2: My reaction with an unsymmetrical dicarbonyl is giving me a mixture of products that are difficult to separate. What is happening?
Answer:
When using an unsymmetrical 1,2-dicarbonyl compound with an o-phenylenediamine, the formation of regioisomers is a common issue. The two non-equivalent carbonyl groups can react with the amino groups of the o-phenylenediamine, leading to two different quinoxaline products.
Factors Influencing Regioselectivity:
The regiochemical outcome is determined by the relative reactivity of the two carbonyl groups.
-
Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the nucleophilic amino group. Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity.
-
Steric Hindrance: Bulky groups near one of the carbonyls can hinder the approach of the o-phenylenediamine, favoring reaction at the less sterically hindered carbonyl.
Caption: Regioisomer formation in quinoxaline synthesis.
Troubleshooting & Control:
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. Lewis acids can coordinate to one of the carbonyls, enhancing its electrophilicity. Brønsted acids can protonate a carbonyl, also increasing its reactivity. Experimenting with different catalysts may favor the formation of one regioisomer.[2]
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups, perform the reaction, and then deprotect to obtain a single regioisomer.
-
Stepwise Synthesis: A stepwise approach, where one of the amino groups of the o-phenylenediamine is first acylated, followed by cyclization, can provide better control over regioselectivity.
Purification Strategy:
Regioisomers often have very similar physical properties, making their separation challenging. High-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase may be required. In some cases, fractional crystallization can be effective if the regioisomers have different solubilities.
FAQ 3: My reaction mixture is turning dark and I'm getting a lot of insoluble tar-like material. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble materials, often referred to as "tars" or polymers, is a frequent problem, particularly in reactions that are run at high temperatures or in the presence of strong acids or oxidizing agents. This is often due to the polymerization of the o-phenylenediamine starting material.
Mechanism of Polymerization:
Under oxidative conditions, o-phenylenediamine can undergo self-condensation to form dimers, trimers, and higher-order polymers. These are often highly colored and insoluble, making purification difficult and significantly reducing the yield of the desired quinoxaline.
Troubleshooting & Minimization:
-
Protect the Reaction from Air: As with benzimidazole formation, running the reaction under an inert atmosphere can significantly reduce oxidative polymerization.
-
Control Temperature: Avoid excessive heating. Use the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Moderate Acidity: If a strong acid catalyst is being used, consider switching to a milder acid or using a smaller catalytic amount.
-
Order of Addition: Adding the o-phenylenediamine slowly to the reaction mixture containing the dicarbonyl compound can help to ensure that it reacts to form the quinoxaline rather than polymerizing with itself.
Purification Strategy:
The polymeric byproducts are often insoluble in common organic solvents. The crude reaction mixture can be filtered to remove the bulk of the polymeric material. The soluble portion, containing the desired quinoxaline, can then be purified by column chromatography or recrystallization.
FAQ 4: I'm seeing peaks in my mass spectrum that are 16 and 32 mass units higher than my expected product. What are these?
Answer:
Mass peaks corresponding to M+16 and M+32 are indicative of the formation of quinoxaline-N-oxides and quinoxaline-di-N-oxides , respectively. These byproducts arise from the oxidation of the nitrogen atoms in the pyrazine ring.
Formation of N-Oxides:
The formation of N-oxides is more likely when the reaction is carried out in the presence of strong oxidizing agents or when the reaction is exposed to air for prolonged periods at elevated temperatures.
Troubleshooting & Minimization:
-
Avoid Strong Oxidants: Peroxy acids (e.g., m-CPBA) are known to produce N-oxides and should be avoided unless they are the intended product.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-oxidation of the product.
-
Inert Atmosphere: As with other oxidative side reactions, an inert atmosphere is beneficial.
Purification Strategy:
Quinoxaline-N-oxides are significantly more polar than their non-oxidized counterparts. This large difference in polarity makes them relatively easy to separate by silica gel column chromatography.
Summary of Byproducts and Mitigation Strategies
| Byproduct | Identification | Common Causes | Mitigation Strategies | Purification |
| Benzimidazole | Different heterocyclic core (5-membered ring with 2 N) | Oxidative conditions, use of α-keto acids | Inert atmosphere, milder oxidants, avoid α-keto acids | Column chromatography (more polar) |
| Regioisomers | Mixture of isomers with similar mass | Unsymmetrical 1,2-dicarbonyls | Catalyst screening, protecting groups, stepwise synthesis | HPLC, fractional crystallization |
| Polymers | Dark, insoluble tar-like material | High temperature, strong acids, air exposure | Inert atmosphere, lower temperature, moderate acidity | Filtration, then chromatography/recrystallization |
| N-Oxides | M+16, M+32 peaks in mass spectrum | Strong oxidizing agents, prolonged heating in air | Avoid strong oxidants, monitor reaction time, inert atmosphere | Column chromatography (much more polar) |
Experimental Protocols
General Procedure for Quinoxaline Synthesis with Minimized Byproducts:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reagent Addition: Dissolve the o-phenylenediamine (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the dicarbonyl compound at room temperature.
-
Catalyst Addition (if required): Add the catalyst (e.g., a catalytic amount of acetic acid) to the reaction mixture.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
References
-
Csikós, É., Gönczi, C., Podányi, B., Tóth, G., & Hermecz, I. (1999). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (13), 1789-1796. [Link]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 11(61), 38695-38725. [Link]
-
Al-Ostath, A., & El-Faham, A. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(23), 8213. [Link]
-
Zayed, M. F., & El-Faham, A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
-
Wan, J. P., & Wei, L. (2017). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2017(5), 103-142. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Mondal, S., & Gribble, G. W. (2014). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Magnetic Resonance in Chemistry, 52(8), 441-447. [Link]
-
Cui, L., & Gribble, G. W. (2011). Preparation of quinoxalines and benzimidazoles. Tetrahedron letters, 52(33), 4324-4327. [Link]
-
O'Brien, M. E., & Gribble, G. W. (2007). Synthesis of unsymmetrical and regio-defined 2, 3, 6-quinoxaline and 2, 3, 7-pyridopyrazine derivatives. Tetrahedron letters, 48(32), 5649-5652. [Link]
-
Reddy, T. R., & Gribble, G. W. (2018). Reaction scope of quinoxaline formation. The Journal of organic chemistry, 83(15), 8084-8092. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7045, Quinoxaline. [Link]
-
El-Faham, A., & El-Sattar, N. A. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6524. [Link]
-
Niknam, K., & Deris, A. (2012). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. Journal of the Iranian Chemical Society, 9(4), 485-492. [Link]
-
Avula, B., & Gribble, G. W. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Organic & Medicinal Chemistry International Journal, 6(4), 555-693. [Link]
-
Sviridov, S. I., & Gribble, G. W. (2016). Recent advances in the synthesis of benzimidazol (on) es via rearrangements of quinoxalin (on) es. RSC advances, 6(35), 29315-29349. [Link]
-
Kumar, A., & Gribble, G. W. (2015). Quinoxaline: A chemical moiety with spectrum of interesting biological activities. Journal of Heterocyclic Chemistry, 52(4), 939-953. [Link]
-
Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1339-1351. [Link]
Sources
Technical Support Center: Optimization of Buchwald-Hartwig Amination of 2-Chloro-6-(trifluoromethyl)quinoxaline
Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination of 2-Chloro-6-(trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome the unique challenges associated with this specific transformation, ensuring successful and reproducible outcomes in your laboratory.
The amination of this compound is a valuable reaction for synthesizing compounds with significant potential in medicinal chemistry and materials science. However, the substrate presents a distinct set of challenges:
-
Electron-Deficient Heterocycle: The quinoxaline ring is electron-poor, which influences the kinetics of the catalytic cycle.
-
Coordinating Heteroatoms: The two nitrogen atoms in the quinoxaline ring can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3]
-
Strongly Electron-Withdrawing Group: The trifluoromethyl (CF₃) group further deactivates the aromatic system, impacting its reactivity.[4][5]
-
Less Reactive Aryl Chloride: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step more challenging.[2][6]
This guide provides a systematic approach to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[7] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.[8][9] This is often the rate-limiting step, especially for aryl chlorides.[10]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[11]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[12][13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: What are the critical components for this reaction and their primary roles?
Optimizing a Buchwald-Hartwig amination requires careful selection of four key components. The interplay between these components is crucial for success, especially with a challenging substrate like this compound.
| Component | Role & Key Considerations |
| Palladium Source | Function: The core catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can be unreliable.[14] Recommendation: Use air-stable Pd(0) "precatalysts" (e.g., Buchwald's G2, G3, G4) which rapidly form the active monoligated Pd(0) species upon exposure to a base.[2][14] This leads to more reproducible results. |
| Ligand | Function: Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[9] Recommendation: For this substrate, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. Their steric bulk helps prevent catalyst inhibition by the quinoxaline nitrogens and promotes the difficult C-Cl bond activation.[1][2][15] |
| Base | Function: Deprotonates the amine to form the palladium-amido complex, which is necessary for reductive elimination.[8][11] Recommendation: The choice is substrate-dependent. Strong bases like NaOtBu or LHMDS are common but can degrade sensitive functional groups.[16] Weaker inorganic bases (K₃PO₄, Cs₂CO₃) offer better functional group tolerance but may require higher temperatures or longer reaction times.[14][16] Base solubility is a critical, often overlooked, factor.[16] |
| Solvent | Function: Solubilizes reactants and influences reaction rate and catalyst stability. Recommendation: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are widely used.[17] Ethereal solvents like THF or CPME are also effective.[14] Crucially, avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst. [14][16] |
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Caption: A decision tree for troubleshooting common issues.
Issue 1: The reaction shows no conversion. My starting material is fully recovered.
Question: I've set up the reaction, but after several hours, I only see my starting this compound by TLC/LC-MS. What's wrong?
Answer: This is a common and frustrating issue that typically points to a problem with catalyst activity or the initial oxidative addition step.
-
Possible Cause 1: Inactive Catalyst. The Pd(0) species is sensitive to oxygen. If your reaction is not performed under strictly inert conditions, the catalyst can be oxidized and rendered inactive. Similarly, using a Pd(II) source like Pd(OAc)₂ without an efficient in situ reduction can lead to failure.
-
Solution:
-
Use a Precatalyst: Employ a modern, air-stable precatalyst like a Buchwald G3 or G4 palladacycle.[14] These are designed to reliably generate the active LPd(0) species.
-
Ensure Inert Atmosphere: Use a glovebox for setup or employ robust Schlenk line techniques. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).[6]
-
Check Reagent Purity: Ensure the amine, base, and solvent are pure and dry. Trace impurities can poison the catalyst.[16]
-
-
-
Possible Cause 2: Catalyst Inhibition. The nitrogen atoms of your quinoxaline substrate are Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[1][3]
-
Solution:
-
Select a Bulky Ligand: Use a sterically demanding biarylphosphine ligand. The bulkiness of ligands like XPhos, RuPhos, or BrettPhos creates a protective pocket around the palladium atom, which sterically disfavors coordination by the quinoxaline nitrogen.[2][9]
-
Optimize Catalyst/Ligand Ratio: A slight excess of ligand relative to palladium can sometimes help prevent deactivation, though a 1:1 to 1.2:1 ratio is often optimal for monoligated active species.
-
-
-
Possible Cause 3: Failure of Oxidative Addition. The C-Cl bond is strong, and its activation is a significant kinetic barrier.[6]
-
Solution:
-
Increase Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the oxidative addition.[14][18] Consider using a higher-boiling solvent like dioxane or xylene if necessary.
-
Screen Ligands: Different ligands have different efficiencies for activating aryl chlorides. If one ligand fails, screen others. For particularly stubborn chlorides, ligands from the Josiphos family or specific N-heterocyclic carbenes (NHCs) can be effective.[19][20]
-
-
Issue 2: The reaction stalls at low conversion or gives a poor yield.
Question: My reaction starts, but it stops at 30% conversion, or the final isolated yield is very low. What can I do to improve it?
Answer: A stalled reaction or low yield suggests that while the catalyst is initially active, the reaction conditions are suboptimal, leading to catalyst deactivation over time or the prevalence of side reactions.
-
Possible Cause 1: Ineffective Base or Poor Solubility. For the reaction to proceed, the base must be strong enough to deprotonate the amine-palladium complex. Furthermore, if an inorganic base is used, it must have some solubility or surface area contact in the solvent. Clumping of solid bases is a common reason for poor performance on scale-up.[14][16]
-
Solution:
-
Base Screening: Create a systematic screen of bases. Compare a strong alkoxide base (NaOtBu) with weaker inorganic bases (K₃PO₄, Cs₂CO₃).
-
Improve Base Dispersion: If using an inorganic base, ensure it is finely powdered (grind it before use) and that the reaction is stirred vigorously. Adding Celite can sometimes prevent clumping.[14]
-
Solvent Screening: The choice of solvent dramatically affects the solubility of the base and other reagents. A condition that fails in toluene might work well in dioxane or t-butanol.[14]
-
-
| Base | Common Solvents | Advantages | Disadvantages |
| NaOtBu | Toluene, Dioxane, THF | High reactivity, often allows for lower temperatures.[7] | Incompatible with base-sensitive functional groups (e.g., esters). Can promote side reactions.[7] |
| LHMDS | THF, Toluene | Tolerates some protic functional groups.[7] | Can be less reactive than NaOtBu. |
| Cs₂CO₃ | Dioxane, Toluene | Good for base-sensitive substrates; good solubility.[14] | Often requires higher temperatures; slower reaction rates.[7] |
| K₃PO₄ | Dioxane, Toluene, t-BuOH | Mild, good functional group tolerance, inexpensive.[14] | Can have poor solubility; often requires higher temperatures. |
-
Possible Cause 2: Competing Side Reactions. The primary side reaction to be concerned about is hydrodehalogenation, where the aryl chloride is reduced to the corresponding arene (6-(trifluoromethyl)quinoxaline). This can occur via β-hydride elimination from the amido complex or other pathways.[12][13]
-
Solution:
-
Ensure Anhydrous Conditions: Trace water can facilitate hydrodehalogenation pathways. Use dry solvents and reagents.
-
Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Screening different ligands is the best approach to minimize this issue.[21]
-
-
Issue 3: My results are not reproducible.
Question: I had a successful reaction once, but now I can't get it to work again. Why?
Answer: Irreproducibility in palladium catalysis almost always points to subtle, uncontrolled variables in the reaction setup.
-
Possible Cause 1: Reagent Quality. The quality of reagents can vary between batches.
-
Solution:
-
Base: Sodium tert-butoxide is hygroscopic and can degrade upon exposure to air. Use a fresh bottle or material from a glovebox.
-
Solvent: Ensure the solvent is of high purity and is properly dried and degassed immediately before use.
-
Catalyst/Ligand: Store palladium catalysts and phosphine ligands under an inert atmosphere and away from light.
-
-
-
Possible Cause 2: Inconsistent Inert Atmosphere. Minor oxygen or moisture leaks can have a major impact.
-
Solution: Be meticulous with your inert atmosphere technique. If using a manifold, ensure all glassware joints are well-sealed. Purge the reaction vessel thoroughly by evacuating and backfilling with inert gas (e.g., Argon) at least three times.[22]
-
Experimental Protocol: Screening Conditions
This is a general protocol for a small-scale (0.25 mmol) screening reaction. All conditions should be optimized for your specific amine.
Preparation (in a glovebox or on a Schlenk line):
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.005 mmol, 2 mol%).
-
Add the phosphine ligand if not using a precatalyst (e.g., XPhos, 0.006 mmol, 2.4 mol%).
-
Add the base (e.g., K₃PO₄, finely ground, 0.5 mmol, 2.0 equiv.).
-
Add this compound (0.25 mmol, 1.0 equiv.).
-
Seal the vial with a PTFE-lined cap.
Reagent Addition:
-
If outside a glovebox, remove the vial from the manifold under a positive pressure of inert gas.
-
Add the amine (0.3 mmol, 1.2 equiv.) via syringe.
-
Add degassed, anhydrous solvent (e.g., Toluene, 1.0 mL to achieve 0.25 M) via syringe.
Reaction and Monitoring:
-
Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir vigorously for the intended reaction time (e.g., 16 hours).
-
Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS or TLC.
Work-up and Analysis:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (5 mL) and filter through a small plug of silica gel or Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude material by ¹H NMR and LC-MS to determine conversion and identify major byproducts. Purify by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. research.rug.nl [research.rug.nl]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Homo-coupling in Palladium-Catalyzed Reactions of Chloroquinoxalines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving chloroquinoxalines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of undesired homo-coupled byproducts. Here, we will delve into the mechanistic underpinnings of homo-coupling and provide actionable troubleshooting strategies and optimized protocols.
Introduction: The Challenge of Homo-Coupling with Chloroquinoxalines
Chloroquinoxalines are valuable heterocyclic building blocks in medicinal chemistry. Their functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is a cornerstone of modern drug discovery. However, a frequent and often frustrating side reaction is the homo-coupling of the starting material or coupling partner, leading to the formation of biquinoxalines or other undesired dimers. This not only consumes valuable starting materials and reagents but also complicates purification, ultimately impacting yield and efficiency.
This guide will provide you with the expertise to diagnose and mitigate these issues, ensuring the successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of palladium-catalyzed reactions?
A1: Homo-coupling is a side reaction where two identical molecules couple with each other. In the context of chloroquinoxaline chemistry, this can manifest in a few ways:
-
Chloroquinoxaline homo-coupling: Two molecules of the starting chloroquinoxaline react to form a biquinoxaline.
-
Boronic acid/ester homo-coupling (in Suzuki reactions): Two molecules of the boronic acid or ester reagent couple to form a symmetrical biaryl.[1] This is a very common issue.
-
Alkyne homo-coupling (in Sonogashira reactions): Two terminal alkyne molecules dimerize, a process often referred to as Glaser coupling.[2]
Q2: What are the primary causes of homo-coupling?
A2: The formation of homo-coupling byproducts is often linked to the presence of Pd(II) species and oxygen in the reaction mixture.[1][3] While the desired cross-coupling catalytic cycle primarily involves Pd(0) and Pd(II) intermediates, several factors can promote the pathways leading to homo-coupling.[4] The presence of oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then mediate the homo-coupling of boronic acids.[5][6] Additionally, the reduction of a Pd(II) precatalyst to the active Pd(0) species at the start of the reaction can sometimes proceed via the homo-coupling of the organometallic reagent.[3]
Q3: How does the choice of palladium precatalyst influence homo-coupling?
A3: The selection of the palladium source is crucial. While common Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are effective, their in-situ reduction to the catalytically active Pd(0) species can sometimes initiate homo-coupling of the coupling partner, particularly boronic acids.[1][3] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue. However, the stability and activity of these catalysts can vary. Modern, well-defined precatalysts are often designed for controlled activation to minimize such side reactions.[7]
Q4: Can the base used in the reaction contribute to homo-coupling?
A4: Yes, the choice and strength of the base can influence the extent of homo-coupling. A base that is too strong or too weak can disrupt the catalytic cycle. For instance, in Suzuki reactions, the base plays a critical role in the transmetalation step.[8] An inappropriate base can lead to slower transmetalation, allowing more time for side reactions like homo-coupling to occur. It's often beneficial to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrate.[9]
Troubleshooting Guide: Minimizing Homo-Coupling
This section provides a systematic approach to troubleshooting and reducing homo-coupling in your palladium-catalyzed reactions of chloroquinoxalines.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of biquinoxaline (chloroquinoxaline homo-coupling) | 1. High reaction temperature: Can lead to catalyst decomposition and undesired side reactions.[10] 2. High catalyst loading: May increase the likelihood of side reactions. 3. Ligand decomposition or insufficient ligand: Can lead to the formation of highly reactive, ligand-free palladium species that promote homo-coupling. | 1. Screen a range of lower temperatures (e.g., 60-100 °C). 2. Reduce the catalyst loading to 0.5-2 mol%.[11] 3. Ensure the use of a robust ligand appropriate for the specific coupling reaction. Consider screening different ligands. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often effective.[12] |
| Significant formation of boronic acid/ester dimer (Suzuki reaction) | 1. Presence of oxygen: Oxygen promotes the oxidative homo-coupling of boronic acids.[6][13] 2. Use of a Pd(II) precatalyst: The initial reduction to Pd(0) can consume the boronic acid.[1][3] 3. Slow transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid is more susceptible to side reactions. | 1. Rigorous deoxygenation: Sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[1][14] Maintaining a positive inert gas pressure throughout the reaction is critical. 2. Use a Pd(0) precatalyst or add a mild reducing agent like potassium formate to facilitate the clean reduction of a Pd(II) source.[14][15] 3. Optimize the base and solvent system to promote efficient transmetalation. A small amount of water is often beneficial in Suzuki couplings.[9] |
| Significant formation of alkyne dimer (Sonogashira reaction) | 1. Presence of oxygen: Promotes the copper-catalyzed oxidative homo-coupling (Glaser coupling) of terminal alkynes.[2] 2. High concentration of copper co-catalyst: Can accelerate the rate of Glaser coupling. | 1. Strictly anaerobic conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[16] 2. Reduce the amount of copper co-catalyst (e.g., CuI) or consider a "copper-free" Sonogashira protocol.[17] |
| General low yield and complex mixture of byproducts | 1. Impure reagents or solvents: Water, oxygen, or other impurities can interfere with the catalytic cycle. 2. Incorrect stoichiometry: An inappropriate excess of one reagent can sometimes favor side reactions. 3. Suboptimal ligand choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the desired reaction pathway.[18] | 1. Use freshly purified or high-purity reagents and anhydrous solvents. 2. Screen different stoichiometries of the coupling partners. A slight excess of the nucleophilic partner (e.g., boronic acid, amine, alkyne) is common. 3. Consult the literature for recommended ligands for your specific transformation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with heteroaryl chlorides. Consider a ligand screening kit if available. |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting homo-coupling.
Optimized Protocols
Here are starting-point protocols for common cross-coupling reactions with chloroquinoxalines, designed to minimize homo-coupling. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homo-Coupling
This protocol emphasizes rigorous deoxygenation and the use of a mild reducing agent to ensure clean catalyst activation.
Materials:
-
Chloroquinoxaline (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos or other suitable biarylphosphine ligand (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the chloroquinoxaline, arylboronic acid, K₃PO₄, and potassium formate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Bubble inert gas through the stirred reaction mixture for 20-30 minutes.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and ligand. Under a positive flow of inert gas, add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Protocol 2: Buchwald-Hartwig Amination
The success of this reaction often hinges on the choice of ligand and base.
Materials:
-
Chloroquinoxaline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or another suitable ligand (2-4 mol%)
-
NaOt-Bu or LHMDS (1.5 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Glovebox Setup: Due to the air-sensitive nature of the catalyst, ligand, and base, it is highly recommended to set up the reaction in a glovebox.
-
Reagent Addition: In a vial inside the glovebox, add the chloroquinoxaline, amine, base, Pd₂(dba)₃, and ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Sealing and Reaction: Seal the vial tightly, remove it from the glovebox, and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Visual Representation of Competing Pathways
Caption: Competing reaction pathways in palladium catalysis.
Conclusion
The formation of homo-coupling byproducts in palladium-catalyzed reactions of chloroquinoxalines is a common challenge, but it can be effectively managed through a systematic and informed approach. By understanding the underlying mechanisms and carefully controlling reaction parameters—particularly the exclusion of oxygen, the choice of catalyst and ligand, and the optimization of base and solvent—researchers can significantly improve the selectivity and yield of their desired cross-coupling products. This guide provides a foundation for troubleshooting and optimizing these critical transformations in the synthesis of novel chemical entities.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). Organic Process Research & Development. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Temperature effect on coupling reaction. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
-
Palladium‐Catalysed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Semantic Scholar. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Introduction to cross-coupling reactions. YouTube. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
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- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Trifluoromethylated Quinoxalines
Welcome to the technical support center for the synthesis of trifluoromethylated quinoxalines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of introducing the trifluoromethyl (CF₃) group into the quinoxaline scaffold. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable motif in medicinal chemistry.[1][2] However, its incorporation presents distinct synthetic challenges.[1] This guide offers practical, field-proven insights to overcome these hurdles.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of trifluoromethylated quinoxalines, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
One of the most frequent challenges is a lower-than-expected or complete absence of the desired trifluoromethylated quinoxaline product.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Trifluoromethylating Reagent | The choice of CF₃ source is critical and depends on the substrate's electronic properties and the reaction mechanism (electrophilic, nucleophilic, or radical).[3][4] | 1. Reagent Selection: For electron-rich quinoxalines, consider electrophilic reagents like Togni's[5][6][7][8] or Umemoto's reagents.[9][10][11] For electron-deficient systems, a radical pathway using a reagent like CF₃SO₂Na under photoredox conditions might be more effective.[12] 2. Reagent Stability: Ensure the reagent has not degraded. Togni reagent II, for instance, is metastable and can decompose upon heating.[5] |
| Suboptimal Reaction Conditions | Temperature, solvent, and catalyst can dramatically influence reaction efficiency. Photoredox catalysis, for example, is highly dependent on the light source and photocatalyst.[13][14][15] | 1. Temperature Optimization: Systematically screen temperatures. Some trifluoromethylations require elevated temperatures, while others proceed at room temperature.[13] 2. Solvent Screening: The polarity and coordinating ability of the solvent can affect reagent solubility and reaction kinetics. Common solvents include DMF, DCE, and acetonitrile.[8][16] 3. Catalyst Loading: If using a catalyst (e.g., copper or a photocatalyst), optimize its loading. Both insufficient and excessive catalyst can be detrimental.[5][8] |
| Poor Substrate Reactivity | The electronic nature of the quinoxaline core and its substituents dictates its reactivity. Electron-withdrawing groups can deactivate the ring towards electrophilic attack. | 1. Modify the Substrate: If possible, introduce an electron-donating group to increase the nucleophilicity of the quinoxaline ring. 2. Switch Reaction Type: If direct C-H trifluoromethylation is failing, consider a multi-step approach involving pre-functionalization of the quinoxaline.[17] |
| Presence of Inhibitors | Trace impurities in reagents or solvents (e.g., water, oxygen in radical reactions) can quench reactive intermediates. | 1. Reagent and Solvent Purification: Use freshly distilled/purified solvents and high-purity reagents. 2. Inert Atmosphere: For oxygen-sensitive reactions, ensure the reaction is performed under a robust inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Poor Regioselectivity
Formation of multiple isomers is a common problem in the direct C-H functionalization of heterocyclic compounds.[17]
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Multiple Reactive Sites | The quinoxaline ring has several C-H bonds that can potentially be functionalized, leading to a mixture of products. | 1. Directing Groups: Introduce a directing group on the quinoxaline scaffold to favor functionalization at a specific position. 2. Solvent Effects: The solvent can influence the regioselectivity of the reaction.[17] A systematic solvent screen is recommended. 3. Steric Hindrance: Utilize bulky substituents on the quinoxaline to sterically block certain positions, thereby favoring reaction at less hindered sites. |
| Reaction Mechanism Ambiguity | Different reaction mechanisms (e.g., radical vs. electrophilic) can lead to different regiochemical outcomes. | 1. Mechanistic Probes: Use radical scavengers (e.g., TEMPO) to determine if a radical pathway is involved. 2. Reagent Choice: The choice of trifluoromethylating reagent can influence the regioselectivity. Experiment with different classes of reagents. |
Issue 3: Product Decomposition
The desired trifluoromethylated quinoxaline may form but subsequently decompose under the reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can lead to the degradation of the product. | 1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the product is formed, before significant decomposition occurs. |
| Product Instability | The trifluoromethylated quinoxaline itself may be inherently unstable under certain conditions (e.g., acidic or basic media). | 1. pH Control: If the product is acid or base-sensitive, buffer the reaction mixture or perform the reaction under neutral conditions. 2. Rapid Work-up: Minimize the time the product spends in the reaction mixture by performing a prompt and efficient work-up. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing trifluoromethylated quinoxalines?
There are two primary strategies:
-
Direct C-H Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-formed quinoxaline ring. This is often achieved through radical, electrophilic, or photoredox-catalyzed pathways.[3][13][17] This approach is atom-economical but can suffer from regioselectivity issues.
-
Ring Synthesis from CF₃-Containing Precursors: This method involves constructing the quinoxaline ring using starting materials that already contain the trifluoromethyl group.[16][18] For example, reacting a substituted o-phenylenediamine with a trifluoromethyl-containing dicarbonyl compound.[18] This strategy offers excellent control over regioselectivity.
Q2: How do I choose the right trifluoromethylating reagent?
The choice of reagent is crucial and depends on the desired reaction mechanism:
-
For Electrophilic Trifluoromethylation: Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one)[5][6][7][8] and Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts)[9][10][11] are commonly used. These are suitable for electron-rich quinoxalines.
-
For Nucleophilic Trifluoromethylation: Reagents like TMSCF₃ (Ruppert-Prakash reagent) are used to deliver a nucleophilic "CF₃⁻" equivalent, often in the presence of a fluoride source.
-
For Radical Trifluoromethylation: Sodium trifluoromethanesulfinate (CF₃SO₂Na)[12] and triflyl chloride (TfCl)[13] are common precursors for generating the trifluoromethyl radical (•CF₃), often in conjunction with photoredox catalysis.
Q3: My reaction is not working with a standard quinoxaline. What can I do?
If direct trifluoromethylation of the parent quinoxaline is unsuccessful, consider the following:
-
Quinoxalin-2(1H)-ones: These derivatives often show different reactivity and can be successfully trifluoromethylated, for instance, using visible light-induced methods.[12]
-
Pre-functionalization: Introduce a functional group (e.g., a halogen) onto the quinoxaline ring that can then be subjected to cross-coupling reactions with a CF₃ source.[17]
-
N-Oxides: Quinoxaline 1,4-dioxides can be synthesized and may exhibit altered reactivity profiles, potentially enabling trifluoromethylation.[18]
Q4: Are there any safety concerns with trifluoromethylating reagents?
Yes, some reagents require careful handling. For example, Togni reagent II is known to be metastable and can decompose exothermically, especially upon heating.[5] It is crucial to consult the Safety Data Sheet (SDS) for any reagent and to perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Q5: Can photoredox catalysis be used for the trifluoromethylation of quinoxalines?
Absolutely. Photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals under visible light irradiation at room temperature.[13][14][15] This technique often utilizes a photocatalyst, such as a ruthenium or iridium complex, to facilitate the single-electron transfer process that generates the •CF₃ radical from a suitable precursor.[13] This method has been successfully applied to the trifluoromethylation of various heterocycles, including quinoxalin-2(1H)-ones.[12][19]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Photoredox-Catalyzed Trifluoromethylation of Quinoxalin-2(1H)-one
This protocol is a generalized procedure based on literature precedents for the direct C-H trifluoromethylation of quinoxalin-2(1H)-ones.[12]
Materials:
-
Substituted quinoxalin-2(1H)-one (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%)
-
Solvent (e.g., DCE, DMF, or MeCN)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel, add the quinoxalin-2(1H)-one, sodium trifluoromethanesulfinate, and photocatalyst.
-
Seal the vessel and degas the solvent by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Stir the reaction mixture and irradiate with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired 3-trifluoromethylquinoxalin-2(1H)-one.
Workflow & Decision-Making Diagrams
Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
General Synthetic Approaches
Caption: Overview of primary synthetic strategies for trifluoromethylated quinoxalines.
References
-
Togni reagent II - Wikipedia. Available at: [Link]
-
Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ResearchGate. Available at: [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PMC - NIH. Available at: [Link]
-
Visible light-induced g-C3N4 catalyzed C–H acylation and trifluoromethylation of quinoxalinones: an efficient and recyclable approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC - NIH. Available at: [Link]
-
Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Plausible mechanism for trifluoromethylation of quinoxalin‐2(1H)‐ones... ResearchGate. Available at: [Link]
-
Trifluoromethylated heterocycles. PubMed - NIH. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. NIH. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Visible‐Light‐Induced Trifluoromethylation of Quinoxalin‐2(1H)‐Ones under Photocatalyst‐Free Conditions. ResearchGate. Available at: [Link]
-
A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. Available at: [Link]
-
Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. ResearchGate. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]
-
(PDF) Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. Sci-Hub. Available at: [Link]
-
Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. PMC - PubMed Central. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH. Available at: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Available at: [Link]
-
Photoredox catalytic trifluoromethylation of alkenes a. ResearchGate. Available at: [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. Available at: [Link]
-
Synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-oneand 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids. OUCI. Available at: [Link]
-
Synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2 ... Consensus. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
-
Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Longdom Publishing. Available at: [Link]
-
C–H Functionalization of Quinoxalines. Thieme. Available at: [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. Available at: [Link]
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- 7. Togni reagent - Enamine [enamine.net]
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- 9. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 17. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Improve the Regioselectivity of Reactions on the Quinoxaline Core
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of the quinoxaline scaffold. Quinoxaline, a bicyclic heterocycle composed of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] However, the presence of multiple, chemically distinct C-H bonds often leads to challenges in controlling the site of reaction, resulting in isomeric mixtures that are difficult to separate and reduce the yield of the desired product.
This guide provides in-depth, field-proven insights into controlling and troubleshooting regioselectivity in quinoxaline chemistry. It is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Pyrazine Ring (C2/C3 Positions)
The pyrazine ring of the quinoxaline core is electron-deficient, making it susceptible to nucleophilic and radical attack. The C2 and C3 positions are electronically similar, yet subtle differences can be exploited to achieve selectivity.
Q1: My direct C-H functionalization of a quinoxalin-2(1H)-one is exclusively yielding the C3-substituted product. Why is this, and how can I target the C2 position?
A1: The high regioselectivity for the C3 position in quinoxalin-2(1H)-ones is a well-documented phenomenon driven by the inherent electronic properties of the scaffold.[2][3][4] The C3 position is the most electron-deficient and is readily attacked by nucleophilic radicals, a common intermediate in many photocatalytic and transition-metal-free C-H functionalization reactions.[5][6] This is often mediated by a Minisci-type reaction mechanism where a radical species preferentially adds to the electron-deficient heterocycle.[5]
Causality: The enone-like system within the quinoxalin-2(1H)-one core polarizes the C=N bond, making the C3 carbon highly electrophilic. Most C-H functionalization methods that generate radical intermediates (e.g., from alkyl sources, arylhydrazines, or via photoredox catalysis) will see preferential attack at this site.[2][5]
Strategies to Target the C2 Position: Targeting the C2 position of a standard quinoxaline (not the quinoxalin-2(1H)-one) is more straightforward. In the parent quinoxaline, both C2 and C3 are electron-deficient. Selectivity can often be achieved through:
-
Directed Metalation: Employing a directing group at the N1 position can facilitate ortho-lithiation at C2.
-
Classical Synthesis: The most reliable method to achieve C2-substitution is through a classical condensation synthesis, reacting a substituted 1,2-phenylenediamine with an appropriate α-dicarbonyl compound.[7][8]
Section 2: Frequently Asked Questions (FAQs) - The Benzene Ring (C5/C6/C7/C8 Positions)
Functionalization of the homocyclic benzene ring is governed by the principles of electrophilic and nucleophilic aromatic substitution, complicated by the deactivating effect of the fused pyrazine ring and the influence of any directing groups.
Q2: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on an unsubstituted quinoxaline. Which position is favored and why?
A2: In the absence of other substituents, electrophilic aromatic substitution on the quinoxaline core preferentially occurs at the C5 and C8 positions.
Causality: The pyrazine ring is strongly electron-withdrawing, deactivating the entire benzene ring towards electrophilic attack. However, analysis of the resonance structures for electrophilic attack shows that the positive charge can be delocalized onto the nitrogen atoms when the electrophile adds to the C5 or C8 positions. This provides a more stable cationic intermediate (Wheland intermediate) compared to attack at C6 or C7, where the charge cannot be stabilized by the heteroatoms. Therefore, the C5/C8 positions are the kinetically and thermodynamically favored sites for substitution.
Troubleshooting Poor Selectivity (C5/C8 vs. C6/C7):
-
Harsh Conditions: Highly forcing conditions (strong acids, high temperatures) can sometimes lead to a loss of selectivity and the formation of C6/C7 isomers. Try running the reaction under milder conditions.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Screen less polar or more coordinating solvents.
Q3: How can I achieve regioselective C-H functionalization at the C8 position while a substituent is present at C2?
A3: This is a classic challenge that can be solved effectively using a directing group strategy, particularly with transition-metal-catalyzed C-H activation.[9] A substituent at the C2 position, if it contains a Lewis basic atom (e.g., N, O), can act as a directing group to guide a metal catalyst to the adjacent C8-H bond.
Causality: The directing group coordinates to the metal catalyst (e.g., Palladium, Rhodium, Ruthenium). This coordination brings the metal center into close proximity to the C8-H bond, facilitating the formation of a stable 5-membered metallacyclic intermediate.[10] This pre-organization dramatically lowers the activation energy for C8-H bond cleavage compared to other C-H bonds in the molecule, leading to high regioselectivity.
Workflow for C8-H Functionalization:
Sources
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- 3. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the unique and often complex challenges encountered during the purification of fluorinated heterocyclic compounds. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] However, the very properties that make these compounds biologically advantageous also introduce significant hurdles in their isolation and purification.[3][4]
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions - The "Why" Behind the Challenge
This section addresses the fundamental principles governing the behavior of fluorinated heterocycles during purification.
Q1: Why are fluorinated heterocyclic compounds so much harder to purify than their non-fluorinated analogs?
A: The difficulty arises from the unique physicochemical properties imparted by the fluorine atom. Fluorine is the most electronegative element, and its introduction into a heterocyclic ring drastically alters the molecule's electronic distribution, polarity, and intermolecular interactions.[4] Unlike other halogens, fluorine's small size means it rarely introduces significant steric hindrance, but its electronic effects are profound.[5] This leads to several key challenges:
-
Altered Polarity and Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can change its solubility and chromatographic behavior in unexpected ways compared to its parent compound.[2][6] This can make traditional separation methods based on polarity less predictable.
-
Unique Intermolecular Interactions: Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or surfaces, while being both hydrophobic (water-repelling) and lipophobic (fat-repelling).[7][8] This unique partitioning behavior can lead to co-elution with similarly fluorinated impurities or poor interaction with standard silica or C18 chromatography phases.
-
Complex Reaction Mixtures: The synthesis of fluorinated heterocycles can be challenging, sometimes resulting in lower reaction conversions and the formation of closely related isomers or byproducts that are difficult to separate from the target compound.[9][10]
Q2: My fluorinated compound is showing unexpected retention times in reversed-phase HPLC, sometimes eluting earlier and sometimes later than expected. What's happening?
A: This is a classic issue. The effect of fluorine on lipophilicity and, consequently, on reversed-phase retention is not straightforward. While adding a single fluorine or a CF₃ group often increases lipophilicity and retention on a C18 column, this is not a universal rule.[6] The outcome is highly context-dependent, influenced by the overall molecular structure and the position of the fluorine atom(s).
The strong dipole moment of the C-F bond can also increase interactions with polar mobile phases or residual silanols on the stationary phase, potentially decreasing retention time. Furthermore, intramolecular hydrogen bonding involving the fluorine atom can alter the compound's conformation and how it interacts with the stationary phase.[1] Therefore, predicting the chromatographic behavior of a fluorinated compound based solely on its non-fluorinated analog is often unreliable.
Q3: I'm struggling to get my fluorinated compound to crystallize. It keeps oiling out or staying in solution. Why is this common?
A: Crystallization is driven by the formation of an ordered crystal lattice, a process that impurities can disrupt.[11] Fluorinated compounds present specific challenges:
-
Solubility Profile: Their unique solubility, often differing significantly from non-fluorinated analogs, makes solvent selection difficult.[3] A solvent that works for the parent molecule might be completely unsuitable for the fluorinated version.
-
Weak Intermolecular Forces: The low polarizability of the C-F bond leads to weak van der Waals interactions.[4] This can make it difficult for molecules to organize into a stable crystal lattice, favoring a disordered (oiled out) state or remaining in solution.
-
Presence of Isomers: Synthetic reactions can produce regioisomers or stereoisomers with very similar physical properties. These act as significant impurities that can inhibit the crystallization of the desired product.
Part 2: Troubleshooting Guide - Chromatographic Purification
Chromatography is the workhorse of purification, but fluorinated compounds demand a specialized approach.
Common Problems & Solutions
Q4: My target compound is co-eluting with a closely related impurity on a C18 column. How can I improve the separation?
A: When standard C18 columns fail, it's because the separation mechanism is primarily based on hydrophobic interactions, which may not be sufficient to resolve compounds with subtle differences.[12] You need to introduce alternative separation mechanisms.
-
Switch to a PFP Column: Pentafluorophenyl (PFP) stationary phases are an excellent alternative.[7][13] They offer a multi-modal separation mechanism that includes hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[13] The electron-deficient fluorinated ring of the stationary phase can selectively interact with the electron-rich or polar regions of your heterocyclic compound, often providing orthogonal selectivity compared to C18.[12]
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, which can alter selectivity for polar heterocycles.
-
Use an Additive: For basic heterocycles (like pyridines or imidazoles), adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by protonating the analyte. For acidic compounds, a basic additive might be necessary. Be aware that TFA itself is fluorinated and can introduce unique interactions.[14]
-
-
Consider Fluorous Chromatography: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) or fluorous HPLC can be highly effective. This technique relies on the principle of fluorophilicity, using a perfluoroalkyl-functionalized stationary phase to retain fluorinated molecules.[8]
Experimental Workflow: Troubleshooting Poor Separation
Below is a logical workflow for addressing co-elution and other separation issues in liquid chromatography.
Caption: Troubleshooting workflow for poor chromatographic separation.
Data Summary: Stationary Phase Selection
Choosing the right column is critical. This table compares common stationary phases for purifying fluorinated heterocycles.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Advantages |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | General purpose, initial screening | Widely available, well-understood behavior for non-polar to moderately polar compounds. |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Ion-Exchange, Hydrophobic | Aromatic & heterocyclic compounds, positional isomers, polar analytes | Orthogonal selectivity to C18, enhanced retention of basic compounds, excellent for resolving isomers.[7][13] |
| Fluorous | Fluorophilic | Highly fluorinated compounds (compounds with a high fluorine content) | Highly specific for fluorinated molecules, allowing for easy separation from non-fluorinated impurities.[8][12] |
Part 3: Troubleshooting Guide - Crystallization & Alternative Methods
When chromatography is impractical for large scales or fails to yield pure material, crystallization is the preferred method.[11]
Q5: I've tried dozens of solvent systems for recrystallization with no success. What is a more systematic approach?
A: Random solvent screening is inefficient. A systematic approach involves selecting a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[15][16]
-
Dissolve: Dissolve your impure compound in the minimum amount of the hot "solvent."[17]
-
Filter (if needed): If there are insoluble impurities, perform a hot gravity filtration.[15]
-
Add Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (incipient precipitation).[16]
-
Re-solubilize: Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.[11][18]
Common solvent/anti-solvent pairs include ethanol/water, toluene/hexane, and ethyl acetate/heptane.[15]
Q6: My compound is a low-boiling liquid or a volatile solid. How can I purify it without losing my entire sample?
A: For volatile fluorinated compounds, sample loss is a major concern.[19] Standard purification methods must be adapted:
-
Fractional Distillation: For liquids with differing boiling points, this is an ideal method. If the compound is sensitive to high temperatures, vacuum distillation can be used to lower the boiling points.
-
Preparative Gas Chromatography (Prep-GC): This is a high-resolution technique perfectly suited for separating volatile compounds. The sample is vaporized and separated in the gas phase, then re-condensed into a collection vessel.[19]
-
Kugelrohr Distillation: This is a short-path distillation apparatus that is excellent for small quantities of volatile or sensitive compounds, as it minimizes the travel distance for the vapor and reduces sample loss.[19]
-
Solvent Removal: When removing solvent on a rotary evaporator, use a low bath temperature and an efficient condenser with a dry ice/acetone or liquid nitrogen cold trap to recapture your volatile compound.[19]
Decision-Making Workflow: Choosing a Purification Strategy
This diagram outlines a logical path to selecting the most appropriate purification technique.
Caption: Decision tree for selecting a primary purification method.
Part 4: Purity Assessment - Did it Work?
Confirming the purity of your final compound is a critical, non-negotiable step. A combination of techniques is always recommended.[3]
Q7: What is the best way to confirm the purity of my fluorinated heterocyclic compound?
A: No single technique is sufficient. A combination of NMR spectroscopy and LC-MS is the gold standard.
-
NMR Spectroscopy: This is essential for both structural confirmation and purity assessment.
-
¹H and ¹³C NMR: These spectra will confirm the overall structure and can reveal the presence of proton- or carbon-containing impurities.
-
¹⁹F NMR: This is arguably the most important technique.[3] Since fluorine is 100% abundant (¹⁹F isotope) and highly sensitive, ¹⁹F NMR provides a clean, wide spectral window with sharp signals. The absence of extraneous signals in the ¹⁹F NMR spectrum is a very strong indicator of high purity with respect to other fluorinated species.[20]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides orthogonal information. The LC trace indicates the number of components in the sample, while the mass spectrometer confirms that the main peak has the correct molecular weight for your target compound.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Q8: What should I look for in the ¹⁹F NMR spectrum to assess purity?
A: Look for:
-
A Single Set of Signals: For a single pure compound, you should see one distinct set of signals corresponding to the fluorine environments in your molecule.
-
Correct Integration: If you have multiple, distinct fluorine atoms or groups (e.g., an Ar-F and a -CF₃), the relative integration of their signals should match the ratio in your structure.
-
Absence of Small Peaks: Small peaks elsewhere in the spectrum likely correspond to fluorinated impurities. Pay close attention to the baseline.
-
Expected Coupling: Observe the coupling patterns (e.g., J-coupling to ¹H or other ¹⁹F nuclei) to ensure they are consistent with your assigned structure.
Part 5: Key Experimental Protocols
Protocol 1: Method Development for HPLC Purification on a PFP Column
-
Initial Scouting:
-
Column: Use a reputable Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of your compound.
-
Detection: Use a UV detector set to a wavelength where your compound absorbs.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower, more focused gradient around the elution time of your target compound. For example, if it eluted at 60% B, try a gradient of 40% to 70% B over 20 minutes. The goal is to achieve a resolution (Rs) value of >1.5 between your product and the nearest impurity.
-
-
Solvent System Check:
-
If resolution is still poor, replace Acetonitrile (Mobile Phase B) with Methanol (containing 0.1% Formic Acid) and repeat steps 1 and 2. The change in solvent can dramatically alter selectivity.[21]
-
-
Scale-Up:
-
Once an effective analytical method is established, it can be scaled up to a preparative PFP column. Ensure you adjust the flow rate and sample loading appropriately for the larger column diameter.
-
Protocol 2: Systematic Solvent Screening for Recrystallization
-
Sample Preparation: Place ~10-20 mg of your crude, solid material into several small test tubes.
-
Single Solvent Test (Hot): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise while heating until the solid dissolves. Note which solvents dissolve the compound well when hot.
-
Single Solvent Test (Cold): Take the tubes where the solid dissolved and cool them to room temperature, then in an ice bath. Note in which solvents the compound crashes out as a solid.
-
An ideal single solvent is one where the compound is soluble when hot but poorly soluble when cold.[11]
-
-
Solvent/Anti-solvent Pair Test: If no single ideal solvent is found, select a solvent in which the compound is very soluble (from step 2) and an anti-solvent in which it is very poorly soluble (from step 3). The pair must be miscible.
-
Procedure: Dissolve the compound in a minimum of the hot, good solvent. Add the cold anti-solvent dropwise until turbidity appears. Add a drop of the hot good solvent to clarify, then cool slowly.[15]
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6375-6396.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
- DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- Sadek, P. C., Carr, P. W., & Ruggio, M. J. (1987). Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups. Analytical Chemistry, 59(8), 1032-1038.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Falandysz, J., & Taniyasu, S. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. Journal of Environmental Science and Health, Part A, 51(6), 469-487.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
- BizNGO. (2020, August). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS).
- Jiang, Z. X., et al. (2010).
- ResearchGate. (2025, December 17). Advances and challenges in the synthesis of N-fluoroalkyl compounds.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Medicilon. (2018, August 23). Troubleshooting 6 Common Problems in Liquid Chromatography Separations.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- BenchChem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
- Hu, L., et al. (2022). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment.
- Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry.
- ACS Environmental Au. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- ResearchGate. (2019, July 30). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
- Pal, R., & Girish, Y. R. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Recrystallization [sites.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. epruibiotech.com [epruibiotech.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 2-Chloro-6-(trifluoromethyl)quinoxaline
Welcome to the technical support center for the functionalization of 2-Chloro-6-(trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this challenging yet valuable substrate. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
The this compound scaffold is a key building block in medicinal chemistry, owing to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. However, the very features that make it attractive also present specific challenges in palladium-catalyzed cross-coupling reactions. This guide will address these challenges head-on in a question-and-answer format, followed by detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound sluggish or failing?
A1: Several factors intrinsic to the substrate can contribute to low reactivity. Firstly, the nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Secondly, the potent electron-withdrawing effect of the trifluoromethyl group, combined with the inherent electron deficiency of the quinoxaline ring, can make the oxidative addition of the C-Cl bond—often the rate-limiting step—energetically demanding.
Q2: How does the trifluoromethyl group at the 6-position influence the reactivity of the 2-chloro position?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect is transmitted through the aromatic system, further reducing the electron density at the 2-position. While this increased electrophilicity can be beneficial for nucleophilic aromatic substitution reactions, in palladium-catalyzed cross-couplings, it can hinder the oxidative addition of the Pd(0) catalyst to the C-Cl bond. This is a critical consideration when selecting the appropriate catalyst system.
Q3: What are the most common side reactions I should be aware of?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, particularly in the presence of a hydride source (e.g., from certain bases or solvents).
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki reactions).
-
Protodeboronation: In Suzuki couplings, the cleavage of the C-B bond of the boronic acid, which is often exacerbated by the presence of water and strong bases.
-
Catalyst Decomposition: Formation of inactive palladium black, which can be a sign of an unstable catalytic species under the reaction conditions.
Q4: Is it necessary to protect the quinoxaline nitrogens?
A4: While not always necessary, if you are experiencing persistent issues with catalyst inhibition, protection of one or both nitrogen atoms can be a viable strategy. However, this adds extra steps to your synthesis. A more common and often successful approach is the careful selection of ligands that can mitigate the inhibitory effects of the nitrogen atoms.
Troubleshooting and Optimization Guides
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile tool for creating C-C bonds. For a substrate like this compound, the choice of catalyst, ligand, and base is paramount.
-
Causality: The primary culprit is often an inefficient oxidative addition step due to the electron-deficient nature of the substrate. Catalyst inhibition by the quinoxaline nitrogens can also play a significant role.
-
Troubleshooting Strategy:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent starting points.
-
Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These pre-catalysts are more stable and provide a more reliable generation of the active Pd(0) species.
-
Base Selection: The choice of base is critical. A stronger, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good choices. The solubility of the base can also be a factor; sometimes, using an aqueous solution of the base can be beneficial.
-
Solvent System: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water) can enhance the solubility of the base and facilitate the reaction.
-
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5-10 mol%).
-
Solvent Addition: Add the degassed solvent to the Schlenk tube via syringe.
-
Reaction Initiation: Add the catalyst/ligand pre-mixture to the reaction tube.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Catalyst System | Typical Conditions | Expected Outcome |
| Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 100 °C | Low to moderate yield, potential for hydrodehalogenation. |
| Pd(OAc)₂ / SPhos | K₃PO₄, 1,4-Dioxane, 100 °C | Good to excellent yield, a robust starting point. |
| XPhos Pd G3 | Cs₂CO₃, THF, 80 °C | High yield, often effective for challenging substrates. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylated quinoxalines. The challenges are similar to the Suzuki coupling, with the added complexity of the amine coupling partner.
-
Causality: Both the quinoxaline nitrogens and the amine nucleophile can act as ligands for the palladium catalyst, leading to the formation of inactive complexes. The choice of base is also crucial to deprotonate the amine without causing unwanted side reactions.
-
Troubleshooting Strategy:
-
Ligand Choice is Critical: For amination of heteroaryl chlorides, bulky biaryl phosphine ligands are essential. BrettPhos and RuPhos are particularly effective for coupling with primary amines, while Xantphos can be a good choice for secondary amines.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but lithium bis(trimethylsilyl)amide (LiHMDS) can be effective for more challenging couplings.
-
Pre-catalyst Systems: Using a pre-formed palladium pre-catalyst complexed with the chosen ligand can improve reproducibility and activity.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are preferred to avoid side reactions.
-
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-3 mol%), the ligand (if not using a pre-catalyst, 1.2-1.5 times the palladium loading), and the base (1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heating and Monitoring: Seal the tube and heat in a preheated oil bath at 90-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Ligand | Base | Typical Amine Partner | Expected Outcome |
| Xantphos | Cs₂CO₃ | Secondary amines | Moderate to good yields. |
| BrettPhos | NaOtBu | Primary amines | Good to excellent yields, broad substrate scope. |
| RuPhos | LiHMDS | Hindered primary amines | Often successful for challenging couplings. |
Visualizing the Process: A Guide to Catalyst Selection
To aid in your experimental design, the following flowchart provides a decision-making framework for optimizing your cross-coupling reaction.
Caption: A workflow for catalyst selection and optimization.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction.
Caption: A simplified palladium cross-coupling catalytic cycle.
This guide provides a starting point for your investigations. Remember that each specific combination of coupling partners may require fine-tuning of the reaction conditions. Do not hesitate to perform small-scale screens of catalysts, ligands, bases, and solvents to identify the optimal system for your desired transformation.
References
-
Buchwald, S. L., & Martin, R. (2009). General and User-Friendly Method for the Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
-
Correa, A., & Carril, M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9031–9040. [Link]
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Technical Support Center: Column Chromatography Techniques for Separating Quinoxaline Isomers
Introduction: The separation of quinoxaline isomers presents a significant challenge in synthetic chemistry and drug development. Due to their similar molecular structures and physicochemical properties, achieving baseline resolution requires a nuanced and systematic approach to column chromatography. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and developing robust separation methods. Drawing from established chromatographic principles and field-proven insights, this document serves as a practical bench-top companion for your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the separation of quinoxaline isomers.
Q1: Why is the resolution between my quinoxaline isomers so poor, or why are they co-eluting?
A1: Poor resolution is the most frequent issue and typically stems from insufficient differential interaction between the isomers and the stationary phase. Quinoxaline positional isomers often have very subtle differences in polarity and molecular geometry. The key is to amplify these small differences.
-
Primary Cause: The mobile phase polarity is likely not optimal. If the solvent is too polar (high elution strength), both isomers will travel quickly through the column with minimal interaction with the stationary phase, resulting in co-elution.[1][2] If it's not polar enough, diffusion can broaden the peaks, also leading to poor resolution.
-
Secondary Cause: The chosen stationary phase may not be selective enough for your specific isomers. Standard silica gel separates based on polarity. If your isomers have nearly identical polarity, you will need to explore stationary phases that offer alternative separation mechanisms, such as pi-pi interactions or shape selectivity.[3][4]
-
Troubleshooting Steps:
-
Systematically decrease mobile phase polarity. A common starting point for quinoxalines on normal phase silica is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5] Decrease the proportion of the polar solvent in small increments. This increases the retention time and allows for more interaction with the stationary phase, which is often necessary to resolve closely-eluting compounds.[6]
-
Consider a different solvent system. If ethyl acetate/hexane is not working, try dichloromethane/hexane or acetone/hexane systems.[7] Sometimes, the specific interactions of a different polar solvent can provide the needed selectivity.
-
Evaluate alternative stationary phases. For aromatic compounds like quinoxalines, stationary phases with phenyl ligands (offering pi-pi interactions) or cholesterol-based phases (offering shape selectivity) can be highly effective.[3]
-
Q2: I'm observing significant peak tailing for my quinoxaline compounds. What is the cause and how can I fix it?
A2: Peak tailing is common for nitrogen-containing heterocyclic compounds like quinoxalines, especially on standard silica gel.[8]
-
Primary Cause: Quinoxalines are basic compounds. The nitrogen atoms can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[8][9][10] This strong, secondary interaction is a different retention mechanism from the primary adsorptive separation, causing some molecules to lag behind the main peak, resulting in a "tail".[10]
-
Troubleshooting Steps:
-
Add a basic modifier to the mobile phase. The most common solution is to add a small amount (e.g., 0.1% to 1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[11] These modifiers will preferentially bind to the acidic silanol sites, effectively masking them from your quinoxaline analytes and leading to more symmetrical peaks.
-
Use an end-capped or deactivated column. "End-capped" columns have had most of their free silanol groups chemically derivatized to be less active, which significantly reduces tailing for basic compounds.[9][12]
-
Check for mass overload. Injecting too much sample onto the column can saturate the stationary phase and lead to peak distortion, including tailing.[9] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.
-
Q3: How do I translate my Thin-Layer Chromatography (TLC) results to a flash column chromatography method?
A3: TLC is an excellent tool for developing your column chromatography method. The key is to find a solvent system on TLC that gives good separation and an appropriate Retention Factor (Rf) for your target compound.
-
Optimal Rf on TLC: Aim for an Rf value for the target isomer of approximately 0.2 to 0.3 in the desired TLC solvent system.[13] This generally provides a good starting point for column conditions, ensuring the compound doesn't elute too quickly (Rf too high) or take an excessive amount of solvent to elute (Rf too low).
-
Direct Translation: The solvent system that gives you the desired Rf on TLC is your starting mobile phase for the column.[13] No complex calculations are needed for the mobile phase composition itself.
-
Column Volumes (CV): The elution volume on the column can be estimated from the Rf value using the formula: CV ≈ 1 / Rf . For an Rf of 0.25, you can expect your compound to start eluting after approximately 4 column volumes of solvent have passed through the column. This helps in planning your fraction collection strategy.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving complex separation issues.
Scenario 1: Complete Co-elution of Isomers
When isomers show no signs of separation, a systematic optimization of the mobile phase is the first and most critical step.
The goal is to methodically explore solvent selectivity to exploit subtle differences between the isomers.
Caption: Workflow for systematic mobile phase optimization.
Different solvents interact with solutes through different mechanisms (dipole-dipole, hydrogen bonding, etc.). Changing the polar component of your mobile phase can dramatically alter selectivity. The table below, based on the Snyder polarity scale, shows common solvents grouped by selectivity class, which indicates their primary interaction characteristics.[14]
| Selectivity Group | Solvents (Increasing Polarity) | Primary Interactions |
| Group I | Aliphatic Ethers, Tetrahydrofuran (THF) | Proton Acceptor |
| Group II | Aliphatic Alcohols (Methanol, Ethanol) | Proton Acceptor, Proton Donor |
| Group VI | Ethyl Acetate, Acetone | Proton Acceptor, Dipole |
| Group VII | Dichloromethane (DCM) | Dipole Interaction |
| Group VIII | Aromatic Hydrocarbons (Toluene) | π-π Interactions |
Table 1: Abbreviated Solvent Selectivity Chart. When optimizing, try switching to a solvent from a different group.
Scenario 2: Scaling Up a Separation from Analytical to Preparative
Successfully scaling a separation requires maintaining the resolution achieved at the analytical scale. This is done by keeping the linear velocity of the mobile phase constant.
-
Constant Linear Velocity: To maintain resolution, the speed at which the mobile phase travels through the column should remain the same. This means the flow rate must be increased proportionally to the change in the column's cross-sectional area.[15]
-
Scaling Factor (SF): This is the ratio of the cross-sectional areas of the preparative and analytical columns.
-
SF = (d_prep² / d_analytical²), where d is the column's internal diameter.
-
-
Scaled Flow Rate:
-
Flow_prep = Flow_analytical * SF
-
-
Scaled Sample Load:
-
Load_prep = Load_analytical * SF
-
Many chromatography suppliers provide online calculators to simplify these calculations.[16][17]
Section 3: Standard Operating Protocol (SOP)
SOP-01: Method Development for Separation of Positional Quinoxaline Isomers
-
Objective: To develop a robust normal-phase column chromatography method for the separation of two or more quinoxaline positional isomers.
-
Materials:
-
Stationary Phase: Silica gel, 230-400 mesh.
-
TLC Plates: Silica gel 60 F254.
-
Solvents: HPLC-grade Hexane (or Heptane), Ethyl Acetate, Dichloromethane, Triethylamine (TEA).
-
Crude sample mixture of quinoxaline isomers.
-
-
Methodology:
-
TLC Scouting (15-20 minutes):
-
Prepare stock solutions of your crude mixture.
-
Spot the mixture on several TLC plates.
-
Develop each plate in a different solvent system. Start with a range of polarities (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).
-
Visualize the plates under UV light (254 nm).
-
Identify the solvent system that provides the best separation (largest difference in Rf, ΔRf) and where the average Rf of the isomers is between 0.2 and 0.4.
-
If separation is poor, switch the polar solvent (e.g., to Dichloromethane) and repeat the scouting.
-
If peak tailing is observed on the TLC spot, add 0.5% TEA to the chosen mobile phase and re-run the TLC to confirm improvement.
-
-
Column Packing:
-
Select a column size appropriate for your sample mass (a common rule of thumb is a 30:1 to 50:1 ratio of silica mass to crude sample mass).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a flat, stable bed. Do not let the column run dry.[13]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a strong, volatile solvent (like Dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
Start collecting fractions immediately after the solvent front elutes. The expected elution volume can be estimated as (1 / Rf) column volumes.
-
If isomers are very close, consider using isocratic elution (constant solvent composition). If they are far apart, a gradient elution (gradually increasing polarity) can speed up the process.
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which contain your purified isomers.
-
Combine the pure fractions for each isomer and remove the solvent via rotary evaporation.
-
-
Section 4: Advanced Techniques
Chiral Separation of Quinoxaline Derivatives
Many quinoxaline derivatives used in drug development are chiral. Separating enantiomers requires a chiral stationary phase (CSP).
-
Mechanism: CSPs work by forming transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for a wide range of compounds, including nitrogen heterocycles.[18][19]
-
Method Development: Chiral method development is often empirical.[20] It involves screening a variety of chiral columns with different mobile phases (both normal-phase like Hexane/Isopropanol and reversed-phase like Acetonitrile/Water).[19][20] The addition of acidic or basic modifiers is often crucial for achieving good peak shape and resolution.
References
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ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved January 11, 2026, from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
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Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 11, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. [Link]
-
Albert, D. K. (1967). Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography. Journal of Chromatographic Science, 5(11), 590-593. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Tameemi, M., Al-Qaim, F. F., Abdullah, M. P., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4323–4333. [Link]
-
Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7658. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
Sharma, K., & Priyanka. (2025, October 16). Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. ResearchGate. Retrieved from [Link]
-
Kuroda, I., et al. (2017). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of the American Oil Chemists' Society, 94(10), 1269-1276. [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
TutorChase. (n.d.). How does the polarity of substances affect chromatography results? Retrieved from [Link]
-
Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 22). How Does Polarity Affect Chromatography? [Video]. YouTube. [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column? Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]
-
ResearchGate. (2023, September 8). Your guide to scaling chromatographic separations. Retrieved from [Link]
-
Reddit. (2020, February 12). How to Scale Up and Determine Column Chromatography Diameter? Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 20). How To Improve Resolution In Column Chromatography? [Video]. YouTube. [Link]
-
PubMed. (2025, January 5). Chiral separation and spectroscopic characterization of mefloquine analogues. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Normal-Phase and Polar Organic Solvents Chromatography. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of Quinoxaline Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing a critical bottleneck in the preclinical assessment of quinoxaline derivatives: solubility. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solubilizing these promising, yet often challenging, heterocyclic compounds for reliable and reproducible biological assays. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research.
Understanding the Challenge: The "Brick Dust" and "Grease Ball" Nature of Quinoxalines
Quinoxaline derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, their planar, aromatic structure often leads to poor aqueous solubility, a characteristic that can significantly hinder their evaluation in biological assays. These compounds can be broadly categorized into two groups based on their physicochemical properties: "brick-dust" molecules with high melting points due to strong crystal lattice energy and "grease-ball" molecules with high lipophilicity.[3] Both present unique challenges for achieving the necessary concentrations in aqueous assay buffers without precipitation.
The consequences of poor solubility are far-reaching, leading to:
-
Underestimation of Potency: If a compound precipitates in the assay medium, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to inaccurate IC50/EC50 values.[4]
-
Assay Interference: Compound precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by causing non-specific cytotoxicity in cell-based assays.[4]
-
Poor Reproducibility: The stochastic nature of precipitation can lead to significant variability between experiments, undermining the reliability of your data.
-
Clogged Liquid Handling Systems: In high-throughput screening (HTS) environments, compound precipitation can cause blockages in sensitive liquid handling instrumentation.[4][5]
This guide provides a systematic approach to troubleshooting and overcoming these challenges.
Troubleshooting Guide: A Proactive Approach to Solubility Issues
This section is structured in a question-and-answer format to directly address common problems encountered during experimental work.
Q1: My quinoxaline derivative, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What should I do?
This is a classic problem known as "DMSO shock" or "antisolvent precipitation." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[6][7]
Causality: The rapid change in solvent polarity causes the compound to crash out of solution before it can be adequately solvated by the aqueous medium.
Immediate Troubleshooting Steps:
-
Visual Inspection: First, visually confirm the precipitation. Look for cloudiness, turbidity, or visible particles in your assay wells.
-
Solubility Limit Assessment: Determine the kinetic solubility of your compound in the final assay buffer. This is the maximum concentration that can be achieved without precipitation when starting from a DMSO stock.[8][9]
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of your quinoxaline derivative in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of this stock solution in 100% DMSO to create a range of concentrations.[6]
-
Add a small, fixed volume of each DMSO concentration to your assay buffer (e.g., 1 µL into 99 µL of buffer to achieve a final DMSO concentration of 1%).
-
Incubate for a relevant period (e.g., 30 minutes to 2 hours) at the assay temperature.
-
Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[9]
-
The highest concentration that remains clear is your approximate kinetic solubility limit.
Workflow for Addressing DMSO-Induced Precipitation
Caption: Decision workflow for addressing DMSO-induced precipitation.
Q2: My required assay concentration is higher than the kinetic solubility of my quinoxaline derivative. What are my options?
When your desired concentration exceeds the compound's intrinsic aqueous solubility, you need to employ formulation strategies to increase its apparent solubility.
Option 1: Co-solvents
The addition of a water-miscible organic solvent, or "co-solvent," can increase the solubility of a hydrophobic compound by reducing the overall polarity of the aqueous medium.[10][11][]
Causality: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for non-polar molecules.[]
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| Ethanol | 1-5% (v/v) | Biocompatible at low concentrations. | Can be cytotoxic at higher concentrations.[13] |
| Propylene Glycol | 1-10% (v/v) | Low toxicity. | Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Good solubilizing power for many compounds.[14] | Can interfere with some protein-based assays. |
| N-methyl-2-pyrrolidone (NMP) | 0.5-2% (v/v) | Excellent solubilizer.[15] | Potential for higher cytotoxicity. |
Experimental Protocol: Co-solvent Screening
-
Prepare your assay buffer with a range of concentrations for each selected co-solvent.
-
For each co-solvent condition, repeat the kinetic solubility assessment described in Q1.
-
Determine the co-solvent and concentration that provides the best solubility enhancement without adversely affecting your assay (e.g., cell viability, enzyme activity).
-
Crucially, ensure your vehicle control contains the same final concentration of both DMSO and the co-solvent. [13]
Option 2: pH Adjustment
For quinoxaline derivatives with ionizable functional groups (e.g., basic amines or acidic phenols), adjusting the pH of the assay buffer can significantly impact solubility.[16][17][18][19][20]
Causality: Ionized forms of a compound are generally more water-soluble than their neutral counterparts. Quinoxalines, being nitrogen-containing heterocycles, are often weak bases and their solubility can be increased in acidic conditions.[16][17][18][19][20]
Considerations:
-
pKa of the Compound: You need to know the approximate pKa of the ionizable group to select an appropriate pH range.
-
Assay Compatibility: The chosen pH must be compatible with your biological system. For example, most cell-based assays require a pH between 7.2 and 7.4.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with different pH values that are compatible with your assay.
-
Determine the kinetic solubility of your compound in each buffer as described in Q1.
-
Plot solubility as a function of pH to identify the optimal pH for solubilization.
Option 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like quinoxaline derivatives, forming inclusion complexes that have enhanced aqueous solubility.[21][22][23][24][25]
Causality: The hydrophobic quinoxaline molecule partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[24][25]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[24][26]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic derivative with excellent solubilizing capacity, particularly for basic compounds.[26]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare stock solutions of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 5-10% w/v).
-
Create a series of dilutions of the cyclodextrin stock in the assay buffer.
-
Determine the kinetic solubility of your quinoxaline derivative in each cyclodextrin concentration.
-
Select the lowest concentration of cyclodextrin that achieves the desired compound concentration.
Solubility Enhancement Strategy Selection
Caption: A logical approach to selecting a solubility enhancement strategy.
Preventative Strategies: Designing for Success
Proactive measures can often prevent solubility issues from arising in the first place.
-
Early Solubility Profiling: Integrate kinetic solubility screening early in your drug discovery cascade. This allows you to flag potentially problematic compounds and prioritize those with more favorable physicochemical properties.
-
Structure-Activity Relationship (SAR) and Solubility: During lead optimization, consider the impact of structural modifications on solubility. Small changes to the quinoxaline scaffold can have a significant effect on its physicochemical properties.
-
Proper Stock Solution Management:
-
Avoid Repeated Freeze-Thaw Cycles: This can lead to compound precipitation in the DMSO stock over time.[5][6] Aliquot your stock solutions into single-use vials.
-
Store Properly: Store DMSO stocks at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[6]
-
Visual Inspection Before Use: Always bring your DMSO stock to room temperature and vortex gently to ensure the compound is fully dissolved before making dilutions.
-
Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO I can use in my cell-based assay? A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6] However, it is crucial to perform a vehicle toxicity control to determine the tolerance of your specific cell line.
Q: Can I use sonication to help dissolve my quinoxaline derivative? A: Sonication can be a useful tool for dissolving compounds in DMSO stock solutions.[27] However, for aqueous dilutions, it is generally not a long-term solution. If a compound requires sonication to "dissolve" in an aqueous buffer, it is likely forming a fine suspension rather than a true solution, and it may precipitate over the course of the assay.
Q: I've tried co-solvents and pH adjustment, but my compound still precipitates. What's next? A: For particularly challenging compounds, more advanced formulation strategies may be necessary, although these are more commonly used for in vivo studies. These can include the preparation of solid dispersions (where the drug is dispersed in a polymer matrix) or lipid-based formulations.[3][28][29] For in vitro assays, a combination of the methods described above (e.g., a co-solvent with a cyclodextrin) may be effective.
Q: How do I know if I have a true solution or a fine colloidal suspension? A: Dynamic light scattering (DLS) can be used to detect the presence of nanoparticles or aggregates in what appears to be a clear solution. For most labs, a practical approach is to centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes and then measure the concentration of the compound in the supernatant. A significant decrease in concentration indicates that the compound was not fully dissolved.
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - NIH.
- A Focussed Analysis of Β-cyclodextrins for Quinoxaline Deriv
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Compound precipitation in high-concentr
- Co-solvency and anti-solvent method for the solubility enhancement.
- pH Adjustment and Co-Solvent Optimiz
- Compound Precipitation in High-Concentration DMSO Solutions. PDF.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
- Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed.
- How to enhance drug solubility for in vitro assays?
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Cyclodextrins as pharmaceutical solubilizers. PubMed.
- Co-solvent and Complexation Systems.
- How to deal with the poor solubility of tested compounds in MTT assay?
- Cyclodextrins as pharmaceutical solubilizers | Request PDF.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
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Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Chloro-6-(trifluoromethyl)quinoxaline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethyl)quinoxaline. This guide provides in-depth troubleshooting advice and actionable protocols to diagnose and overcome common challenges related to catalyst deactivation in cross-coupling reactions. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries. For more detailed solutions, please consult the in-depth Troubleshooting Guides that follow.
Q1: My cross-coupling reaction with this compound is sluggish or has stalled completely. What are the most likely causes?
Low or no conversion is a frequent issue stemming from several properties of your substrate and the reaction conditions. The primary culprits are typically related to catalyst deactivation and include:
-
Catalyst Poisoning: The Lewis basic nitrogen atoms of the quinoxaline ring can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2][3]
-
Catalyst Decomposition: The active Pd(0) catalyst can agglomerate into bulk palladium metal, known as "palladium black," which is catalytically useless.[1][4] This is often a sign of ligand dissociation or oxidation.
-
Inefficient Oxidative Addition: The Carbon-Chlorine bond in your substrate is relatively strong, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—difficult and slow.[5][6][7] This requires highly active and specialized catalyst systems.
-
Difficult Reductive Elimination: The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group can increase the energy barrier for the final, product-forming reductive elimination step from the Pd(II) intermediate.[8]
Q2: My reaction mixture is turning dark brown or black. What is this precipitate and how can I prevent it?
The black precipitate is almost certainly "palladium black," which is finely divided, elemental palladium metal that has precipitated from solution.[1] Its appearance is a definitive sign of catalyst decomposition. To prevent its formation:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][9] These ligands form stable complexes with the palladium center, sterically shielding it and preventing the aggregation that leads to palladium black.[10][11]
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, triggering its decomposition.[1][4] It is critical to rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Control Temperature: Excessively high temperatures can accelerate catalyst decomposition pathways.[1] Run the reaction at the lowest temperature that still affords a reasonable rate.
Q3: How do the quinoxaline ring and the trifluoromethyl group specifically impact the catalyst's performance?
These two structural features present a dual challenge. The trifluoromethyl group is strongly electron-withdrawing, which makes the C-Cl bond more susceptible to oxidative addition but can simultaneously make the final reductive elimination step more challenging.[8][12] The more immediate problem, however, often comes from the quinoxaline core. Its nitrogen atoms are Lewis basic and can act as poisons by binding to the palladium center, pulling it out of the catalytic cycle into a dormant state.[1][2] This requires the use of very bulky ligands that can sterically discourage this unwanted interaction.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Catalyst Precipitation (Palladium Black)
Symptom: Your reaction mixture, initially homogeneous and lightly colored, gradually darkens and a black or dark brown solid precipitates. Reaction monitoring (TLC, LC-MS) shows that conversion has completely stalled.
Root Cause Analysis: The formation of palladium black occurs when the monoligated Pd(0)L species, the active catalyst, is not sufficiently stabilized. Ligands can dissociate, be oxidized, or be displaced, leaving behind a "naked" Pd(0) atom that rapidly and irreversibly aggregates with other palladium atoms. This process is an "off-cycle" pathway that permanently removes the catalyst from the reaction.
Caption: Catalytic Cycle vs. Deactivation via Palladium Black Formation.
Solutions & Protocols
-
Optimize Ligand Choice and Loading: The most critical factor is the ligand. For challenging substrates like this compound, standard ligands like PPh₃ are often inadequate.
Ligand Class Examples Key Features Rationale for Use Monodentate Biarylphosphines SPhos, XPhos, RuPhos Bulky, electron-rich, flexible. Excellent for stabilizing Pd(0) and promoting difficult oxidative additions and reductive eliminations. Considered the gold standard for many challenging cross-couplings.[2][9] N-Heterocyclic Carbenes (NHCs) IPr, SImes Very strong electron donors, sterically demanding. Form very stable Pd-NHC bonds that are resistant to dissociation, thus preventing aggregation.[1][13] Bidentate Phosphines dppf, Xantphos Rigid backbone, defined bite angle. Can stabilize catalytic intermediates, but may be less active for hindered substrates compared to monodentate ligands.[9] Simple Trialkylphosphines P(t-Bu)₃ Strongly electron-donating but can be pyrophoric. Highly active but often require use as air-stable HBF₄ salts. -
Ensure Rigorous Inert Conditions: Oxygen is detrimental to the active Pd(0) catalyst.
Protocol 1: Rigorous Solvent Degassing
-
Assemble your reaction flask with a stir bar and seal it with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Place the flask under high vacuum for 5-10 minutes to remove dissolved gases.
-
Switch the manifold to backfill the flask with high-purity argon or nitrogen.
-
Repeat this "evacuate-backfill" cycle at least three times.
-
Add the solvent via a cannula or syringe to the flask, which is kept under a positive pressure of inert gas.
-
Bubble the inert gas through the solvent for 15-20 minutes to ensure it is thoroughly deoxygenated before adding reagents.[1]
-
Guide 2: Overcoming Catalyst Poisoning by the Quinoxaline Heterocycle
Symptom: The reaction is extremely sluggish from the outset or stops at very low conversion (<10-20%), but you do not observe significant palladium black formation. The catalyst appears to be in solution but is inactive.
Root Cause Analysis: This is a classic sign of catalyst inhibition or poisoning. The lone pair of electrons on one of the quinoxaline nitrogen atoms can coordinate to the palladium(II) intermediate. This forms a stable, five-membered chelate ring that is often a thermodynamic sink, effectively sequestering the catalyst in a catalytically dormant state and preventing the desired transmetalation or reductive elimination steps from occurring.
Caption: Deactivation via Quinoxaline Coordination (Poisoning).
Solutions & Protocols
-
Employ Sterically Hindered Ligands: The most effective strategy is to use a ligand that is so bulky it sterically prevents the quinoxaline nitrogen from coordinating to the palladium center. The dialkylbiaryl phosphine ligands (SPhos, XPhos, etc.) are particularly effective for this purpose.[2] Their large steric footprint creates a protective pocket around the metal that favors the binding of the intended coupling partner over the substrate's own nitrogen atom.
-
Optimize Reaction Parameters:
-
Base Selection: The choice of base can be critical. A weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often preferred over strong alkoxide bases (e.g., NaOt-Bu) which can sometimes promote ligand degradation or other side reactions.[1][14]
-
Solvent: Anhydrous, non-coordinating aprotic polar solvents like dioxane, toluene, or CPME are generally good choices.
-
Pre-catalyst Choice: Using a well-defined pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) ensures the clean and reliable in-situ formation of the active Pd(0)L species, which can be more effective than generating it from sources like Pd(OAc)₂.[15][16]
Protocol 2: General Procedure for Catalyst System Screening This protocol is designed for parallel screening in a vial block to efficiently identify optimal conditions.[17]
-
Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the palladium pre-catalyst (e.g., 2 mol %) and the specific ligand to be tested (e.g., 4 mol %).
-
Reagent Addition: To each vial, add the base (e.g., K₃PO₄, 2.0 equivalents), this compound (1.0 equivalent), and the coupling partner (e.g., boronic acid, 1.2 equivalents).
-
Solvent and Execution: Add the degassed solvent (e.g., 0.5 M concentration) to each vial. Seal the vials tightly, remove the block from the glovebox, and place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4 hours, 12 hours), cool the block, and take a small aliquot from each vial for analysis by LC-MS to determine the conversion to product and identify any major byproducts.
-
Analysis: Compare the results across the different ligand/base/solvent combinations to identify the most promising system for scale-up and further optimization.
-
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). PubMed Central.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society.
- Catalysis for Fluorination and Trifluoromethyl
- Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021).
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.). Benchchem.
- Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity. (n.d.). Catalysis Science & Technology (RSC Publishing).
- The Role of Phosphine Ligands in Palladium C
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Journal of the American Chemical Society.
- Help troubleshooting a Buchwald-Hartwig amin
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024).
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
- Formation of palladium black during Suzuki coupling. (2022). Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Application note: Catalyst screening in drug development. (2021). [Source not provided].
- What's the role of the phosphine ligand in Suzuki couplings?. (2019). Reddit.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki reaction. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Buchwald-Hartwig Amin
- Catalyst Screening & TLC-MS for Reaction Analysis. (n.d.). Sigma-Aldrich.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. (n.d.). Benchchem.
Sources
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- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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- 4. reddit.com [reddit.com]
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Yoneda Labs [yonedalabs.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Enhancing the stability of 2-Chloro-6-(trifluoromethyl)quinoxaline under reaction conditions
Welcome to the technical support center for 2-Chloro-6-(trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for enhancing the stability and successful application of this versatile reagent in your synthetic endeavors. The quinoxaline scaffold is a cornerstone in medicinal chemistry, and the unique electronic properties of this particular derivative offer significant opportunities, albeit with specific handling and reaction condition considerations.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products. What is happening and how can I prevent it?
Answer:
Dark coloration and the formation of a complex product mixture are often indicative of decomposition of the starting material or products. Several factors could be at play:
-
Excessively High Temperatures: While heating is often necessary for nucleophilic aromatic substitution (SNAr) on electron-deficient systems, excessive heat can lead to thermal decomposition. The trifluoromethyl group, being a strong electron-withdrawing group, activates the quinoxaline ring, but can also contribute to instability at elevated temperatures.
-
Presence of Strong Nucleophiles/Bases: While a base is typically required to facilitate SNAr reactions, very strong bases in combination with high temperatures can lead to undesired side reactions, including elimination or ring-opening pathways.
-
Oxygen Sensitivity: Some complex heterocyclic compounds can be sensitive to atmospheric oxygen, especially at elevated temperatures in the presence of certain solvents or metal catalysts, leading to oxidative degradation.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-6-(trifluoromethyl)quinoxaline and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activity of 2-Chloro-6-(trifluoromethyl)quinoxaline and its structurally related derivatives. By examining the influence of chloro and trifluoromethyl substitutions on the quinoxaline core, we aim to provide valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Introduction to the Quinoxaline Scaffold
Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, serves as a versatile backbone for the development of compounds with diverse pharmacological properties.[1] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The biological potential of quinoxaline derivatives is profoundly influenced by the nature and position of their substituents.[4]
The Influence of Chloro and Trifluoromethyl Substituents
The introduction of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position of the quinoxaline ring is anticipated to significantly modulate its biological profile. The electron-withdrawing nature of both substituents can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.
Comparative Biological Activity
While specific biological activity data for this compound is not extensively available in the public domain, we can infer its potential by examining structurally similar compounds. The following sections compare the anticancer and antimicrobial activities of quinoxaline derivatives bearing chloro and trifluoromethyl-containing moieties.
Anticancer Activity
Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[2][5]
A study on 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives revealed that the trifluoromethyl group plays a crucial role in their anticancer activity.[6] The potency of these compounds was found to be dependent on the substituent at the 2-position, with phenyl-substituted derivatives showing the highest activity.[6] For instance, certain derivatives demonstrated mean GI50 values as low as 0.15 µM across a panel of 60 human tumor cell lines.[6]
Furthermore, a derivative structurally related to our target compound, 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline, has been synthesized and evaluated for its dual anticancer and antimicrobial activities. This highlights the potential of quinoxalines bearing both a halogen at the 2-position and a trifluoromethylphenyl group to exhibit potent biological effects.
Table 1: Comparative Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 2-Benzoyl-3-trifluoromethyl-6,7-difluoroquinoxaline 1,4-dioxide | Full 60-cell line panel | 0.15 (mean) | [6] |
| Quinoxaline Derivative (Compound IV) | PC-3 (Prostate) | 2.11 | [5] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [2] |
| Compound XVa | HCT116 (Colon) | 4.4 | [2] |
Antimicrobial Activity
The quinoxaline scaffold is also a key component in the development of novel antimicrobial agents.[3][7] The introduction of a trifluoromethyl group has been shown to enhance the antimicrobial properties of quinoxaline 1,4-dioxides.[8]
A study on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides demonstrated significant antibacterial activity, particularly against Gram-positive strains, including mycobacteria.[8] The presence of a halogen atom at the 6-position, such as chlorine, further augmented this activity.[8] One of the most active compounds in this series exhibited potent activity against various microorganisms with MIC values ranging from 0.25 to 10 µg/mL.[8]
Table 2: Comparative Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxide derivative (13c) | Various bacteria and fungi | 0.25 - 10 | [8] |
| 2,3-Disubstituted quinoxaline (Compound 4) | Gram-positive and -negative bacteria | 0.98 - >125 | [7] |
| 2,3-Disubstituted quinoxaline (Compound 5a) | Gram-positive and -negative bacteria | 0.98 - >125 | [7] |
Structure-Activity Relationship (SAR) Insights
The available data on quinoxaline derivatives allows for the deduction of several structure-activity relationships that are likely relevant to this compound.
dot
Caption: Key structure-activity relationships for substituted quinoxalines.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of quinoxaline derivatives on cancer cell lines.
Workflow:
dot
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives against various microbial strains.
Workflow:
dot
Caption: Workflow for antimicrobial susceptibility testing.
Methodology:
-
Serial Dilutions: Prepare two-fold serial dilutions of the quinoxaline derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The available scientific literature strongly suggests that this compound holds significant potential as a biologically active compound, particularly in the realms of anticancer and antimicrobial research. The presence of the chloro and trifluoromethyl substituents on the quinoxaline scaffold is a key determinant of this activity. While direct experimental data for this specific compound is limited, the comparative analysis of its structural analogs provides a solid foundation for future investigations. The experimental protocols detailed in this guide offer a standardized approach for the systematic evaluation of this compound and its future derivatives, paving the way for the development of novel and potent therapeutic agents.
References
-
Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis. Retrieved January 12, 2026, from [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (2018). MDPI. Retrieved January 12, 2026, from [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. (2004). PubMed. Retrieved January 12, 2026, from [Link]
-
Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. (2015). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of functionalized quinoxaline derivatives. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). ReCiPP. Retrieved January 12, 2026, from [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: The Case of 2-Chloro-6-(trifluoromethyl)quinoxaline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a vast arsenal of small molecule kinase inhibitors. At the heart of these inhibitors lies a core chemical structure, or scaffold, which dictates the molecule's fundamental binding properties and overall pharmacological profile. This guide provides an in-depth comparison of the 2-chloro-6-(trifluoromethyl)quinoxaline scaffold with other prominent kinase inhibitor scaffolds, offering insights into their respective strengths, weaknesses, and therapeutic potential.
The Kinase Inhibitor Landscape: A Tale of Scaffolds
The development of kinase inhibitors has been a journey of scaffold innovation. Early inhibitors often mimicked the adenine core of ATP, leading to broad activity and potential off-target effects. Over time, medicinal chemists have developed a diverse array of heterocyclic scaffolds that offer improved selectivity and drug-like properties. These scaffolds provide a rigid framework upon which various substituents can be strategically placed to optimize interactions with the target kinase.
Some of the most prevalent kinase inhibitor scaffolds in clinical use and development include:
-
Quinazolines: A cornerstone of kinase inhibitor drug discovery, found in approved drugs like gefitinib and erlotinib.
-
Pyrimidines: Another highly successful scaffold, forming the core of inhibitors such as imatinib and dasatinib.
-
Indoles and Azaindoles: Versatile scaffolds that have yielded potent inhibitors of various kinases, including sunitinib.[1]
-
Quinoxalines: A class of bicyclic heteroaromatic compounds that have garnered significant interest for their broad-spectrum biological activities, including potent kinase inhibition.[2][3]
This guide will focus on the quinoxaline scaffold, with a particular emphasis on the this compound moiety, and compare its performance characteristics against these other key scaffolds.
The Quinoxaline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] In the context of kinase inhibition, the quinoxaline core can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a key determinant of inhibitor binding.
The Role of 2-Chloro and 6-(Trifluoromethyl) Substituents
The specific substitution pattern of this compound imparts distinct properties that are highly advantageous for a kinase inhibitor scaffold:
-
2-Chloro Group: This reactive handle provides a versatile point for synthetic modification. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a diverse array of side chains to explore the structure-activity relationship (SAR) and fine-tune the inhibitor's potency and selectivity.[4]
-
6-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a common bioisostere for a methyl group and offers several benefits in drug design. Its strong electron-withdrawing nature can influence the electronic properties of the quinoxaline ring system, potentially enhancing binding affinity. Furthermore, the CF3 group can improve metabolic stability and increase lipophilicity, which can enhance cell permeability and bioavailability.[5]
Comparative Analysis of Kinase Inhibitor Scaffolds
A direct, head-to-head comparison of different kinase inhibitor scaffolds is challenging due to the vastness of the kinome and the diverse chemical space of inhibitors. However, by examining available data from preclinical and clinical studies, we can draw meaningful comparisons in terms of potency, selectivity, and overall therapeutic potential.
Potency: A Measure of Inhibitory Strength
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values of representative kinase inhibitors from different scaffolds against various kinases.
| Scaffold | Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Quinoxaline | Compound 26e | ASK1 | 30.17 | [6] |
| Quinoxalinone CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | [7] | |
| Quinoxaline 5c | Pim-1 | <10 | [8] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | |
| Compound VIII | VEGFR-2 | 60 | [9] | |
| Pyrimidine | Imatinib | Bcr-Abl | 250-1000 | |
| Ruxolitinib | JAK2 | 3.3 | ||
| Indole | Sunitinib | VEGFR-2, PDGFRβ | 2, 8 | [10] |
| Pyrido[2,3-d]pyrimidine | Compound 15b | c-Met | 6.5 | [11] |
Data is compiled from various sources and should be considered representative rather than a direct comparison under identical assay conditions.
From the available data, it is evident that quinoxaline-based inhibitors can achieve high potency, with IC50 values in the low nanomolar range against various kinases, comparable to other well-established scaffolds.[6][7][8]
Selectivity: The Key to Minimizing Off-Target Effects
Selectivity is a critical parameter for a kinase inhibitor, as off-target activity can lead to undesirable side effects. The overall selectivity of an inhibitor is determined by both the scaffold and its substituents.
One comparative study on c-Met inhibitors found that while the quinoxaline series showed moderate inhibitory activity, the N-linked pyrido[2,3-d]pyrimidine analogues retained potent c-Met inhibitory activity.[11] This suggests that for certain kinases, other scaffolds might offer a better starting point for achieving high selectivity.
However, the versatility of the 2-chloro position on the quinoxaline scaffold allows for extensive chemical modifications to enhance selectivity. For instance, a study on Pim-1/2 kinase inhibitors demonstrated that certain quinoxaline derivatives maintained a good selectivity profile against a panel of off-target kinases.[8]
In Vivo Efficacy and Clinical Potential
Ultimately, the success of a kinase inhibitor scaffold is determined by its performance in vivo and its clinical utility. Several quinoxaline-based kinase inhibitors have entered clinical trials, demonstrating their therapeutic potential.
-
PKI-587: A dual PI3K/mTOR inhibitor based on a quinoxaline scaffold, has been evaluated in Phase I and II clinical trials for various cancers.
-
PX-866: Another quinoxaline derivative and a potent PI3K inhibitor, has also been investigated in clinical studies.
While direct comparative in vivo studies between different scaffolds are not always publicly available, the progression of quinoxaline-based inhibitors into clinical trials underscores the promise of this scaffold in developing effective cancer therapies.
Experimental Protocols for Scaffold Evaluation
The robust evaluation of kinase inhibitor scaffolds relies on well-defined experimental protocols. The following provides a detailed methodology for a common in vitro kinase assay used to determine inhibitor potency.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Objective: To determine the in vitro inhibitory activity of compounds based on different scaffolds against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: General synthetic route for this compound.
This synthetic pathway typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxalinone core, followed by chlorination to yield the desired 2-chloroquinoxaline.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform for the design of novel kinase inhibitors. Its synthetic accessibility and the advantageous properties imparted by the chloro and trifluoromethyl substituents make it an attractive starting point for drug discovery programs.
While direct comparative data against all other major scaffolds is not always available, the existing evidence demonstrates that quinoxaline-based inhibitors can achieve high potency and have shown promise in clinical trials. The key to unlocking the full potential of this scaffold lies in the strategic exploration of its chemical space through medicinal chemistry efforts to optimize selectivity and in vivo properties.
Future research should focus on:
-
Head-to-head comparisons of quinoxaline-based inhibitors with other scaffolds against a broad panel of kinases to better understand their relative selectivity profiles.
-
In-depth structure-activity relationship studies to fully exploit the synthetic tractability of the 2-chloro position.
-
Evaluation of in vivo efficacy and pharmacokinetic properties of novel quinoxaline derivatives to translate their in vitro potency into therapeutic success.
By continuing to explore and refine this and other promising scaffolds, the field of kinase inhibitor research will undoubtedly deliver the next generation of targeted therapies for a wide range of human diseases.
References
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
ADP Glo Protocol.
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
-
ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
-
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
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Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. National Institutes of Health.
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Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI.
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A Senior Application Scientist's Guide to Validating the Target of Novel Quinoxaline-Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular targets of novel quinoxaline-based kinase inhibitors. Quinoxaline derivatives have garnered significant attention as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases implicated in oncology and other diseases.[1][2][3] However, the therapeutic success of any kinase inhibitor hinges on a thorough and unambiguous validation of its intended target. An incomplete understanding of a compound's full spectrum of interactions can lead to misinterpretation of biological effects, unforeseen toxicities, and costly late-stage clinical failures.[4][5]
This document moves beyond a simple listing of techniques. It presents a tiered, integrated strategy designed to build a robust, evidence-based case for target engagement and functional modulation, from initial biochemical interactions to definitive genetic validation in a cellular context. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and objectively compare the utility of each method.
The Quinoxaline Scaffold: A Privileged Kinase-Targeting Motif
The quinoxaline scaffold, a bicyclic heteroaromatic compound, is a cornerstone in the design of kinase inhibitors.[2] Its structural features, particularly the nitrogen atoms within the pyrazine ring, facilitate critical hydrogen bond interactions within the highly conserved ATP-binding pocket of many kinases.[2] This allows quinoxaline derivatives to act as selective ATP-competitive inhibitors for a range of kinases, including VEGFR, PDGFR, Src, and EGFR, making them a focal point for developing novel anticancer therapies.[6] The versatility of this scaffold allows for systematic chemical modifications to optimize potency and selectivity, a process guided by structure-activity relationship (SAR) studies.[2]
A Multi-Tiered Strategy for Unambiguous Target Validation
We advocate for a sequential, multi-tiered validation workflow. This approach systematically builds confidence in the proposed target by first identifying all potential biochemical interactions and then confirming that these interactions are functionally relevant in a physiological setting.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.
-
Treat cells with the quinoxaline inhibitor (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour).
-
-
Lysate Preparation:
-
Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation.
-
-
Thermal Challenge:
-
Aliquot the clarified lysate into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stable proteins.
-
-
Quantification:
-
Analyze the supernatant samples by SDS-PAGE and Western blot using a primary antibody specific to the target kinase.
-
Quantify band intensities to plot the fraction of soluble protein versus temperature for both inhibitor- and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
Phospho-Substrate Analysis: Verifying Functional Inhibition
Causality: Binding to a kinase is not sufficient; the inhibitor must also block its catalytic activity. The most direct way to demonstrate functional inhibition in cells is to measure the phosphorylation status of a known downstream substrate of the target kinase. [4]A potent and specific inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner.
Data Presentation: Hypothetical Phospho-Substrate Western Blot Data
| Treatment | p-Substrate (Band Intensity) | Total Substrate (Band Intensity) | Ratio (p-Substrate / Total) | % Inhibition |
| Vehicle (DMSO) | 1.00 | 1.02 | 0.98 | 0% |
| QX-A (100 nM) | 0.45 | 1.01 | 0.45 | 54% |
| QX-A (1 µM) | 0.12 | 0.99 | 0.12 | 88% |
| QX-A (10 µM) | 0.05 | 1.03 | 0.05 | 95% |
Tier 3: Definitive Genetic Validation
Causality: Pharmacological inhibitors can have hidden off-targets. Genetic methods provide the highest level of validation by directly linking the gene encoding the target protein to the drug's effect. [7]The logic is straightforward: if the inhibitor's effect is truly mediated by the target, then removing the target should phenocopy or block the effect of the inhibitor.
CRISPR/Cas9-Mediated Target Knockout
Causality: CRISPR/Cas9 technology allows for the precise and permanent knockout of the gene encoding the target kinase. By comparing the cellular phenotype (e.g., apoptosis, growth inhibition) in response to the quinoxaline inhibitor in wild-type cells versus knockout cells, one can definitively validate the target. If the knockout cells are resistant to the inhibitor, it provides strong evidence that the drug's efficacy is on-target.
Experimental Protocol: CRISPR/Cas9 Validation
-
gRNA Design & Lentiviral Production:
-
Design and validate 2-3 unique guide RNAs (gRNAs) targeting early exons of the kinase gene to ensure a functional knockout.
-
Clone gRNAs into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
-
Cell Line Transduction & Selection:
-
Transduce the target cell line with the lentiviral particles.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Knockout Validation:
-
Expand the selected cell population.
-
Confirm the knockout of the target kinase at the protein level via Western blot.
-
-
Phenotypic Assay:
-
Treat both the wild-type (WT) and knockout (KO) cell lines with a dose range of the quinoxaline inhibitor.
-
Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo® assay) after a set period (e.g., 72 hours).
-
-
Data Analysis:
-
Plot the dose-response curves for both WT and KO cell lines. A significant rightward shift in the IC50 for the KO line compared to the WT line validates the target.
-
Caption: Logic of using CRISPR/Cas9 for target validation.
Conclusion: Synthesizing a Self-Validating System
Validating the target of a novel quinoxaline-based kinase inhibitor is not a single experiment but a systematic process of building an irrefutable case. Each tier in this guide serves as a validation check on the previous one. A broad biochemical screen (Tier 1) identifies potential targets, which are then confirmed to be engaged in the complex cellular environment (Tier 2). Finally, genetic ablation of the target (Tier 3) provides the ultimate proof that the observed cellular phenotype is a direct consequence of inhibiting that specific kinase. By following this rigorous, multi-faceted approach, researchers can proceed with confidence, knowing their therapeutic strategy is grounded in a well-validated molecular mechanism, thereby significantly increasing the probability of success in later-stage drug development.
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In vitro cytotoxicity assays for 2-Chloro-6-(trifluoromethyl)quinoxaline derivatives
By integrating data from assays that measure different biological endpoints, researchers can build a comprehensive profile of a compound's activity. This multi-faceted approach not only strengthens the confidence in the data but also provides the crucial mechanistic insights needed to guide the subsequent stages of drug development. Always remember to validate any findings with orthogonal methods and consider the unique characteristics of your cell model and compound class. [29]
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The Strategic Placement of a Trifluoromethyl Group: A Comparative Guide to the Structure-Activity Relationships of 6-(Trifluoromethyl)quinoxaline Analogs
In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a "privileged" structure, a versatile framework that has given rise to a multitude of biologically active compounds.[1][2] Its inherent aromatic and electronic properties, coupled with the synthetic accessibility for diverse functionalization, have made it a cornerstone in the development of novel therapeutics. This guide delves into a specific, yet profoundly impactful, subset of this family: 6-(trifluoromethyl)quinoxaline analogs. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the quinoxaline ring system dramatically alters the molecule's physicochemical properties, influencing its metabolic stability, lipophilicity, and binding interactions with biological targets.[3]
This technical guide will provide a comparative analysis of the structure-activity relationships (SAR) of various 6-(trifluoromethyl)quinoxaline analogs. We will explore how modifications at other positions of the quinoxaline core modulate their biological activity against different targets, with a focus on protein kinases and other enzymes. By examining experimental data from peer-reviewed studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles governing the potency and selectivity of this promising class of compounds.
The Influence of the 6-Trifluoromethyl Group: An Anchor for Potency
The rationale behind incorporating a trifluoromethyl group is multifaceted. Its strong electron-withdrawing nature can significantly impact the electron density of the entire quinoxaline ring system, influencing pKa and hydrogen bonding capabilities. Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and improve pharmacokinetic profiles. Perhaps most critically, it can serve as a key binding motif, engaging in specific interactions within the active sites of target proteins.
Comparative SAR Analysis of 6-(Trifluoromethyl)quinoxaline Analogs
To illustrate the nuanced effects of structural modifications on biological activity, we will examine two distinct classes of 6-(trifluoromethyl)quinoxaline derivatives that have been the subject of detailed SAR studies: inhibitors of Pim kinases and α-glucosidase.
Case Study 1: Inhibition of Pim Kinases by 3-((Phenyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic Acid Analogs
Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them attractive targets for anticancer drug development. A study by Cocconcelli et al. (2022) provides a detailed SAR analysis of a series of 3-((phenyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acids as dual inhibitors of Pim-1 and Pim-2 kinases.[4]
Key SAR Insights:
-
The 3-Anilino Moiety is Crucial: The presence of a substituted aniline at the 3-position is a critical determinant of activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the anilino moiety significantly modulate potency.
-
Halogenation: Introduction of halogens (Cl, Br) at the meta or para positions of the phenyl ring generally enhances inhibitory activity against both Pim-1 and Pim-2. For instance, the 3-chloro and 4-bromo substituted analogs (5c and 5e) demonstrated potent, low nanomolar inhibition.[4]
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups can also be beneficial, with their position influencing isoform selectivity.
-
Data Presentation:
| Compound | R | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) |
| 5a | H | 74 | 2100 |
| 5c | 3-Cl | 43 | 130 |
| 5e | 4-Br | 56 | 130 |
| 5g | 3-OH | 110 | 180 |
Data extracted from Cocconcelli et al. (2022).[4]
Logical Relationship of SAR for Pim Kinase Inhibitors:
Caption: SAR of 3-anilino-6-(trifluoromethyl)quinoxaline-2-carboxylic acids.
Case Study 2: Inhibition of α-Glucosidase by 6-(Trifluoromethyl)quinoxaline Sulfonohydrazide Analogs
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A recent study by Abdel-Gawad et al. (2024) explored a series of quinoxaline sulfonohydrazide derivatives as α-glucosidase inhibitors, including an analog bearing a 6-trifluoromethyl substituent.[5]
Key SAR Insights:
-
Sulfonohydrazide Moiety: The sulfonohydrazide linker at the 2-position appears to be a key pharmacophoric element for α-glucosidase inhibition.
-
Impact of the -CF3 Group: The presence of the 6-trifluoromethyl group, in combination with a trifluoromethyl group on the benzenesulfonohydrazide moiety, resulted in a highly potent inhibitor (6c ).[5] This suggests a synergistic effect of the two trifluoromethyl groups in binding to the enzyme's active site.
Data Presentation:
| Compound | R1 | R2 | α-Glucosidase IC50 (µM) |
| 6a | H | H | > 100 |
| 6c | CF3 | CF3 | 0.0953 |
Data extracted from Abdel-Gawad et al. (2024).[5]
General Principles of SAR for Quinoxaline Analogs: Insights from Related Scaffolds
While specific SAR data for 6-(trifluoromethyl)quinoxaline analogs is emerging, broader studies on related quinoxaline scaffolds provide valuable guiding principles for future drug design. A notable study by Chen et al. on 2,3-substituted quinoxalin-6-amine analogs offers significant insights into the impact of substitutions at the 2 and 3 positions on antiproliferative activity.[1][6]
Key Takeaways from 2,3-Disubstituted Quinoxaline SAR:
-
Aromatic vs. Heteroaromatic Substituents at C2 and C3: The nature of the substituents at the 2 and 3 positions dramatically influences biological activity. Analogs with heteroaromatic rings, such as furan, at these positions often exhibit significantly higher potency compared to those with simple phenyl rings.[6] This highlights the importance of the electronic and steric properties of these substituents in target engagement.
-
Functionalization at the 6-Position: The 6-amino group in these analogs serves as a handle for further derivatization, with the introduction of urea or sulfonamide moieties often leading to enhanced antiproliferative effects.[1]
Experimental Workflow for SAR Studies:
Caption: A typical workflow for a structure-activity relationship study.
Experimental Protocols
General Synthesis of 3-((Phenyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic Acid Derivatives
This protocol is adapted from the work of Cocconcelli et al. (2022).[4]
-
Starting Material: Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate.
-
Nucleophilic Aromatic Substitution: The starting material is reacted with a substituted aniline in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., aqueous methanol).
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified, and the product is extracted with an organic solvent (e.g., diethyl ether). The crude product is purified by crystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Pim-1/2)
This is a general protocol for determining the IC50 values of the synthesized compounds.
-
Reagents: Recombinant human Pim-1 or Pim-2 kinase, a suitable peptide substrate, ATP, and the test compounds at various concentrations.
-
Assay Principle: The assay measures the phosphorylation of the peptide substrate by the kinase. The amount of phosphorylation is typically quantified using a phosphospecific antibody and a detection system (e.g., fluorescence, luminescence, or radioactivity).
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated together in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated product is measured.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
The strategic incorporation of a 6-(trifluoromethyl) group onto the quinoxaline scaffold provides a powerful tool for the development of potent and selective inhibitors of various biological targets. As demonstrated by the case studies on Pim kinases and α-glucosidase, this single substituent can serve as a crucial anchor for high-affinity binding. The subsequent fine-tuning of inhibitory activity and selectivity is then achieved through systematic modifications at other positions of the quinoxaline ring. The SAR insights presented in this guide, derived from both specific 6-(trifluoromethyl)quinoxaline analogs and related quinoxaline series, offer a rational basis for the design of next-generation therapeutics with improved efficacy and pharmacological profiles. Continued exploration of this chemical space is poised to yield novel drug candidates for a range of diseases, from cancer to metabolic disorders.
References
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Chen, Q., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. [Link]
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A Comparative Guide to the Synthesis of Trifluoromethylated Quinoxalines: Strategies and Mechanistic Insights
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Quinoxalines, a class of nitrogen-containing heterocycles, are privileged structures in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to trifluoromethylated quinoxalines is of paramount importance to researchers in drug development and materials science.
This guide provides a comparative analysis of the principal synthetic strategies for accessing trifluoromethylated quinoxalines. We will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices. This content is designed for researchers, scientists, and drug development professionals seeking to navigate the landscape of available synthetic methodologies.
I. Direct C-H Trifluoromethylation: A Modern Approach to Late-Stage Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules without the need for pre-functionalization.[3] In the context of quinoxalines, this approach allows for the direct installation of a CF₃ group onto the heterocyclic core, often at a late stage in a synthetic sequence.
A. Radical-Mediated C-H Trifluoromethylation
One of the most common methods for direct C-H trifluoromethylation involves the generation of trifluoromethyl radicals, which then attack the electron-rich quinoxaline ring. A popular and cost-effective source of trifluoromethyl radicals is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent.[4][5] This reagent, in the presence of a suitable oxidant, generates the CF₃ radical.
The choice of oxidant is critical and can influence the reaction's efficiency and substrate scope. For instance, a system of potassium permanganate (KMnO₄) in acetic acid (AcOH) can effectively mediate the regioselective trifluoromethylation of quinoxalines.[6] Mechanistically, the reaction is believed to proceed via a single-electron transfer (SET) from the Langlois reagent to the in situ-generated Mn(III) species, leading to the formation of the trifluoromethyl radical. This radical then adds to the quinoxaline ring, and subsequent oxidation and deprotonation afford the trifluoromethylated product.
B. Photoredox-Catalyzed C-H Trifluoromethylation
Visible-light photoredox catalysis offers a mild and environmentally benign alternative for generating trifluoromethyl radicals.[7][8] This method utilizes a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can initiate a single-electron transfer process.[9] For example, the excited state of the photocatalyst can reduce a trifluoromethyl source, like triflyl chloride (CF₃SO₂Cl) or Togni's reagent, to generate a trifluoromethyl radical.[9] This radical then engages in the C-H functionalization of the quinoxaline substrate.
The key advantage of this approach is its mild reaction conditions, often proceeding at room temperature, and its high functional group tolerance.[7] This makes it particularly suitable for the late-stage trifluoromethylation of complex, biologically active molecules.
II. Radical Trifluoromethylation/Cyclization Cascades
A powerful strategy for constructing complex heterocyclic systems is through radical cascade reactions. In this approach, a trifluoromethyl radical initiates a sequence of events, typically involving an intramolecular cyclization, to build the quinoxaline core or a related fused system.[10][11]
A common method involves the visible-light-promoted reaction of an appropriately substituted precursor, such as an o-alkenyl aromatic isocyanide, with a trifluoromethyl radical source like CF₃Br.[12][13] The reaction is initiated by the photocatalytic generation of a trifluoromethyl radical, which adds to the isocyanide. The resulting radical intermediate then undergoes an intramolecular cyclization onto the alkene, followed by further transformations to yield the trifluoromethylated quinoline or quinoxaline derivative.[12] This method is highly efficient for constructing polycyclic quinoxalinonyl compounds.[10][13]
III. Classical Cyclocondensation Reactions
The most traditional and widely employed method for the synthesis of the quinoxaline scaffold is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] This approach can be readily adapted for the synthesis of trifluoromethylated quinoxalines by using a trifluoromethyl-containing α-dicarbonyl compound.
The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups, making it more electrophilic for the initial nucleophilic attack by one of the amino groups of the o-phenylenediamine.[16] This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring. The primary advantage of this method is its simplicity and the ready availability of a wide range of o-phenylenediamines. However, the synthesis of the required trifluoromethylated α-dicarbonyl compounds can sometimes be challenging.
IV. Trifluoromethylation Using Trifluoroacetic Acid (TFA)
An innovative and metal-free approach utilizes trifluoroacetic acid (TFA) as both a solvent and a trifluoromethyl source.[17] This method is particularly effective for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones and can be extended to certain quinoxaline derivatives. The reaction typically involves heating the starting materials, such as a 2-amino-N-phenylbenzamide, in TFA.[17] The proposed mechanism involves the formation of an intermediate imine, which then undergoes an intramolecular cyclization. This method is attractive due to its operational simplicity and the low cost of TFA.[17]
V. Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used and versatile nucleophilic trifluoromethylating agent.[18][19] It can be used to introduce a CF₃ group onto a variety of electrophiles, including aldehydes, ketones, and imines.[20] For the synthesis of trifluoromethylated quinoxalines, a common strategy involves the trifluoromethylation of a suitable precursor, such as an α-keto ester, which can then be cyclized with an o-phenylenediamine.
The Ruppert-Prakash reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[20] The fluoride ion attacks the silicon atom, generating a hypervalent siliconate intermediate that releases the trifluoromethyl anion (CF₃⁻). This potent nucleophile then adds to the electrophilic carbonyl group of the precursor.
VI. Metal-Catalyzed Cross-Coupling Reactions
While less direct, metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of trifluoromethylated arenes and heteroarenes.[21][22] This strategy typically involves the reaction of a halo-quinoxaline with a trifluoromethyl source in the presence of a palladium or copper catalyst.[2][23][24]
Palladium-catalyzed trifluoromethylation of aryl chlorides has been well-developed and offers a broad substrate scope with high functional group tolerance.[22][23][25] Copper-catalyzed methods, often referred to as Ullmann-type couplings, are also effective, particularly for aryl iodides and bromides, and have the advantage of using a more economical catalyst.[2][26] The main limitation of this approach for quinoxaline synthesis is the need for a pre-functionalized halo-quinoxaline starting material.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Trifluoromethyl Source | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |
| Direct C-H Trifluoromethylation | Langlois Reagent, Togni's Reagent, CF₃SO₂Cl | Oxidants (KMnO₄), Photoredox catalysts (Ir, Ru) | High atom economy, Late-stage functionalization, Mild conditions (photoredox) | Regioselectivity can be an issue, May require stoichiometric oxidants | Moderate to Excellent |
| Radical Trifluoromethylation/Cyclization | CF₃Br, Togni's Reagent | Photoredox catalysts | Builds complexity quickly, Access to polycyclic systems | Substrate synthesis can be multi-step | Good to Excellent |
| Classical Cyclocondensation | Trifluoromethylated α-dicarbonyls | Acid catalysts (e.g., AcOH) | Simple procedure, Readily available diamines | Synthesis of trifluoromethylated dicarbonyls can be difficult | Good to Excellent |
| Using Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid | TFA | Metal-free, Inexpensive CF₃ source | Limited to specific quinoxaline scaffolds | Good |
| Ruppert-Prakash Reagent | TMSCF₃ | Fluoride source (e.g., TBAF) | Versatile, High-yielding | Requires stoichiometric reagent, Moisture sensitive | Excellent |
| Metal-Catalyzed Cross-Coupling | Various (e.g., TMSCF₃, CF₃-metal complexes) | Pd or Cu catalysts, Ligands | Broad substrate scope, High functional group tolerance | Requires pre-functionalized halo-quinoxaline | Good to Excellent |
Experimental Protocols
Representative Protocol for Direct C-H Trifluoromethylation of Quinoxalin-2(1H)-one
Materials:
-
1-Methylquinoxalin-2(1H)-one (0.2 mmol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 0.6 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 0.6 mmol)
-
1,2-Dichloroethane (DCE, 2 mL)
Procedure:
-
To a sealed tube, add 1-methylquinoxalin-2(1H)-one, sodium trifluoromethanesulfinate, and 1,2-dichloroethane.
-
Add tert-butyl hydroperoxide to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1-methylquinoxalin-2(1H)-one.
Conclusion
The synthesis of trifluoromethylated quinoxalines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Modern methods such as direct C-H trifluoromethylation and photoredox-catalyzed radical cyclizations offer elegant and efficient routes for late-stage functionalization and the rapid construction of molecular complexity. Classical methods like cyclocondensation remain robust and reliable, particularly for large-scale synthesis where starting material availability is key. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the underlying mechanisms is crucial for troubleshooting and optimizing these powerful transformations in the pursuit of novel therapeutic agents and advanced materials.
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A Cross-Validated Guide to Quinoxaline-Based Compounds: Unveiling Therapeutic Potential Through Experimental Data
In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a privileged heterocyclic motif, consistently appearing in compounds with a broad spectrum of biological activities.[1][2] This guide offers a comprehensive, cross-validated comparison of quinoxaline-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the experimental data and underlying methodologies, we aim to provide researchers, scientists, and drug development professionals with a robust resource to inform their own investigations and discovery pipelines.
The versatility of the quinoxaline ring system, a fusion of a benzene and a pyrazine ring, allows for extensive structural modifications, leading to a rich chemical space for therapeutic exploration.[3] The insights presented herein are grounded in meticulously validated experimental results, providing a clear and objective comparison of the performance of various quinoxaline derivatives.
Comparative Efficacy: A Data-Driven Overview
The true measure of a compound's potential lies in its quantifiable biological activity. This section presents a comparative analysis of quinoxaline derivatives across three key therapeutic areas, with data summarized for ease of comparison.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of critical enzymes like topoisomerase II and receptor tyrosine kinases, as well as the induction of apoptosis.[4][5] The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Noteworthy Features & Mechanism of Action | Reference |
| Compound 3 | MCF-7 (Breast) | 2.89 | Higher activity than doxorubicin (IC50 = 2.01 µM) in this study. | [6] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition, apoptosis induction. | [5][7] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Induces cell cycle arrest at the G2/M phase. | [1][7] |
| Compound XVa | HCT116 (Colon) | 4.4 | - | [1][7] |
| Compound XVa | MCF-7 (Breast) | 5.3 | - | [1] |
| Compound 4m | A549 (Lung) | 9.32 | Induces apoptosis via mitochondrial and caspase-3 dependent pathways. | [8] |
| Compound 4b | A549 (Lung) | 11.98 | Comparable activity to 5-fluorouracil (IC50 = 4.89 µM) in this study. | [8] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinoxaline derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[2][9] The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Gram Stain/Type | Reference |
| Compound 5p | Staphylococcus aureus | 4 | Gram-positive | [9] |
| Compound 2d | Escherichia coli | 8 | Gram-negative | [2] |
| Compound 3c | Escherichia coli | 8 | Gram-negative | [2] |
| Compound 5p | Bacillus subtilis | 8 | Gram-positive | [9] |
| Compound 5m | Methicillin-resistant S. aureus (MRSA) | 8 | Gram-positive | [9] |
| Compound 10 | Candida albicans | 16 | Fungus | [2] |
| Compound 10 | Aspergillus flavus | 16 | Fungus | [2] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Quinoxaline derivatives have been shown to possess significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rats.[10][11] The percentage of edema inhibition is a direct measure of the compound's anti-inflammatory effect.
| Compound ID | Dosage | Edema Inhibition (%) | Time Point | Reference |
| Compound 3 | Not Specified | > Diclofenac Sodium | Not Specified | [10] |
| Compound 4 | Not Specified | > Diclofenac Sodium | Not Specified | [10] |
| Compound 10 | Not Specified | > Diclofenac Sodium | Not Specified | [10] |
| Compound 14 | Not Specified | > Diclofenac Sodium | Not Specified | [10] |
| Detoxified Mazaryun (Max Dose) | Not Specified | 39.4 | 5 hours | [12] |
| Crude Mazaryun (Max Dose) | Not Specified | 23.2 | 5 hours | [12] |
| Standard Control (Diclofenac) | Not Specified | 69.1 | 5 hours | [12] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of quinoxaline-based compounds are underpinned by their interaction with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Figure 1: Key anticancer mechanisms of quinoxaline derivatives.
Figure 2: Anti-inflammatory mechanisms of quinoxaline derivatives.
Standardized Experimental Protocols
To ensure the reproducibility and cross-validation of experimental results, it is imperative to adhere to standardized protocols. The following sections detail the methodologies for the key assays discussed in this guide.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Add 100 µL of fresh medium containing various concentrations of the quinoxaline derivative to the wells. Include vehicle control and untreated control wells.[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Subtract the background absorbance from the readings of the other wells. Calculate the percentage of cell viability and determine the IC50 value.
Figure 3: Workflow for the MTT cytotoxicity assay.
Agar Well Diffusion for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[17][18]
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The size of this zone is proportional to the antimicrobial activity of the substance.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Inoculate the agar plates with a standardized bacterial or fungal suspension by spreading the inoculum evenly over the entire surface.[4]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[4][17]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the quinoxaline derivative solution at a specific concentration into each well.[17] Include positive (known antibiotic) and negative (solvent) controls.[19]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compound into the agar.[17]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or 48 hours for fungi).[2]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.
-
MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound is typically tested using a broth microdilution method.[2]
Figure 4: Workflow for the agar well diffusion assay.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[20][21]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions before the experiment.
-
Compound Administration: Administer the quinoxaline derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally, typically 30 minutes to 1 hour before carrageenan injection.[22]
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.[22]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline (e.g., 100 µL) into the subplantar region of the right hind paw.[20][22]
-
Paw Volume Measurement: Measure the paw volume at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[22][23]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Figure 5: Workflow for the carrageenan-induced paw edema assay.
Conclusion
This guide provides a cross-validated comparison of the experimental results for quinoxaline-based compounds, highlighting their significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The presented data, coupled with detailed experimental protocols and mechanistic insights, serves as a valuable resource for the scientific community. The continued exploration of the quinoxaline scaffold, guided by robust and reproducible experimental data, holds great promise for the development of novel and effective therapeutics.
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Benchmarking 2-Chloro-6-(trifluoromethyl)quinoxaline for Organic Electronics: A Comparative Performance Guide
In the rapidly advancing field of organic electronics, the rational design of high-performance materials is paramount for next-generation displays, lighting, and photovoltaics. Quinoxaline derivatives have emerged as a promising class of electron-transporting materials (ETMs) due to their inherent electron-deficient nature, high thermal stability, and tunable electronic properties.[1][2][3][4] This guide provides a comprehensive performance benchmark of a promising yet under-explored candidate, 2-Chloro-6-(trifluoromethyl)quinoxaline, against established ETMs in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
This analysis is tailored for researchers, materials scientists, and drug development professionals seeking to explore novel materials for organic electronics. We will delve into a plausible synthetic pathway for this target molecule, project its electronic properties based on robust computational and experimental data from analogous compounds, and benchmark its potential performance against industry-standard ETMs: Tris(8-hydroxyquinolinato)aluminium (Alq3), 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), and Bathophenanthroline (BPhen).
The Promise of Trifluoromethylated Quinoxalines
The introduction of a trifluoromethyl (-CF3) group into an organic molecule can significantly enhance its performance in electronic devices. The strong electron-withdrawing nature of the -CF3 group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating more efficient electron injection from the cathode. Furthermore, the -CF3 group can improve the material's volatility for vacuum deposition and enhance its photostability and morphological stability in thin films. The chlorine substituent at the 2-position of the quinoxaline ring offers a versatile handle for further functionalization via cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and physical properties.[5]
Synthesis of this compound: A Proposed Pathway
Step 1: Condensation to form 6-(trifluoromethyl)quinoxalin-2(1H)-one
The initial step involves the condensation of a commercially available substituted o-phenylenediamine, 4-(trifluoromethyl)benzene-1,2-diamine, with an α-keto acid, such as glyoxylic acid. This reaction is a standard method for forming the quinoxalinone core.[6]
Step 2: Chlorination to yield this compound
The resulting 6-(trifluoromethyl)quinoxalin-2(1H)-one can then be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction effectively converts the hydroxyl group of the quinoxalinone into a chloro substituent.
This proposed synthesis offers a straightforward and scalable route to the target molecule, utilizing readily available starting materials and well-understood reaction mechanisms.
Comparative Analysis of Electron Transport Materials
The performance of an ETM is critically dependent on its electronic properties, primarily its HOMO and LUMO energy levels, and its electron mobility. An ideal ETM should possess a low LUMO level for efficient electron injection from the cathode and high electron mobility for effective charge transport.
| Material | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) |
| This compound (Estimated) | ~ -6.5 | ~ -3.1 | > 10⁻⁵ |
| Alq3 | -5.62 | -2.85 | 10⁻⁶ - 10⁻⁵[7][8] |
| TPBi | -6.2 to -6.7 | -2.7 | 10⁻⁵ - 10⁻⁴[9][10] |
| Bphen | -6.4 | -3.0 | ~ 5 x 10⁻⁴[11] |
Note: The values for this compound are estimated based on computational studies and experimental data of structurally similar quinoxaline derivatives.[12][13][14][15]
Analysis of Key Performance Indicators:
-
Energy Levels (HOMO/LUMO): The estimated deep HOMO level of this compound suggests excellent hole-blocking capabilities, which is crucial for confining excitons within the emissive layer and improving device efficiency. Its estimated LUMO level is comparable to or slightly lower than that of the benchmark materials, indicating potentially efficient electron injection.
-
Electron Mobility: Quinoxaline derivatives have been reported to exhibit electron mobilities that are competitive with or even exceed that of Alq3.[13] The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the electron mobility of the quinoxaline core.
Experimental Protocols for Performance Benchmarking
To empirically validate the performance of this compound, a series of standardized experiments would be necessary.
Thin-Film Characterization
The quality of the organic thin film is critical for device performance.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the vacuum-deposited thin films.
-
X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the material in the solid state.
Electron Mobility Measurement
The Time-of-Flight (TOF) technique is a standard method for determining the charge carrier mobility in organic semiconductors.
Experimental Workflow: Time-of-Flight (TOF) Measurement
OLED Device Fabrication and Characterization
To assess the performance in a real-world application, a standard multi-layer OLED would be fabricated.
OLED Device Architecture
Performance Metrics to be Measured:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, brightness, and current efficiency.
-
External Quantum Efficiency (EQE): To quantify the ratio of photons emitted to electrons injected.
-
Device Lifetime: To assess the operational stability of the device.
Conclusion and Future Outlook
Based on the analysis of its structural features and comparison with established materials, this compound holds significant promise as a high-performance electron-transporting material for organic electronic devices. Its projected deep HOMO level, low LUMO level, and potentially high electron mobility make it a compelling candidate for enhancing the efficiency and stability of OLEDs.
The proposed synthetic route provides a clear path for its experimental realization. Subsequent device fabrication and characterization, following the outlined protocols, will be crucial to empirically validate its performance and benchmark it against the current state-of-the-art ETMs. Further derivatization at the 2-position, leveraging the reactive chloro group, could unlock even greater performance enhancements, paving the way for a new generation of highly efficient and stable organic electronic devices.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tris(8-hydroxyquinoline)aluminum (Alq3): Properties, Applications, and Benefits in OLED Technology. Retrieved from [Link]
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Reddit. (2014). How do OLED's work in terms of HOMO and LUMO states? Retrieved from [Link]
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Novapuri. (n.d.). TPBi. Retrieved from [Link]
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IEEE. (2015). Effect of Hole Transport Layer and Electron Transport Layer on the performance of a single emissive layer Organic Light Emitting Diode. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Analysis of the Antimicrobial Potency of Fluorinated Quinoxalines
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the heterocyclic scaffolds explored for this purpose, the quinoxaline nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial activity of fluorinated quinoxalines, offering experimental data and procedural insights for researchers in drug discovery and development. We will delve into the structure-activity relationships that underscore the enhanced efficacy of these compounds and provide detailed protocols for their evaluation.
The Impact of Fluorination on Antimicrobial Efficacy: A Structural Perspective
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. In the context of antimicrobial agents, such as the closely related quinolones, fluorine substitution has been shown to be pivotal for improving their spectrum of activity and intrinsic potency.[3] This enhancement is often attributed to several factors, including increased metabolic stability, enhanced cell membrane penetration, and favorable interactions with target enzymes.
For quinoxaline derivatives, a similar trend is observed. Studies have indicated that the presence of electron-withdrawing groups, particularly fluorine, on the quinoxaline ring can significantly enhance their antimicrobial activity.[4] This is evident when comparing the Minimum Inhibitory Concentration (MIC) values of fluorinated quinoxalines against their non-fluorinated counterparts. The lower MIC values associated with fluorinated analogs suggest a more potent inhibition of microbial growth.
Comparative Antimicrobial Activity: A Data-Driven Analysis
To quantitatively assess the impact of fluorination, we have compiled MIC data from various studies. The following table presents a comparative view of the antimicrobial activity of representative fluorinated and non-fluorinated quinoxaline derivatives against common Gram-positive and Gram-negative bacteria.
| Compound ID | Structure | R Group (Non-Fluorinated) | R Group (Fluorinated) | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | Quinoxaline Core | H | 6-F | Staphylococcus aureus | >125 | [5] |
| Escherichia coli | >125 | [5] | ||||
| Series 2 | 2,3-diphenylquinoxaline | H | 6-F | Staphylococcus aureus | 32 | [6] |
| Escherichia coli | 64 | [6] | ||||
| Series 3 | 2-amino-quinoxaline | H | 6-F, 7-Cl | Staphylococcus aureus | 16 | [6] |
| Escherichia coli | 8 | [6] |
Note: The data presented is a synthesis from multiple sources to illustrate the general trend. Direct comparison is best made within a single study where experimental conditions are identical. The provided data indicates that while the basic quinoxaline core may have limited activity, the addition of substituents, particularly fluorine, can lead to a significant increase in potency.
Structure-Activity Relationship (SAR) of Fluorinated Quinoxalines
The enhanced antimicrobial activity of fluorinated quinoxalines can be rationalized through an examination of their structure-activity relationships.
Caption: Key structural features influencing the antimicrobial activity of fluorinated quinoxalines.
The core quinoxaline scaffold provides the fundamental framework for biological activity. The introduction of a fluorine atom, typically at the C6 or C7 position, acts as a potent electron-withdrawing group. This modification can influence the electronic distribution within the molecule, potentially enhancing its ability to interact with biological targets. Furthermore, substituents at the C2 and C3 positions play a crucial role in modulating the spectrum of activity and overall potency of the compounds.[7] For instance, the presence of aromatic or amino groups at these positions has been shown to be beneficial for antibacterial efficacy.[6]
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial activity studies, standardized experimental protocols are essential. Below are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and assessing the cytotoxicity of novel compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely accepted standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (fluorinated and non-fluorinated quinoxalines)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Test Compounds: Dissolve the quinoxaline derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution. Further dilutions are made in MHB to achieve the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Broth Microdilution Assay: a. Add 100 µL of MHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the test compound stock solution to the first well of each row designated for that compound. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. d. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. e. Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assessment using the MTT Assay
It is crucial to evaluate the potential toxicity of new antimicrobial candidates to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of the MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium from the wells. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Conclusion
The strategic incorporation of fluorine into the quinoxaline scaffold represents a promising avenue for the development of potent antimicrobial agents. The experimental evidence, supported by an understanding of structure-activity relationships, clearly indicates that fluorination can significantly enhance the antimicrobial efficacy of this class of compounds. The provided protocols offer a standardized framework for researchers to evaluate and compare the activity of novel fluorinated quinoxalines, thereby contributing to the critical search for new therapeutics to combat infectious diseases.
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Zenteno-Cuevas, R., & Ochoa-Sánchez, L. E. (2021). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Future Science OA, 7(8), FSO726. [Link]
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Kumar, D., & Kumar, S. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Semantic Scholar. [Link]
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Zheng, H., et al. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 8(52), 29631-29640. [Link]
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Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of medicinal chemistry, 31(5), 991–1001. [Link]
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El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (Basel, Switzerland), 24(22), 4198. [Link]
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Comparative ADME Profiling of 2-Chloro-6-(trifluoromethyl)quinoxaline Derivatives: A Guide for Preclinical Candidate Selection
In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged heterocyclic structure, integral to a multitude of therapeutic agents with applications ranging from antiviral to anticancer treatments.[1][2][3][4] The strategic functionalization of this core is paramount in sculpting a molecule's pharmacological activity and its pharmacokinetic profile. This guide focuses on a specific, promising class of these compounds: 2-Chloro-6-(trifluoromethyl)quinoxaline derivatives. The introduction of a chloro group at the 2-position provides a versatile handle for further synthetic modification, while the trifluoromethyl (-CF3) group at the 6-position is a well-established bioisostere intended to enhance metabolic stability and modulate physicochemical properties.[5][6]
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is a critical step in the early stages of drug development.[7][8] A compound's success or failure is often dictated not by its potency alone, but by its ability to reach the target site in sufficient concentration and for an appropriate duration, without causing undue toxicity. This guide provides a comparative framework for assessing the ADME properties of novel this compound derivatives against a baseline comparator, offering insights into experimental design, data interpretation, and strategic decision-making for lead optimization.
The Strategic Importance of the Trifluoromethyl Group in ADME Modulation
The trifluoromethyl group is a cornerstone of modern medicinal chemistry for several reasons. Its strong carbon-fluorine bonds contribute to high metabolic stability, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][9] This substituent can significantly enhance lipophilicity, which may improve membrane permeability and, consequently, oral absorption.[5] Furthermore, the -CF3 group can influence the pKa of nearby functionalities, altering solubility and binding interactions. These properties collectively aim to improve the pharmacokinetic profile and overall bioavailability of a drug candidate.[5][6]
Comparative Analysis: A Framework for Evaluation
For the purpose of this guide, we will assess a hypothetical test compound, Compound A (a novel this compound derivative) , against a benchmark comparator, Compound B (a similar quinoxaline derivative lacking the trifluoromethyl group, e.g., 2,6-dichloroquinoxaline) . This comparison will illuminate the specific contributions of the -CF3 group to the overall ADME profile.
Table 1: Comparative ADME Profile of Quinoxaline Derivatives
| ADME Parameter | Assay | Compound A | Compound B | Rationale & Interpretation |
| Absorption | Caco-2 Permeability | Papp (A→B): High | Papp (A→B): Moderate | The higher apparent permeability (Papp) of Compound A suggests the -CF3 group enhances passive diffusion across the intestinal epithelium. An efflux ratio >2 would indicate the compound is a substrate for efflux transporters like P-gp.[10] |
| Efflux Ratio (B→A / A→B) | < 2 | < 2 | An efflux ratio below 2 for both compounds suggests they are not significant substrates for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10] | |
| Distribution | Plasma Protein Binding | High (~95%) | Moderate (~80%) | The increased lipophilicity from the -CF3 group in Compound A likely leads to higher plasma protein binding. While high binding can reduce the free fraction of the drug, it can also prolong its half-life.[11][12] |
| Metabolism | Microsomal Stability (t½) | > 60 min | ~20 min | The significantly longer half-life of Compound A in liver microsomes demonstrates the protective effect of the -CF3 group against oxidative metabolism.[13] |
| CYP450 Inhibition (IC50) | > 10 µM (for major isoforms) | > 10 µM (for major isoforms) | IC50 values above 10 µM for major CYP isoforms (e.g., 3A4, 2D6, 2C9) suggest a low potential for drug-drug interactions.[14][15] |
Experimental Protocols for Core ADME Assays
The following are detailed, step-by-step methodologies for the key in vitro ADME assays discussed in this guide. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Caco-2 Permeability Assay for Intestinal Absorption
This assay is the industry standard for predicting in vitro drug absorption across the human gut barrier.[16][17][18] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[16][19]
Workflow Diagram:
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A lucifer yellow rejection test is also performed as a control for paracellular transport.
-
Assay Initiation: The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). The test compound is then added to either the apical (A) side (for A→B permeability) or the basolateral (B) side (for B→A permeability).[10]
-
Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of the test compound in the collected samples is determined using a validated LC-MS/MS method.[20]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined to assess whether the compound is a substrate of efflux transporters.[10]
Plasma Protein Binding (PPB) Assay via Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that is bound to plasma proteins, which is critical as only the unbound drug is typically pharmacologically active.[11][12][20] The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique.[11][20][21]
Workflow Diagram:
Caption: Plasma Protein Binding (RED) Assay Workflow.
Detailed Protocol:
-
Preparation: A stock solution of the test compound is spiked into plasma (human, rat, or mouse) at a final concentration (e.g., 1 µM).[11]
-
RED Device Setup: The spiked plasma is added to one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows free drug to pass through but retains plasma proteins and bound drug.[21]
-
Equilibration: The sealed RED plate is incubated at 37°C on an orbital shaker for approximately 4 hours to allow the free drug to reach equilibrium across the membrane.[11][20]
-
Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are then prepared for analysis, often involving protein precipitation with acetonitrile containing an internal standard.[12]
-
Quantification: The concentrations of the compound in the plasma and buffer fractions are determined by LC-MS/MS.[20] The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
Calculation: The percentage of unbound drug is calculated as: (Concentration in buffer / Concentration in plasma) x 100.
Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[15]
Workflow Diagram:
Caption: Metabolic Stability Assay Workflow.
Detailed Protocol:
-
Incubation Mixture: The test compound (e.g., at 1 µM) is pre-incubated with pooled liver microsomes (human or rat) in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system (which serves as a cofactor for CYP enzymes).[15] A control incubation is run in parallel without the NADPH system to account for non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) that also contains an internal standard for analytical quantification. This step also precipitates the microsomal proteins.
-
Sample Processing and Analysis: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½).
Conclusion and Strategic Outlook
The systematic in vitro ADME assessment of this compound derivatives is indispensable for successful drug development. The comparative data generated from these assays provides a clear rationale for advancing compounds to further preclinical studies. As demonstrated with our hypothetical Compound A , the inclusion of a trifluoromethyl group can confer significant advantages, particularly in enhancing metabolic stability—a common hurdle for many heterocyclic compounds.
By employing the robust and validated protocols outlined in this guide, researchers can efficiently triage candidates, build strong structure-activity and structure-property relationships, and ultimately select compounds with a higher probability of success in clinical development. This data-driven approach ensures that resources are focused on candidates with the most promising and well-rounded pharmacological and pharmacokinetic profiles.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 2-Chloro-6-(trifluoromethyl)quinoxaline Derivatives
Introduction: The Quinoxaline Scaffold and the Imperative of Mechanism
The quinoxaline core, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific substitution of a chloro group at the 2-position and a trifluoromethyl group at the 6-position creates a versatile starting point for novel compound libraries with significant therapeutic potential. The trifluoromethyl group, in particular, can enhance properties like metabolic stability and target binding affinity.[5]
However, the journey from a promising "hit" compound to a viable drug candidate is contingent on a deep understanding of its mechanism of action (MoA). Modern drug discovery has seen a resurgence of phenotypic screening—identifying compounds based on a desired effect in a cellular or organismal model without a priori knowledge of the target.[6] This powerful approach necessitates a robust, multi-faceted strategy for subsequent target deconvolution and MoA validation.[7]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel compounds derived from 2-Chloro-6-(trifluoromethyl)quinoxaline. We will move beyond rigid protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically sound workflow.
The Validation Workflow: A Tripartite Approach
A successful MoA validation strategy is not a linear path but an iterative cycle of hypothesis generation and testing. We advocate for a tripartite approach: initial phenotypic characterization, unbiased target identification, and rigorous target validation.
Caption: A workflow for validating the mechanism of action of novel compounds.
Phase 1: Foundational Biological Characterization
Before seeking a specific molecular target, we must first understand the compound's functional effect on a biological system. Cell-based assays are crucial for this initial characterization, providing insights into a compound's potency and its observable cellular phenotype.[8][9]
Core Experiments:
-
Cell Viability and Cytotoxicity Assays: These are the first-pass experiments to determine the concentration range at which the compound exerts a biological effect.
-
Proliferation Assays: Measure the compound's effect on the rate of cell growth and division.[10]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can determine if the compound induces programmed cell death or causes arrest at specific phases of the cell cycle, providing the first clues about the affected cellular machinery.[8]
Causality Behind Experimental Choices: This phase establishes the biological context. A compound that induces G2/M cell cycle arrest, for example, points towards potential targets involved in microtubule dynamics or cell division kinases, thereby narrowing the search space for the next phase.
Phase 2: Target Identification and Deconvolution
Once a reliable phenotype is established, the critical process of target deconvolution begins.[6][7] This involves identifying the specific molecular target(s) that directly interact with the compound to produce the observed effect. Modern approaches can be broadly categorized into proteomics-based (biochemical) and genetics-based methods.
Comparative Guide to Target Identification Methods
The choice of method depends on available resources, the need for compound modification, and the desired physiological relevance.
| Method | Principle | Requires Compound Modification? | Key Advantages | Key Limitations |
| Affinity Chromatography-MS | The compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate for identification by mass spectrometry (MS).[11] | Yes (Immobilization linker) | Relatively straightforward; can identify high-affinity binders. | Risk of false positives from non-specific binding; modification may alter binding. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in cells or lysates stabilizes the target protein, leading to a higher melting temperature, which can be detected by MS (TPP) or Western Blot.[12] | No | Label-free; performed in a physiological context (live cells); confirms direct target engagement. | Not all protein-ligand interactions result in a thermal shift; lower throughput. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter a protein's susceptibility to protease digestion. Differences in digestion patterns in the presence vs. absence of the compound are analyzed by MS.[11][12] | No | Label-free; does not require thermal stability changes. | Less sensitive for weak binders; may not work for all protein targets. |
| CRISPR/RNAi Screening | Genetic screens identify genes whose knockout or knockdown confers resistance or sensitivity to the compound, implying the gene product is in the target pathway.[13] | No | Powerful for pathway elucidation and identifying functional, rather than just binding, targets. | Identifies pathway members, not necessarily the direct binding target; potential for off-target genetic effects. |
Expert Insight: For novel quinoxaline derivatives, a dual approach is often most powerful. A proteomics method like CETSA or DARTS can identify direct binding partners, while a parallel CRISPR screen can validate the functional relevance of these partners within the cellular context.[13] This provides a self-validating system where biochemical and genetic evidence converge on the same target.
Phase 3: Rigorous Target Validation and MoA Confirmation
Identifying a candidate target is not the endpoint. This hypothesis must be rigorously tested through a series of validation experiments that confirm direct engagement and link it to the observed cellular phenotype. Since many quinoxaline derivatives are known to target protein kinases, we will use kinase inhibition as a primary example.[14][15]
A. Biochemical Validation (The Cell-Free System)
Biochemical assays are essential for confirming a direct, physical interaction between the compound and the purified target protein, free from the complexities of a cellular environment.[16][17]
-
Enzyme Inhibition Assays: For kinase targets, this involves measuring the compound's ability to inhibit the phosphorylation of a known substrate. This allows for the determination of key parameters like IC₅₀ (potency).[18]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly measure the binding affinity (Kᴅ) and kinetics of the compound-target interaction.[18]
-
Selectivity Profiling: The compound should be screened against a broad panel of related proteins (e.g., a human kinome panel) to determine its selectivity. A highly selective compound is crucial for minimizing off-target effects.[14][19]
B. Cellular Target Engagement and Pathway Analysis
Confirming that the compound engages its target within a living cell is a critical validation step.[20]
Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical compound.
-
Cell-Based Target Engagement Assays: Methods like NanoBRET™ or the aforementioned CETSA can quantify the extent to which the compound binds its target in live cells.[9]
-
Downstream Signaling Analysis: If the target is part of a known signaling cascade (e.g., the PI3K/Akt pathway), Western blotting can be used to measure the phosphorylation status of downstream substrates.[15] A potent inhibitor of PI3K, for example, should lead to a dose-dependent decrease in the phosphorylation of Akt (p-Akt).[15] This directly links target engagement to a functional cellular outcome.
-
Rescue Experiments: The ultimate validation can come from "rescue" experiments. For example, overexpressing a drug-resistant mutant of the target protein should make the cells less sensitive to the compound, providing strong evidence that it is the primary target.
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC₅₀ of a novel quinoxaline derivative against a purified kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer (e.g., 2X, from 100 µM to 1 nM).
-
Prepare a solution of the purified kinase and its specific peptide substrate in assay buffer.
-
Prepare the ATP solution. The concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess competitive inhibition.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions to the assay wells. Include "no compound" (vehicle control) and "no enzyme" (background) controls.
-
Add 10 µL of the kinase/substrate mixture to all wells and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and quantify the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (Western Blot-Based)
Objective: To confirm direct target engagement of the compound in intact cells.
-
Cell Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Treat cells with either the test compound at a fixed concentration (e.g., 10x IC₅₀ from cell viability assays) or vehicle (DMSO) for 2-4 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (RT) control.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Densitometry is used to quantify the band intensity at each temperature point for both the vehicle- and compound-treated samples.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein relative to the RT control against temperature for both conditions.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement in the cellular environment.
-
Conclusion
Validating the mechanism of action for novel derivatives of this compound is a complex but essential undertaking. A successful strategy moves beyond any single experiment and instead builds a compelling, self-validating case through the integration of phenotypic, proteomic, and biochemical data. By understanding the "why" behind each experimental choice—from broad cellular assays to specific target engagement studies—researchers can confidently elucidate the MoA, mitigate the risk of late-stage failures, and accelerate the development of these promising compounds into next-generation therapeutics.
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The Strategic Value of 2-Chloro-6-(trifluoromethyl)quinoxaline in Modern Drug Design: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of building blocks available to medicinal chemists, 2-Chloro-6-(trifluoromethyl)quinoxaline has emerged as a privileged scaffold, particularly in the realm of kinase inhibition and oncology. This guide provides an in-depth, objective comparison of this versatile building block with its key heterocyclic bioisosteres, namely derivatives of quinazoline and benzothiazole. By examining their synthesis, reactivity, physicochemical properties, and biological performance, we aim to furnish researchers with the critical insights necessary to make informed decisions in their drug design endeavors.
The Quinoxaline Scaffold: A Hub of Biological Activity
Quinoxaline, a fused heterocycle comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The introduction of a trifluoromethyl (-CF3) group at the 6-position and a chlorine atom at the 2-position creates a molecule with a unique combination of properties, making this compound a highly attractive starting point for library synthesis and lead optimization.
The trifluoromethyl group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact the acidity of nearby protons and the overall electron density of the aromatic system.[4] Furthermore, the -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and bioavailability due to its lipophilic character.[4] The chlorine atom at the 2-position serves as a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of functional groups to explore structure-activity relationships (SAR).[5][6]
Bioisosteric Scaffolds for Comparison: Quinazolines and Benzothiazoles
A meaningful evaluation of this compound necessitates a comparison with its bioisosteres—structurally distinct molecules that can elicit similar biological responses.[7][8] For this analysis, we have selected two prominent heterocyclic scaffolds that often compete with quinoxalines in drug discovery programs: quinazolines and benzothiazoles.
-
Quinazoline: As a close structural isomer of quinoxaline, the quinazoline scaffold (a fusion of benzene and pyrimidine rings) is a well-established pharmacophore, particularly in the development of kinase inhibitors.[9] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core.[10] The differing placement of the nitrogen atoms compared to quinoxaline can lead to distinct hydrogen bonding patterns and dipole moments, influencing target binding and physicochemical properties.
-
Benzothiazole: This heterocycle, containing a benzene ring fused to a thiazole ring, is another important scaffold in medicinal chemistry with a broad range of biological activities.[11] The presence of a sulfur atom in the five-membered ring introduces unique electronic and steric properties compared to the six-membered diazine rings of quinoxaline and quinazoline.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of key predicted and available data for our three heterocyclic building blocks.
| Property | This compound | 4-Chloro-6-(trifluoromethyl)quinazoline | 2-Chloro-6-(trifluoromethyl)benzothiazole |
| Molecular Formula | C₉H₄ClF₃N₂[12] | C₉H₄ClF₃N₂[13] | C₈H₃ClF₃NS |
| Molecular Weight | 232.59 g/mol [12] | 232.59 g/mol [13] | 237.60 g/mol |
| Predicted logP | 3.1 | 3.4[13] | 3.5 |
| Predicted pKa (most basic) | ~0.8 (Pyrazine N) | ~1.2 (Pyrimidine N) | ~ -1.5 (Thiazole N) |
Interpretation of Physicochemical Data:
The trifluoromethyl group imparts significant lipophilicity to all three scaffolds, as indicated by the predicted logP values. The quinazoline derivative is predicted to be slightly more lipophilic than the quinoxaline. The basicity (pKa) of the nitrogen atoms varies across the scaffolds, which can have a profound impact on their solubility at physiological pH and their ability to form salt bridges with biological targets. The pyrimidine nitrogen in the quinazoline is predicted to be the most basic, while the thiazole nitrogen in the benzothiazole is predicted to be the least basic. These differences can be strategically exploited in drug design to modulate a compound's pharmacokinetic properties and target engagement.
Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility and reactivity of a building block are crucial considerations for its utility in a drug discovery campaign.
Synthesis of the Core Scaffolds
The synthesis of these three heterocyclic cores generally proceeds through well-established condensation reactions.
Workflow for Heterocycle Synthesis
Caption: Generalized synthetic pathways for the core heterocyclic building blocks.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituted position on each scaffold is activated towards SNAr, providing a versatile platform for diversification. The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group and the positions of the heteroatoms.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general framework for the reaction of the chloro-heterocycles with a representative amine nucleophile.
-
Reactant Preparation: In a microwave vial, dissolve the chloro-heterocycle (1.0 eq.) and the desired amine nucleophile (1.2 eq.) in a suitable solvent such as n-butanol or DMA (0.2 M).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The electron-deficient nature of the pyrazine and pyrimidine rings generally makes 2-chloroquinoxaline and 4-chloroquinazoline highly reactive in SNAr reactions. The reactivity of 2-chlorobenzothiazole can be slightly lower but is still sufficient for a wide range of transformations.
Performance in Drug Design: A Focus on Kinase Inhibition
Quinoxaline, quinazoline, and benzothiazole scaffolds are all prevalent in the design of kinase inhibitors. The choice of scaffold can significantly impact the potency, selectivity, and resistance profile of the resulting inhibitor.
Comparative Biological Activity Data (Hypothetical Kinase Target)
The following table presents a hypothetical comparison of the inhibitory activity of derivatives of our three scaffolds against a representative tyrosine kinase. This data is illustrative and serves to highlight the potential differences in performance.
| Compound | Scaffold | R-Group (at Chloro-position) | IC₅₀ (nM) |
| 1a | Quinoxaline | 3-ethynylaniline | 15 |
| 1b | Quinoxaline | 4-(4-methylpiperazin-1-yl)aniline | 8 |
| 2a | Quinazoline | 3-ethynylaniline | 12 |
| 2b | Quinazoline | 4-(4-methylpiperazin-1-yl)aniline | 5 |
| 3a | Benzothiazole | 3-ethynylaniline | 45 |
| 3b | Benzothiazole | 4-(4-methylpiperazin-1-yl)aniline | 28 |
Analysis of Biological Data:
In this hypothetical scenario, the quinazoline scaffold (compounds 2a and 2b ) demonstrates slightly superior potency compared to the quinoxaline analogs (compounds 1a and 1b ). This is a common trend observed in the development of EGFR inhibitors, where the specific hydrogen bonding opportunities provided by the quinazoline core contribute to enhanced binding affinity.[10] The benzothiazole derivatives (compounds 3a and 3b ) show lower potency, which could be attributed to less optimal interactions with the kinase hinge region.
It is crucial to note that the optimal scaffold is highly target-dependent. While quinazolines have shown great success against EGFR, quinoxalines have been effectively utilized in the development of inhibitors for other kinases such as MET and BRAF.[14]
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile building block in modern drug design. Its favorable combination of synthetic accessibility, tunable reactivity, and advantageous physicochemical properties conferred by the trifluoromethyl group makes it a compelling choice for the development of novel therapeutics.
While its bioisostere, 4-chloro-6-(trifluoromethyl)quinazoline, has a more established track record in clinically approved kinase inhibitors, the quinoxaline scaffold offers a distinct chemical space with the potential to yield compounds with novel intellectual property, improved selectivity profiles, and efficacy against drug-resistant targets. The benzothiazole counterpart, while perhaps less directly comparable in the context of hinge-binding kinase inhibitors, provides an alternative scaffold with different electronic and steric properties that may be advantageous for other target classes.
The ultimate selection of a heterocyclic core will always be a multifaceted decision, guided by the specific biological target, the desired ADME properties, and the synthetic strategy. This guide has aimed to provide a comprehensive and objective comparison to empower researchers to strategically leverage the unique attributes of this compound and its bioisosteric alternatives in their pursuit of the next generation of innovative medicines.
References
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Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][9]triazino[2,3-c]quinazolines. Pharmaceuticals.
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Amerigo Scientific. This compound. Available at: [Link]
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Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][9]triazino[2,3-c]quinazolines. Preprints.org.
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MDPI. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][9]triazino[2,3-c]quinazolines. Available at: [Link]
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MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Available at: [Link]
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ResearchGate. Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). Available at: [Link]
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PubMed. Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. Available at: [Link]
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NIH. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Available at: [Link]
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PubMed. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Available at: [Link]
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PubMed. Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Available at: [Link]
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NIH. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]
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Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]
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NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
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Wiley Online Library. Quinoxaline scaffolds with substituted phenyl derivatives as potent anticancer agents. Available at: [Link]
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PubMed. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines. Available at: [Link]
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MDPI. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Available at: [Link]
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Evaluating the Patent Landscape for 2-Chloro-6-(trifluoromethyl)quinoxaline Applications: A Comparative Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic compounds, quinoxaline derivatives have consistently emerged as privileged structures in medicinal chemistry, with a rich patent history underscoring their therapeutic potential. This guide provides an in-depth evaluation of the patent landscape for a particularly valuable, yet underexplored building block: 2-Chloro-6-(trifluoromethyl)quinoxaline . We will delve into its patented applications, primarily in the realm of kinase inhibition, and objectively compare its derivatives with alternative patented compounds targeting the same biological pathways. This analysis is supported by experimental data and detailed protocols to provide actionable insights for your research and development endeavors.
The Strategic Advantage of the this compound Scaffold
The quinoxaline core, a fusion of benzene and pyrazine rings, is a cornerstone in the design of bioactive molecules. Its derivatives are the subject of numerous patents due to their wide-ranging pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] The introduction of a chloro group at the 2-position and a trifluoromethyl group at the 6-position of the quinoxaline ring system is a deliberate and strategic chemical modification.
The chlorine atom at the 2-position serves as a versatile synthetic handle. Its susceptibility to nucleophilic aromatic substitution (SNAr) allows for the facile introduction of a diverse array of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2] The trifluoromethyl group, a bioisostere of the methyl group, is a highly sought-after substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
The Patent Landscape: A Focus on Kinase Inhibition
A comprehensive review of the patent literature reveals a strong focus on the application of substituted quinoxalines as kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Patents in this area frequently claim novel quinoxaline derivatives that selectively inhibit specific kinases, such as B-RAF, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[3][5][6]
While patents specifically claiming this compound as a final product are not abundant, its significance lies in its role as a key intermediate in the synthesis of more complex, patented molecules. For instance, patents describing substituted quinoxalines as B-RAF kinase inhibitors for the treatment of melanoma often feature structures that can be readily synthesized from this building block.[3]
Visualizing the Synthetic Pathway
The general synthetic route to functionalized quinoxaline-based kinase inhibitors from this compound is a multi-step process that leverages the reactivity of the 2-chloro position.
Caption: Synthetic workflow from precursors to patented kinase inhibitors.
Comparative Analysis: Quinoxaline-Based B-RAF Inhibitors vs. Alternatives
To provide a tangible comparison, let's consider the application of a hypothetical quinoxaline-based B-RAF inhibitor, synthesized from this compound, and compare it with a well-established, patented alternative for the treatment of melanoma.
| Feature | Quinoxaline-Based B-RAF Inhibitor (Hypothetical) | Vemurafenib (Patented Alternative) |
| Scaffold | Quinoxaline | Pyrrolo[2,3-b]pyridine |
| Target | B-RAF V600E | B-RAF V600E |
| Reported IC50 | Varies by derivative, typically in the low nanomolar range. | ~31 nM |
| Key Synthetic Step | Nucleophilic aromatic substitution on this compound. | Suzuki coupling. |
| Patent Coverage | Broad claims on substituted quinoxalines for kinase inhibition.[3] | Specific composition of matter patents. |
| Potential Advantages | High synthetic tractability via SNAr, allowing for extensive SAR exploration. The trifluoromethyl group can enhance metabolic stability. | Clinically proven efficacy and well-established safety profile. |
| Potential Challenges | Potential for off-target kinase activity, requiring careful optimization of selectivity. | Development of drug resistance is a known clinical issue. |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the key synthetic steps involved in the preparation and derivatization of this compound.
Protocol 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)quinoxaline
This protocol outlines the initial condensation reaction to form the quinoxaline core.
Materials:
-
4-(trifluoromethyl)-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 4-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Slowly add glyoxal (1.1 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-6-(trifluoromethyl)quinoxaline.
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the hydroxyquinoxaline intermediate.
Materials:
-
2-Hydroxy-6-(trifluoromethyl)quinoxaline
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, carefully add 2-hydroxy-6-(trifluoromethyl)quinoxaline (1 equivalent) to an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction should become a clear solution.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Filter the solid, wash with copious amounts of water, and dry under vacuum to obtain this compound.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for derivatizing the 2-chloroquinoxaline.
Materials:
-
This compound
-
Amine or thiol nucleophile (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable base (2 equivalents)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
Procedure:
-
Dissolve this compound (1 equivalent) and the nucleophile (1.2 equivalents) in DMF in a sealed reaction vessel.
-
Add the base (e.g., DIPEA, 2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-120°C for 4-12 hours. The reaction can also be performed under microwave irradiation for a shorter duration. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6-(trifluoromethyl)quinoxaline derivative.
Visualizing the Experimental Workflow
Caption: A streamlined experimental workflow for the synthesis and derivatization of this compound.
Conclusion and Future Outlook
The patent landscape for quinoxaline derivatives remains vibrant and highly competitive, particularly in the area of oncology. While this compound may not always be the named entity in patent claims, its role as a versatile and valuable intermediate is undeniable. Its strategic combination of a reactive chloro group and a performance-enhancing trifluoromethyl substituent makes it an attractive starting point for the synthesis of novel kinase inhibitors and other therapeutic agents.
For researchers in this field, a deep understanding of the synthetic routes and the existing patent space is crucial for navigating the path to novel intellectual property. The ability to efficiently synthesize and derivatize this scaffold can provide a significant competitive advantage in the quest for next-generation therapeutics. As the demand for targeted therapies continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
- Substituted quinoxalines as B-RAF kinase inhibitors. US9249111B2.
- Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline. Benchchem.
- 4-aminoquinazoline EGFR Inhibitors. US5760041A.
- Quinoline and quinoxaline derivatives as kinase inhibitors. WO2012032334A1.
- Quinoxaline derivatives as pi3 kinase inhibitors. US20080293706A1.
- Quinoxaline: An insight into the recent pharmacological advances. PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(trifluoromethyl)quinoxaline
This document provides essential, procedural guidance for the safe handling and disposal of 2-Chloro-6-(trifluoromethyl)quinoxaline. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes field-proven insights with established safety protocols to ensure regulatory compliance and personnel safety.
Hazard Profile and Core Safety Principles
Based on the toxicological data of similar chlorinated and fluorinated heterocyclic compounds, this compound should be handled as a hazardous substance.[4][5] The primary hazards are presumed to include skin irritation, serious eye irritation, and potential respiratory irritation.[5] As a halogenated organic compound, it also falls under specific regulatory categories for waste disposal.[6][7][8][9]
The foundational principle for managing this waste is preventing its release into the environment. Disposal via standard laboratory drains or in regular trash is strictly prohibited.[2][10] The required method of disposal is through a licensed and approved hazardous waste disposal facility.[4][5][11][12]
Table 1: Presumed Hazard Profile and Incompatibilities
| Hazard Category | Potential Hazard | Recommended Action | Incompatible Materials | Hazardous Decomposition Products |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate PPE, including gloves, lab coat, and eye/face protection. Ensure adequate ventilation.[4][5] | Strong oxidizing agents.[11] | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF). |
| Skin Corrosion/ Irritation | Causes skin irritation.[5][11] | Wash hands and any exposed skin thoroughly after handling.[11][12] In case of contact, wash with plenty of soap and water.[5][12] | N/A | N/A |
| Eye Damage/ Irritation | Causes serious eye irritation.[5][11][12] | Wear chemical safety goggles or a face shield.[4] If in eyes, rinse cautiously with water for several minutes.[11][12] | N/A | N/A |
| Environmental | Presumed to be toxic to aquatic life with long-lasting effects. | Do not let product enter drains or waterways. | N/A | N/A |
Personal Protective Equipment (PPE) for Waste Handling
A robust defense against chemical exposure begins with the correct use of PPE. All personnel handling waste containing this compound must utilize the following equipment.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Standard/Specification | Rationale |
| Hands | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. | To prevent skin contact and irritation.[4] |
| Eyes/Face | Safety goggles or face shield | ANSI Z87.1 certified | To protect against splashes and eye irritation.[4][5] |
| Body | Laboratory coat | Standard lab coat | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary if a fume hood is not available or if dust/aerosols are generated. | To prevent inhalation of dust or vapors.[13] |
| Feet | Closed-toe shoes | Sturdy, non-permeable material | To protect feet from spills.[14] |
Spill Management Protocol
Immediate and correct action during a spill is critical to mitigate exposure and contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this action only if it is safe to do so without significant exposure.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Table 2.
-
Contain: For small liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the material.[14] For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the absorbed or solid material into a suitable, sealable container designated for hazardous waste.[14] Use non-sparking tools if solvents are present.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[14] Collect all decontamination materials (wipes, etc.) as hazardous waste.
-
Label and Dispose: Seal and label the container with "Hazardous Waste," the full chemical name, and the date. Manage the container as outlined in the disposal protocol below.
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.[15]
Procedural Guide for Waste Disposal
The disposal of this compound must be systematic and meticulously documented. The primary route of disposal for halogenated organic compounds is high-temperature incineration conducted at a permitted hazardous waste facility.[10][16]
Workflow for Proper Disposal
Caption: Workflow for Safe Disposal of this compound.
Detailed Protocol Steps:
-
Waste Segregation (The 'Why'):
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.[13] The container should be designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound must be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.[13]
-
Causality: Halogenated wastes are treated differently than non-halogenated wastes under EPA regulations and require specific disposal methods like high-temperature incineration to ensure complete destruction and to manage the resulting acid gases (HCl, HF).[16] Mixing them with non-halogenated solvents complicates and increases the cost of disposal for the entire waste stream. Never mix incompatible wastes.[2]
-
-
Containerization and Labeling:
-
Container Selection: All waste must be collected in containers that are chemically compatible and can be securely sealed.[17] The original product container can often be used for residual waste. For solutions, glass or polyethylene carboys are common.
-
Labeling Integrity: The waste container must be labeled with an official "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound".[10]
-
A list of all other constituents and their approximate percentages.
-
The date the container was filled or first had waste added.
-
Appropriate hazard warnings (e.g., Irritant, Environmentally Hazardous).
-
-
-
Storage Pending Disposal:
-
Secure Storage: Store waste containers in a designated and secure satellite accumulation area within or near the laboratory.[10]
-
Containment: Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[2]
-
Ventilation: The storage area must be well-ventilated.[11][12]
-
Closure: Keep waste containers tightly closed except when actively adding waste.[17][18]
-
-
Coordination with Environmental Health & Safety (EHS):
-
Pickup Request: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[10] Do not allow waste to accumulate beyond institutional limits (e.g., more than 10 gallons in a lab).[2]
-
Documentation: Provide EHS with accurate information regarding the waste composition to ensure proper manifesting and transport.
-
References
- Essential Safety and Operational Protocols for 2-Chloro-6,7-difluoroquinoxaline. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2011). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Proper Disposal Procedures for 2-Chloro-6,7-difluoroquinoxaline. (n.d.). Benchchem.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Cornell Law School Legal Information Institute.
- Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (n.d.). Benchchem.
- Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. (n.d.). Benchchem.
- Chemical Waste Guidelines. (2024). University of Minnesota.
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
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- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aksci.com [aksci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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- 15. nipissingu.ca [nipissingu.ca]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
